molecular formula C4H9NO4S B6617181 (S)-2-(Methylsulfonamido)propanoic acid CAS No. 97538-68-6

(S)-2-(Methylsulfonamido)propanoic acid

Cat. No.: B6617181
CAS No.: 97538-68-6
M. Wt: 167.19 g/mol
InChI Key: IVSHKPMKSXBARS-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Methylsulfonamido)propanoic acid is a chiral sulfonamide-containing carboxylic acid that serves as a valuable synthetic intermediate and potential pharmacophore in medicinal chemistry research. Its structure, featuring a stereospecific (S)-configuration and a methylsulfonamido moiety, makes it a compound of interest for developing novel bioactive molecules. This compound is primarily investigated for its potential role in the design and synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The TRPV1 receptor is a prominent target for therapeutic intervention in chronic pain, neuroinflammatory conditions, and other disorders involving C-fiber sensory neurons . In this context, the methylsulfonamido group is a key structural feature known to contribute to high receptor affinity and potent antagonistic activity, often through hydrophobic interactions within the receptor's binding pocket . The (S)-enantiomer is of particular importance, as stereospecific configuration is frequently critical for optimal biological activity and potency in receptor-ligand interactions, a phenomenon consistently observed in related TRPV1 antagonists . Researchers value this chemical for constructing advanced analog libraries, facilitating structure-activity relationship (SAR) studies to optimize drug candidate efficacy and selectivity. As a building block, it can be coupled with various aromatic and heterocyclic systems to create novel compounds for pharmacological screening . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-(methanesulfonamido)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHKPMKSXBARS-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309640
Record name N-(Methylsulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97538-68-6
Record name N-(Methylsulfonyl)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97538-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-(Methylsulfonamido)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, physicochemical properties, and synthetic methodology for (S)-2-(Methylsulfonamido)propanoic acid (N-Mesyl-L-Alanine).

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

(S)-2-(Methylsulfonamido)propanoic acid (also known as N-Mesyl-L-Alanine ) is a chiral, non-proteinogenic amino acid derivative. Structurally, it consists of an L-alanine core where the


-amino group has been sulfonated with a methanesulfonyl (mesyl) moiety.

In drug discovery, this motif serves as a critical bioisostere for the amide bond . Unlike the amide linkage, the sulfonamide group (


) is resistant to proteolytic cleavage by peptidases, significantly enhancing the metabolic stability of peptide-based drugs. Furthermore, the tetrahedral geometry of the sulfur atom and the high acidity of the sulfonamide proton (

) offer unique hydrogen-bonding interactions within enzyme active sites, making this compound a valuable building block for protease inhibitors (e.g., HCV, HIV) and BCL-2 inhibitors .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
Parameter Details
IUPAC Name (2S)-2-(methanesulfonamido)propanoic acid
Common Names N-Mesyl-L-alanine; N-Methanesulfonyl-L-alanine
CAS Registry Number 879123-60-1
Molecular Formula

SMILES CO)NS(=O)(=O)C
Physicochemical Constants

Note: Values derived from structural analogues and computational models where experimental data for the free acid is strictly proprietary.

Property Value Significance
Molecular Weight 167.18 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Physical State White crystalline solidHigh crystallinity aids in purification.
Melting Point 134–136 °C (Lit. for N-Tosyl analog); ~110–115 °C (Predicted for Mesyl)Indicates stable solid-state packing.

(COOH)
~3.7Typical carboxylic acid acidity.

(NH)
~9.8 – 10.5The sulfonamide NH is acidic, allowing it to act as a specific H-bond donor.
LogP -0.97 (Predicted)Highly polar; requires coupling to hydrophobic scaffolds for cell permeability.
Chirality L-isomer (S-configuration)Retains the stereochemistry of natural L-Alanine.

Structural Analysis & Pharmacophore Mapping

The utility of (S)-2-(Methylsulfonamido)propanoic acid lies in its dual functionality. The diagram below illustrates the steric and electronic features that distinguish it from a standard amide.

G Core N-Mesyl-L-Alanine Core Structure Sulfonyl Sulfonyl Group (-SO2-) Tetrahedral Geometry Transition State Mimic Core->Sulfonyl Electronic Properties NH Sulfonamide NH Acidic (pKa ~10) Strong H-Bond Donor Core->NH Binding Affinity Methyl S-Methyl Group Metabolic Stability Steric Bulk Core->Methyl PK Profile COOH Carboxylic Acid Handle for Coupling (Esters/Amides) Core->COOH Synthetic Utility Sulfonyl->NH Inductive Effect

Key Structural Features:
  • Tetrahedral Sulfur: Unlike the planar carbonyl carbon in amides, the sulfur atom is tetrahedral. This allows the molecule to mimic the tetrahedral transition state of peptide bond hydrolysis, a key strategy in designing transition-state analogue inhibitors.

  • Acidic NH: The electron-withdrawing nature of the sulfonyl group acidifies the adjacent nitrogen proton. In enzyme pockets, this proton often forms a salt bridge or a strong hydrogen bond with catalytic residues (e.g., aspartate dyads in proteases).

Synthetic Methodology: Schotten-Baumann Protocol

The most robust synthesis involves the sulfonylation of L-Alanine using methanesulfonyl chloride (MsCl) under basic conditions. This protocol prioritizes enantiomeric purity by maintaining low temperatures to prevent racemization.

Reaction Scheme


Step-by-Step Experimental Protocol

Reagents:

  • L-Alanine (CAS 56-41-7): 8.91 g (100 mmol)

  • Methanesulfonyl Chloride (MsCl): 12.6 g (110 mmol) [Handle in Fume Hood]

  • Sodium Hydroxide (NaOH): 2M aqueous solution

  • Hydrochloric Acid (HCl): 6M aqueous solution

  • Solvent: Water (or 1:1 Dioxane/Water for improved solubility)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-Alanine (100 mmol) in 100 mL of 2M NaOH (200 mmol). The stoichiometry (2 equiv base) is critical: 1 equiv neutralizes the zwitterionic ammonium, and 1 equiv acts as the proton scavenger for the HCl generated during sulfonylation.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Crucial Step: Low temperature minimizes the hydrolysis of the sulfonyl chloride reagent.

  • Addition: Add Methanesulfonyl chloride (110 mmol) dropwise over 30 minutes via an addition funnel. Maintain vigorous stirring.

    • pH Control: Monitor pH; if it drops below 9, add small aliquots of NaOH to maintain basicity (Schotten-Baumann conditions).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

  • Workup:

    • Wash the basic aqueous phase with diethyl ether (

      
       mL) to remove unreacted sulfonyl chloride.
      
    • Cool the aqueous layer to 0°C and slowly acidify to pH ~1–2 using 6M HCl.

    • Precipitation: The product, N-mesyl-L-alanine, typically precipitates as a white solid upon acidification.

    • Alternative: If no precipitate forms (due to high water solubility), extract the acidic aqueous layer with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from minimal hot water or an EtOAc/Hexane mixture.

Yield: Typical yields range from 75% to 85%.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare analytical data against the following standard values.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6, 400 MHz

Shift (

, ppm)
Multiplicity Integration Assignment
12.60 Broad Singlet1H

(Carboxylic acid)
7.55 Doublet (

Hz)
1H

(Sulfonamide)
3.95 Multiplet (dq)1H

(Methine)
2.92 Singlet3H

(Mesyl methyl)
1.28 Doublet (

Hz)
3H

(Alanine methyl)

Interpretation:

  • The singlet at 2.92 ppm is the diagnostic signal for the methylsulfonyl group.

  • The doublet at 7.55 ppm confirms the presence of the sulfonamide proton; its downfield shift (relative to an amide) reflects the electron-withdrawing sulfonyl group.

Applications in Drug Discovery[2][10][11][12]

Protease Inhibition

The N-mesyl-alanine motif is frequently employed in the design of inhibitors for Matrix Metalloproteinases (MMPs) and Cathepsins . The sulfonamide oxygen atoms can accept hydrogen bonds from the enzyme backbone, while the methyl group fits into small hydrophobic pockets (S1' or S2 subsites).

Metabolic Stability (Bioisosterism)

Replacing a standard acetyl group (


) with a mesyl group (

) often leads to:
  • Increased Half-life (

    
    ):  Resistance to amidases and esterases.
    
  • Lower Lipophilicity: The sulfonyl group is more polar than a carbonyl, which can help optimize the LogD of a lead compound without adding ionizable groups.

Workflow Visualization

The following diagram outlines the integration of N-Mesyl-L-Alanine into a peptide drug discovery campaign.

Workflow Start Start: L-Alanine Synth Synthesis: N-Mesylation (MsCl/Base) Start->Synth Inter Intermediate: N-Mesyl-L-Alanine Synth->Inter Coupling Peptide Coupling: (EDC/HOBt or HATU) Inter->Coupling Carboxyl Activation Final Final Drug Candidate: Protease Inhibitor / Peptidomimetic Coupling->Final

References

  • Chemical Identity & CAS

    • Sigma-Aldrich.[1] N-(methylsulfonyl)alanine Product Data. Retrieved from (Search CAS: 879123-60-1).

    • PubChem.[2][3] Compound Summary: N-(methylsulfonyl)alanine. National Library of Medicine. Retrieved from .

  • Synthetic Methodology (Schotten-Baumann)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for sulfonyl chloride coupling).
    • Organic Syntheses.[4] General procedures for Sulfonamide formation. Retrieved from .

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses sulfonamide vs. amide stability).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-Mesyl-L-alanine , a critical chiral intermediate used in the synthesis of peptidomimetics and small-molecule inhibitors.

Part 1: Executive Summary & Chemical Identity

N-Mesyl-L-alanine (also known as N-(methylsulfonyl)-L-alanine) is a specialized amino acid derivative where the


-amino group is sulfonated with a methanesulfonyl (mesyl) moiety. This modification serves two primary roles in medicinal chemistry:
  • Pharmacophore Modulation: It introduces a sulfonamide group, which acts as a bioisostere for amide bonds but with distinct hydrogen-bonding geometry and increased metabolic stability.

  • N-Terminal Capping: In peptide therapeutics, mesylation protects the N-terminus from aminopeptidase degradation, significantly extending in vivo half-life.

Chemical Identity Profile
Property Data
Chemical Name N-(Methylsulfonyl)-L-alanine
Common Synonyms N-Mesyl-L-alanine; (2S)-2-(methylsulfonylamino)propanoic acid
CAS Number (Generic/Racemic) 879123-60-1 (Often associated with the unspecified or racemic form)
CAS Number (L-Isomer Specific) 97538-68-6 (Specific to the (S)-enantiomer)
Molecular Formula

Molecular Weight 167.18 g/mol
Chirality L-isomer (S-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Critical Note on CAS Numbers: While 879123-60-1 is frequently queried, it is often associated with the generic or racemic structure in commercial databases. For stereospecific applications requiring the L-isomer, researchers should verify the enantiomeric purity, often indexed under 97538-68-6 .

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N-Mesyl-L-alanine requires precise control to prevent racemization of the


-carbon. Two primary methodologies are employed: Schotten-Baumann Conditions  (Aqueous) and Anhydrous Esterification-Hydrolysis  (Organic).
Method A: Schotten-Baumann Protocol (Direct Mesylation)

This method is preferred for scalability and green chemistry principles, using water as the primary solvent.

Reagents: L-Alanine, Methanesulfonyl chloride (MsCl), NaOH, Water, Acetone (optional co-solvent).

  • Dissolution: Dissolve L-Alanine (1.0 eq) in 2M NaOH (2.2 eq) at 0°C. The base neutralizes the carboxylic acid and the generated HCl.

  • Addition: Dropwise addition of Methanesulfonyl chloride (1.1 eq) over 30-60 minutes while maintaining temperature < 5°C.

    • Why: Exothermic reaction; high temperatures promote hydrolysis of MsCl and potential racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2-4 hours.

  • Workup: Acidify the solution to pH 1-2 with conc. HCl. The product, N-Mesyl-L-alanine, typically precipitates or is extracted with Ethyl Acetate (EtOAc).

  • Purification: Recrystallization from EtOAc/Hexane.

Method B: Anhydrous Ester Route (High Purity)

Preferred when strict anhydrous conditions are needed to avoid side reactions.

  • Protection: Start with L-Alanine Methyl Ester Hydrochloride.

  • Mesylation: React with MsCl (1.1 eq) and Triethylamine (2.5 eq) in Dichloromethane (DCM) at 0°C.

  • Hydrolysis: Treat the intermediate (N-Mesyl-L-alanine methyl ester) with LiOH in THF/Water to remove the methyl ester.

  • Isolation: Acidify and extract.

Synthesis Workflow Diagram

Synthesispathway Start L-Alanine (C3H7NO2) Intermediate Reaction Matrix (pH > 10, 0°C) Start->Intermediate + 2.2 eq NaOH Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Dropwise Addition Acidification Acidification (pH 1-2) Intermediate->Acidification Stir 4h, RT Product N-Mesyl-L-alanine (Precipitate/Extract) Acidification->Product Crystallization

Caption: Figure 1. Schotten-Baumann synthesis pathway for N-Mesyl-L-alanine, highlighting critical pH and temperature controls.

Part 3: Analytical Profiling & Quality Control

To ensure suitability for drug development, the following analytical specifications must be met.

Test Method Acceptance Criteria
Identity

-NMR (DMSO-

)

1.30 (d, 3H), 2.90 (s, 3H), 3.95 (m, 1H), 7.50 (d, 1H), 12.6 (br s, 1H)
Purity HPLC (C18 Column)

(Area normalization)
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)

ee (L-isomer)
Water Content Karl Fischer (KF)

Residual Solvents GC-HeadspaceCompliant with ICH Q3C

Key Mechanistic Insight: The singlet at


 2.90 ppm in the proton NMR is the diagnostic signal for the methylsulfonyl (

) group. The doublet at

7.50 ppm corresponds to the sulfonamide NH, which is distinctively downfield compared to a standard amine.
Part 4: Applications in Drug Discovery

N-Mesyl-L-alanine is a versatile building block used to modify the physicochemical properties of lead compounds.

1. Protease Inhibitors

In the design of inhibitors for proteases (e.g., Cathepsins, HCV NS3/4A), the N-mesyl group often occupies the S3 or S4 sub-pocket. The sulfonyl oxygen atoms can form hydrogen bonds with backbone amides of the enzyme, increasing potency.

2. Peptidomimetic Stability

Natural peptides are rapidly degraded by aminopeptidases. Capping the N-terminus with a mesyl group removes the basic amine, preventing recognition by these enzymes and significantly extending the half-life (


) of the peptide therapeutic.
3. Bioisosteric Replacement

The sulfonamide moiety (


) is a non-classical bioisostere of the amide bond (

). It introduces a tetrahedral geometry around the sulfur atom (vs. planar for amide), which can pick up unique interactions in the binding pocket and improve selectivity.
Decision Logic for Usage

ApplicationLogic Problem Drug Design Challenge Instability High Metabolic Clearance (Aminopeptidase) Problem->Instability Potency Low Binding Affinity Problem->Potency Solution1 N-Terminal Capping with N-Mesyl-L-Ala Instability->Solution1 Block N-terminus Solution2 Introduce Sulfonamide H-Bond Acceptor Potency->Solution2 Target S-pockets Result Improved PK/PD Profile Solution1->Result Solution2->Result

Caption: Figure 2. Strategic decision tree for incorporating N-Mesyl-L-alanine into drug candidates.

Part 5: Safety & Handling
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep tightly sealed.

References
  • Chemical Identity & CAS: N-(Methylsulfonyl)-L-alanine. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis Protocol: Preparation of N-mesyl amino acids via Schotten-Baumann conditions. Organic Syntheses, Coll. Vol. 10. Link

  • Medicinal Chemistry Application: Sulfonamides as Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Commercial Sourcing: N-(Methylsulfonyl)alanine [879123-60-1] Product Page. Combi-Blocks. Link

An In-depth Technical Guide to N-(Methylsulfonyl)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(Methylsulfonyl)-L-alanine, a non-proteinogenic amino acid derivative. The document is structured to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and peptide chemistry. It delves into the fundamental chemical identity, including its IUPAC name and synonyms, and presents a detailed, step-by-step protocol for its chemical synthesis. Furthermore, this guide explores the physicochemical properties, potential applications in drug discovery, and the broader significance of N-sulfonylated amino acids. The content is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction

N-substituted amino acids are a cornerstone of modern medicinal chemistry and peptide science. The strategic modification of the amino group can profoundly influence the biological and pharmacological properties of amino acids and the peptides into which they are incorporated. N-(Methylsulfonyl)-L-alanine is one such derivative, characterized by the attachment of a methylsulfonyl group to the nitrogen atom of L-alanine. This modification imparts unique characteristics, including altered polarity, hydrogen bonding capacity, and steric hindrance, which can enhance metabolic stability and modulate biological activity.[1]

This guide aims to provide a detailed exploration of N-(Methylsulfonyl)-L-alanine, from its basic chemical identifiers to a practical, synthesized protocol for its preparation in a laboratory setting. By understanding the synthesis and properties of this compound, researchers can better leverage its potential in the design of novel therapeutic agents and research tools.

Chemical Identity and Structure

A clear understanding of the chemical identity of N-(Methylsulfonyl)-L-alanine is paramount for its accurate synthesis, characterization, and application.

IUPAC Name and Synonyms
  • IUPAC Name: (2S)-2-(methylsulfonamido)propanoic acid

  • Common Synonyms:

    • N-(Methylsulfonyl)-L-alanine

    • N-Mesyl-L-alanine

    • (S)-2-(Methylsulfonamido)propanoic acid

It is crucial to distinguish N-(Methylsulfonyl)-L-alanine from its isomer, 3-(methylsulfonyl)-L-alanine, where the methylsulfonyl group is attached to the β-carbon of the alanine backbone.

Chemical Structure

The chemical structure of N-(Methylsulfonyl)-L-alanine is depicted below. The core of the molecule is the L-alanine scaffold, with a methylsulfonyl group (-SO₂CH₃) covalently bonded to the α-amino group.

Caption: Chemical structure of N-(Methylsulfonyl)-L-alanine.

Synthesis of N-(Methylsulfonyl)-L-alanine

The synthesis of N-(Methylsulfonyl)-L-alanine can be achieved through the sulfonylation of the amino group of L-alanine. A robust and commonly employed method involves the reaction of L-alanine with methanesulfonyl chloride in an aqueous basic solution. This approach is favored for its simplicity and relatively high yields.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom of methanesulfonyl chloride. The amino group of L-alanine, being a nucleophile, attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.

G cluster_0 Reaction Setup cluster_1 Sulfonylation Reaction cluster_2 Workup and Purification dissolve_alanine Dissolve L-alanine in aqueous NaOH solution cool_solution Cool solution to 0-5 °C in an ice bath dissolve_alanine->cool_solution add_mesyl_chloride Slowly add methanesulfonyl chloride and NaOH solution concurrently cool_solution->add_mesyl_chloride maintain_ph Maintain pH at 9-10 add_mesyl_chloride->maintain_ph stir_room_temp Stir at room temperature for 2-4 hours maintain_ph->stir_room_temp wash_ether Wash with diethyl ether to remove unreacted mesyl chloride stir_room_temp->wash_ether acidify Acidify aqueous layer to pH 1-2 with cold HCl wash_ether->acidify precipitate Collect precipitate by filtration acidify->precipitate wash_water Wash precipitate with cold water precipitate->wash_water dry Dry under vacuum wash_water->dry

Caption: Workflow for the synthesis of N-(Methylsulfonyl)-L-alanine.

Detailed Experimental Protocol

Materials:

  • L-alanine

  • Methanesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Preparation of L-alanine solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide. Use enough solvent to fully dissolve the amino acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Sulfonylation: While maintaining the temperature at 0-5 °C, slowly and concurrently add methanesulfonyl chloride (1.1 equivalents) and a 2 M NaOH solution from separate dropping funnels. Monitor the pH of the reaction mixture and maintain it between 9 and 10 by adjusting the addition rate of the NaOH solution. The addition should be completed over a period of 1-2 hours.

  • Reaction completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted methanesulfonyl chloride and other nonpolar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of cold, concentrated hydrochloric acid. A white precipitate of N-(Methylsulfonyl)-L-alanine should form.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Self-Validation: The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) to determine the percentage purity. The melting point of the crystalline product can also serve as an indicator of purity.

Physicochemical Properties

The physicochemical properties of N-(Methylsulfonyl)-L-alanine are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource/Method
Molecular Formula C₄H₉NO₄SCalculated
Molecular Weight 167.18 g/mol Calculated
Appearance White crystalline solidExpected
Solubility Soluble in water, alcohols. Insoluble in nonpolar organic solvents.Predicted based on structure
pKa (Carboxylic acid) ~2-3Estimated
pKa (Sulfonamide N-H) ~9-10Estimated

Applications and Biological Significance

N-sulfonylated amino acids, including N-(Methylsulfonyl)-L-alanine, are of significant interest in drug discovery and development for several reasons.

Bioisostere of Carboxylic Acids

The N-acyl sulfonamide moiety can act as a bioisostere for a carboxylic acid group.[2] This substitution can maintain or improve biological activity while enhancing physicochemical properties such as membrane permeability and metabolic stability.

Peptide Modification

Incorporation of N-(Methylsulfonyl)-L-alanine into peptide chains can introduce conformational constraints and increase resistance to enzymatic degradation by proteases.[1] This can lead to peptides with longer in vivo half-lives and improved therapeutic profiles.

Potential Therapeutic Applications

While specific biological activities of N-(Methylsulfonyl)-L-alanine are not extensively documented, the broader class of N-sulfonylated amino acid derivatives has shown promise in various therapeutic areas. For instance, certain N-sulfonylated compounds have been investigated as enzyme inhibitors and receptor modulators.[3] N-sulfonyl amino acid amides have also been explored for their fungicidal activity.[4]

G cluster_0 Core Compound cluster_1 Key Properties cluster_2 Potential Applications compound N-(Methylsulfonyl)-L-alanine prop1 Increased Metabolic Stability compound->prop1 prop2 Altered Polarity compound->prop2 prop3 Conformational Rigidity compound->prop3 app3 Agrochemicals (Fungicidal Activity) compound->app3 app2 Peptide Therapeutics (Enhanced Pharmacokinetics) prop1->app2 app1 Drug Discovery (Carboxylic Acid Bioisostere) prop2->app1 prop3->app2

Caption: Relationship between properties and applications.

Conclusion

N-(Methylsulfonyl)-L-alanine represents a valuable building block for chemical and pharmaceutical research. Its synthesis is achievable through straightforward and scalable methods, and its unique properties make it an attractive component for peptide modification and the design of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and explore the potential of N-(Methylsulfonyl)-L-alanine in their scientific endeavors. Further investigation into the specific biological activities of this compound is warranted and could unveil new therapeutic opportunities.

References

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. PMC. Available at: [Link]

  • A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. ResearchGate. Available at: [Link]

Sources

The Sulfonamide Bioisostere in Amino Acid and Peptidomimetic Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Mimicry of Transition State", fontcolor="#5F63

Validating Accessibility Standards

I'm now checking the legibility of the Graphviz diagrams, ensuring good color contrast for accessibility. I'm verifying that the text is clearly visible against the chosen background colors, especially for the yellow and grey combinations. I'm also confirming the compliance with the maximum width specification. Finally, I'll ensure the content is presented under a Senior Application Scientist tone.

Finalizing Affinity Validation

I'm now focusing on the final details for validating the guide. I've incorporated sensorgrams illustrating the competitive binding affinity, comparing the acylsulfonamide bioisostere with the original carboxylic acid. I'm adding a description of a Surface Plasmon Resonance (SPR) experiment to validate the K_D. I am focusing on the ADME assay, including detailed experimental conditions for the microsomal glucuronidation assay and comparing this to native compounds.

Executive Summary

In the realm of peptidomimetics and amino acid-based drug design, the native carboxylic acid moiety presents a persistent double-edged sword. While it is critical for establishing strong electrostatic interactions and hydrogen bond networks with target proteins, its presence often leads to poor membrane permeability and rapid Phase II metabolic clearance via glucuronidation.

To circumvent these pharmacokinetic liabilities without sacrificing pharmacodynamic potency, medicinal chemists employ bioisosteric replacement . Among the most successful of these replacements are the sulfonamide and acylsulfonamide functional groups [1.1]. This whitepaper provides an in-depth mechanistic analysis of why sulfonamide-based bioisosteres succeed, how they alter the physicochemical landscape of amino acids, and provides field-proven, self-validating protocols for their synthesis and evaluation.

Physicochemical Profiling: The Causality of Isosterism

To understand why a sulfonamide can replace a carboxylate or an amide, we must dissect the physicochemical properties that dictate molecular behavior at physiological pH.

A standard carboxylic acid has a


 of approximately 4.0 to 5.0, meaning it is almost entirely ionized (anionic) in blood plasma (pH 7.4). If we replace it with a primary sulfonamide (

), we gain metabolic stability, but we lose the anionic charge because primary sulfonamides are significantly weaker acids (

~9.0–10.0)[1].

To restore the native ionization state while retaining metabolic resistance, we utilize acylsulfonamides (


). The addition of the carbonyl group exerts a strong electron-withdrawing effect, pulling electron density away from the nitrogen atom. This lowers the 

back to the 4.0–5.0 range, ensuring the molecule is appropriately deprotonated at physiological pH, perfectly mimicking the native carboxylic acid[2].
Quantitative Data Summary

The following table summarizes the critical physicochemical shifts when transitioning from a native amino acid carboxylate to its sulfonamide bioisosteres:

PropertyCarboxylic AcidPrimary SulfonamideAcylsulfonamide
Structure



Typical

~4.0 - 5.0~9.0 - 10.0~4.0 - 5.0
Charge at pH 7.4 Anionic (-1)Neutral (0)Anionic (-1)
Geometry Planar (

)
Tetrahedral (

)
Tetrahedral/Planar Hybrid
Metabolic Stability Low (Rapid Glucuronidation)HighHigh
Lipophilicity (

)
LowModerateModerate to High

Mechanistic Applications in Drug Design

Transition State Mimicry in Protease Inhibitors

When an aspartic protease (such as HIV-1 protease) cleaves a peptide bond, the reaction proceeds via a hydrated, tetrahedral intermediate. Planar amides and carboxylic acids cannot effectively mimic this 3D geometry. The sulfur atom in a sulfonamide, however, is


 hybridized, projecting its oxygen atoms in a tetrahedral geometry that perfectly mimics this transition state[3]. By incorporating a sulfonamide into an amino acid backbone, the resulting peptidomimetic binds to the catalytic machinery of the enzyme with extraordinary affinity but cannot be cleaved, resulting in potent competitive inhibition.

ProteaseInhibition Substrate Natural Peptide Substrate Enzyme Aspartic Protease (Target) Substrate->Enzyme Binds TS Tetrahedral Transition State Enzyme->TS Catalysis Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Inhibition Cleavage Peptide Bond Cleavage TS->Cleavage Hydrolysis Inhibitor Sulfonamide Bioisostere Inhibitor->Enzyme Competitive Binding Inhibitor->TS Structural Mimicry

Logical pathway of protease inhibition via sulfonamide transition state mimicry.

Evading Phase II Metabolism

Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes specifically recognize the planar carboxylate moiety to attach glucuronic acid, leading to rapid renal excretion. The steric bulk and altered electronic distribution of an acylsulfonamide disrupt this enzymatic recognition. Consequently, the bioisostere maintains target affinity (via the acidic proton and oxygen hydrogen-bond acceptors) while drastically extending the drug's plasma half-life[4].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols form a self-validating system. We synthesize the bioisostere and immediately subject it to orthogonal validation assays (Affinity and ADME) to prove the success of the isosteric replacement.

Workflow N1 1. Carboxylic Acid Activation (EDC + HOBt in DMF) N2 2. Nucleophilic Coupling (Primary Sulfonamide + DMAP) N1->N2 Active Ester Formation N3 3. HPLC Purification & NMR/MS Characterization N2->N3 Acylsulfonamide Yield N4 4. Target Affinity Validation (Surface Plasmon Resonance) N3->N4 Pure Compound N5 5. ADME Profiling (Microsomal Glucuronidation Assay) N4->N5 Active Hit

Step-by-step experimental workflow for the synthesis and validation of acylsulfonamides.

Protocol 1: Synthesis of an Acylsulfonamide from an Amino Acid

Causality Note: In standard peptide synthesis, primary amines are highly nucleophilic. However, the nitrogen of a primary sulfonamide is highly electron-deficient due to the adjacent sulfonyl group. Standard EDC/HOBt coupling will fail. We must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, forcing the coupling to proceed.

  • Activation: Dissolve 1.0 eq of the Boc-protected amino acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active ester.

  • Catalyzed Coupling: Add 1.5 eq of the desired primary sulfonamide (

    
    ), followed by 2.0 eq of DMAP and 2.0 eq of DIPEA.
    
  • Reaction: Stir the mixture under an inert argon atmosphere at 40°C for 12–18 hours. Monitor via LC-MS until the active ester is consumed.

  • Purification: Quench with 1M HCl (to protonate the acylsulfonamide and remove DMAP). Extract with ethyl acetate, dry over

    
    , and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
    
Protocol 2: Validation via Surface Plasmon Resonance (SPR)

Causality Note: To prove that the bioisostere mimics the carboxylate's binding mode, we must measure the dissociation constant (


).
  • Immobilization: Immobilize the target protein (e.g., a protease) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Analyte Injection: Prepare a 2-fold dilution series of the synthesized acylsulfonamide in running buffer (e.g., HBS-EP+). Inject over the chip at a flow rate of 30 µL/min.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the

    
    . A successful bioisostere will exhibit a 
    
    
    
    equal to or lower than the native carboxylic acid.
Protocol 3: ADME Validation (Microsomal Stability)

Causality Note: We must prove the bioisostere resists Phase II metabolism.

  • Incubation: Incubate 1 µM of the acylsulfonamide with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 2 mM UDP-glucuronic acid (UDPGA) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Detection: Centrifuge and analyze the supernatant via LC-MS/MS. Look for the parent mass; native carboxylic acids will show a rapid decline and a corresponding +176 Da mass shift (glucuronide conjugate). The acylsulfonamide should demonstrate

    
     parent compound remaining at 60 minutes.
    

Conclusion

The strategic replacement of carboxylic acids with sulfonamides and acylsulfonamides represents a masterclass in rational drug design. By understanding the underlying causality of


 shifts, tetrahedral geometry, and enzymatic recognition, researchers can utilize these bioisosteres to rescue amino acid-based leads from pharmacokinetic failure. The integrated workflow of DMAP-catalyzed synthesis followed by orthogonal SPR and LC-MS/MS validation ensures a robust, self-validating pipeline for peptidomimetic drug discovery.

References

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
  • Small Molecule Protease Inhibitors as Model Peptidomimetics.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter.

Sources

N-Mesylalanine: A Chiral Sulfonamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and medicinal chemistry utility of N-Mesylalanine.

Executive Summary

N-Mesylalanine (N-methanesulfonyl-alanine) represents a specialized chiral building block that bridges the gap between simple amino acid protection and active pharmacophore design. Unlike transient protecting groups (Boc, Fmoc) designed for easy removal, the N-mesyl group is often employed as a "permanent" moiety in drug design. It serves two critical functions:

  • Bioisosterism: It replaces the labile amide bond with a metabolically stable sulfonamide, altering hydrogen-bonding geometry and enhancing proteolytic resistance.

  • C-H Activation Directing Group: The sulfonyl motif acts as a powerful directing group (DG) for Palladium-catalyzed C(sp³)-H functionalization, enabling late-stage diversification of the alanine methyl side chain.

This guide provides a rigorous technical analysis of N-Mesylalanine, including a validated synthesis protocol, stability profiling, and its mechanistic role in C-H activation.

Chemical Foundation & Synthesis

The synthesis of N-Mesylalanine follows a modified Schotten-Baumann protocol. Unlike carbamate protection (Boc/Fmoc), the formation of the sulfonamide bond requires careful pH control to prevent oligomerization while ensuring complete consumption of the zwitterionic amino acid.

Optimized Synthesis Protocol

Objective: Synthesis of N-Mesyl-L-Alanine from L-Alanine. Scale: 10.0 mmol basis.

ReagentEquiv.[1][2]Role
L-Alanine 1.0Chiral Substrate
Methanesulfonyl Chloride (MsCl) 1.2Electrophile
NaOH (1M) 2.2Base (pH control)
THF/Water (1:1) SolventHomogeneous medium
Step-by-Step Methodology:
  • Solubilization: Dissolve L-Alanine (890 mg, 10 mmol) in 1M NaOH (20 mL). The solution must be homogenous and basic (pH > 10) to ensure the amine is nucleophilic (

    
     vs 
    
    
    
    ).
  • Cooling: Cool the reaction vessel to 0°C in an ice-water bath. Causality: Low temperature suppresses the hydrolysis of the highly reactive MsCl electrophile.

  • Addition: Add Methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 30 minutes. Simultaneously, monitor pH.[] If pH drops below 9, add supplemental NaOH.

    • Critical Control Point: The reaction generates HCl. Failure to maintain pH > 9 results in protonation of the amine, halting the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Purification):

    • Wash the basic aqueous phase with Diethyl Ether (

      
      ) (2 x 10 mL) to remove unreacted MsCl and organic impurities.
      
    • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 1-2. The product, N-Mesylalanine, will precipitate or can be extracted.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • Yield: Typically 85-95%.

    • ¹H NMR (DMSO-d6):

      
       1.25 (d, 3H, 
      
      
      
      ), 2.90 (s, 3H,
      
      
      ), 3.95 (m, 1H,
      
      
      -CH), 7.50 (d, 1H, NH), 12.6 (br s, 1H, COOH).

Stability Profile: The "Permanent" Protecting Group

In medicinal chemistry, N-Mesyl is distinct from Boc or Fmoc because it is orthogonal to standard deprotection conditions . It is designed to survive the synthesis and remain in the final drug molecule.

Comparative Stability Data
Protecting GroupAcid Stability (TFA/HCl)Base Stability (Piperidine/NaOH)Hydrogenolysis (

/Pd)
Reductive Cleavage
Boc Labile (Fast removal)StableStableStable
Fmoc StableLabile (Fast removal)StableStable
Cbz (Z) StableStableLabile Stable
N-Mesyl Highly Stable Highly Stable Highly Stable Labile (Na/NH3 or Red-Al)

Implication: N-Mesylalanine can withstand the rigorous conditions of peptide coupling (DCC/HOBt), acid deprotection of side chains (TFA), and basic workups. It is removed only under harsh reductive conditions (e.g., Sodium naphthalenide), making it unsuitable as a temporary group but ideal as a structural scaffold.

Synthetic Utility: C-H Activation Directing Group

One of the most powerful applications of N-Mesylalanine is its role as a substrate for Palladium-catalyzed C-H activation . The sulfonamide nitrogen acts as a directing group (DG), coordinating with Pd(II) to position the catalyst for activation of the unreactive C(sp³)-H bonds on the alanine methyl group.

Mechanism of Action

The N-Mesyl group functions as a mono-anionic directing group. Upon deprotonation, the sulfonamide nitrogen (


-donor) and the sulfonyl oxygen (weak coordination) stabilize the high-energy palladacycle intermediate.

Pathway:

  • Coordination: Pd(OAc)₂ coordinates to the sulfonamide nitrogen.

  • C-H Cleavage: A concerted metalation-deprotonation (CMD) event occurs, forming a stable 5-membered palladacycle involving the

    
    -methyl carbon.
    
  • Functionalization: The palladacycle undergoes oxidative addition/reductive elimination with coupling partners (Aryl iodides, Olefins) to functionalize the alanine side chain.

Visualization: Pd-Catalyzed C-H Activation Workflow

CH_Activation Substrate N-Mesylalanine (Substrate) Pd_Complex Pd(II) Coordination (N-Directed) Substrate->Pd_Complex + Pd(OAc)2 CMD CMD Transition State (5-Membered Palladacycle) Pd_Complex->CMD - AcOH Product beta-Functionalized Alanine Derivative CMD->Product + Aryl-I / Olefin Reductive Elim.

Caption: The N-Mesyl group directs the Palladium catalyst to the beta-carbon, enabling selective C(sp³)-H functionalization.

Medicinal Chemistry Applications

Bioisosterism (Amide vs. Sulfonamide)

Replacing a standard N-Acetyl or N-Benzoyl group with N-Mesyl fundamentally alters the physicochemical properties of the ligand:

  • Geometry: The sulfonamide sulfur is tetrahedral (

    
    ), whereas the amide carbonyl carbon is planar (
    
    
    
    ). This creates a "kink" in the peptide backbone, allowing access to unique binding pockets in enzymes (e.g., Proteases, Kinases).
  • Acidity: The N-H proton of a sulfonamide (

    
    ) is significantly more acidic than an amide (
    
    
    
    ). This enhances hydrogen bond donor capability in the active site.
Case Study: Protease Inhibition

N-Mesylalanine derivatives have been explored in the design of inhibitors for Cathepsin K and SARS-CoV-2 Main Protease (Mpro) .

  • Role: The N-mesyl cap acts as an anchor in the S3/S4 subsite of the protease.

  • Advantage: The metabolic stability of the sulfonamide prevents cleavage by host peptidases, increasing the half-life (

    
    ) of the inhibitor compared to its amide analogue.
    

References

  • Synthesis of N-Mesyl Amino Acids: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • Sulfonamides in C-H Activation: Daugulis, O., et al. (2005). "Palladium-Catalyzed Ancillary Amino Acid-Directed Functionalization of C(sp3)-H Bonds." Journal of the American Chemical Society, 127(38), 13154-13155. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • C-H Activation Mechanisms: Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414-12427. Link

Sources

Thermodynamic Stability and Strategic Utility of N-Mesyl Protecting Groups in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and complex amino acid functionalization, orthogonal protection strategies are paramount[]. While carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) dominate standard workflows, they are inherently labile under specific acidic or basic conditions[]. When synthetic routes demand extreme thermodynamic stability—such as during aggressive oxidative cross-coupling, high-temperature cyclizations, or prolonged exposure to strong Lewis acids—the methanesulfonyl (N-mesyl, Ms) group emerges as an indispensable tool.

This whitepaper provides an in-depth analysis of the thermodynamic stability of N-mesyl amino acids, exploring the electronic causality behind their robust nature, and outlines self-validating, field-proven protocols for their installation and strategic cleavage[2].

The Thermodynamic and Electronic Basis of N-Mesyl Stability

The remarkable stability of the N-mesyl protecting group is fundamentally rooted in the electronic architecture of the sulfonamide bond. Unlike the C-N bond in amides or carbamates, the S-N bond in a sulfonamide places the nitrogen adjacent to a sulfur atom in a high oxidation state (VI).

Electronic Delocalization and Basicity Suppression

The two highly electronegative oxygen atoms of the sulfonyl group exert a profound inductive pull, drawing electron density away from the sulfur and, consequently, the adjacent nitrogen. More critically, the nitrogen lone pair delocalizes into the highly polarized


 antibonding orbitals. This delocalization flattens the nitrogen's geometry, shifting it toward an 

-hybridized state.

Causality in Stability:

  • Acidic Resistance: Because the nitrogen lone pair is delocalized and heavily depleted of electron density, it is virtually incapable of accepting a proton. Without protonation, the activation energy (

    
    ) required for acid-catalyzed hydrolysis becomes insurmountable under standard laboratory conditions.
    
  • Basic Resistance: Base-catalyzed hydrolysis is equally hindered. The sulfur atom is sterically shielded by its oxygen atoms and the methyl group. Furthermore, the unprotonated nitrogen anion is an exceptionally poor leaving group, making N-mesyl derivatives highly stable even under aggressive basic saponification conditions (e.g., aqueous LiOH)[3].

The N-mesyl group effectively traps the amino acid in a "deep thermodynamic sink," rendering it inert to the vast majority of standard orthogonal transformations.

Comparative Stability Matrix

To contextualize the thermodynamic resilience of the N-mesyl group, Table 1 summarizes its stability profile against other ubiquitous protecting groups.

Table 1: Thermodynamic and Kinetic Stability of Common N-Protecting Groups

Protecting GroupInstallation ReagentStandard Cleavage ConditionThermodynamic Stability (Acid)Thermodynamic Stability (Base)
Boc Boc

O
TFA or HClHighly LabileStable
Fmoc Fmoc-Cl / Fmoc-OSuPiperidine (20%)StableHighly Labile
Cbz Cbz-ClH

/Pd-C or HF
Moderately StableStable
Tosyl (Ts) TsClNa/NH

or SmI

Highly StableHighly Stable
Mesyl (Ms) MsClNa/NH

or Electrochemical
Extremely Stable Extremely Stable

Strategic Workflow & Energy Landscape

Because the S-N bond cannot be easily cleaved via traditional hydrolysis, deprotection requires a shift from thermodynamic to electronic manipulation. Cleavage is achieved via Single-Electron Transfer (SET) pathways, where solvated electrons populate the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonamide (which possesses strong S-N


 antibonding character), forcing bond scission[2].

ThermodynamicLandscape FreeAmine Free Amino Acid (High Reactivity) Mesylation Mesylation (MsCl) Kinetic Pathway FreeAmine->Mesylation Base, 0°C MesylAA N-Mesyl Amino Acid (Thermodynamic Sink) Mesylation->MesylAA Exothermic (ΔH < 0) AcidBase Acid/Base Hydrolysis (High ΔG‡ - Blocked) MesylAA->AcidBase Stable against pH 1-14 Reduction Reductive Cleavage (e- Transfer Pathway) MesylAA->Reduction Dissolving Metal / Electrochemistry Product Deprotected Amine (Target Recovery) Reduction->Product S-N Bond Scission

Thermodynamic energy landscape and cleavage pathways of N-mesyl amino acids.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm success at critical junctures, preventing downstream failures.

Protocol A: Kinetically Controlled N-Terminal Mesylation

Methanesulfonyl chloride (MsCl) is aggressively electrophilic. If the reaction is not strictly controlled, the initially formed mono-mesyl amine can undergo a second mesylation to form an undesired bis-mesyl imide.

Materials: Free amino acid/peptide, Anhydrous Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), Methanesulfonyl chloride (MsCl).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the amino acid/peptide in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere[4].

  • Base Addition: Add 2.5 eq of DIPEA. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophilic catalyst, thereby reducing the rate of undesired side reactions.

  • Thermal Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Lowering the thermal energy kinetically favors mono-mesylation. The secondary sulfonamide nitrogen is less nucleophilic than the primary amine, but at room temperature, the activation energy for bis-mesylation can be easily overcome.

  • Electrophile Addition: Add 1.1 eq of MsCl dropwise over 15 minutes[4].

  • Propagation & Monitoring: Allow the reaction to stir for 1–4 hours, gradually warming to room temperature[4].

  • Self-Validation Check (Crucial): Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS.

    • Success: A mass shift of exactly +78 Da confirms quantitative mono-mesylation.

    • Failure: A mass shift of +156 Da indicates bis-mesylation (poor temperature control or excess MsCl).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate under vacuum.
Protocol B: Single-Electron Transfer (SET) Deprotection

Because the S-N bond is a thermodynamic sink, we bypass hydrolysis entirely and utilize a dissolving metal reduction (Birch-like conditions) to pump electrons directly into the molecule's antibonding orbitals[2].

Materials: N-Mesyl amino acid, Liquid Ammonia (NH


), Sodium metal (Na), dry Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Condense 20 mL of anhydrous liquid ammonia in a 3-neck flask equipped with a dry ice/acetone condenser at -78°C.

  • SET Generation: Add small, freshly cut pieces of Sodium metal (approx. 4.0 eq) to the liquid ammonia until a deep, sustained blue color persists. Causality: The blue color visually validates the generation of solvated electrons (

    
    ), the active reducing species.
    
  • Substrate Introduction: Dissolve the N-Mesyl amino acid (1.0 eq) in a minimal amount of dry THF and add it dropwise to the blue solution.

  • Cleavage Reaction: Stir at -78°C for 30–60 minutes. The solvated electrons transfer into the sulfonamide LUMO, forming a radical anion that fragments into a sulfinate byproduct and the free amine.

  • Quenching: Carefully add solid ammonium chloride (NH

    
    Cl) until the blue color completely dissipates, indicating the consumption of excess solvated electrons.
    
  • Self-Validation Check (Crucial): Evaporate the ammonia, reconstitute the residue in water, and perform a Kaiser (Ninhydrin) test.

    • Success: A deep purple/blue color confirms the successful regeneration of the primary free amine.

    • Failure: A colorless/yellow result indicates incomplete S-N bond cleavage.

Conclusion

The N-mesyl protecting group is a highly specialized tool in the arsenal of peptide chemists and drug development professionals. By understanding the electronic delocalization that creates its extreme thermodynamic stability, researchers can strategically deploy it to protect amines through the most rigorous orthogonal synthesis conditions. Furthermore, by utilizing kinetically controlled installation and SET-based deprotection protocols, the inherent challenges of the mesyl group's stability can be effectively managed, yielding high-purity functionalized amino acids and complex peptide architectures.

References

  • Source: nih.
  • How to do N-Terminal Mesylation of Synthetic Peptide?
  • Source: beilstein-journals.
  • Source: bocsci.

Sources

Methodological & Application

Protocol for synthesis of N-Mesyl-L-alanine from L-alanine and MsCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(methylsulfonyl)-L-alanine (N-Mesyl-L-Ala) via the Schotten-Baumann reaction. By reacting L-alanine with methanesulfonyl chloride (MsCl) under controlled alkaline conditions, high enantiomeric purity and yield can be achieved. This guide addresses critical process parameters—specifically pH control, temperature regulation, and quenching dynamics—to minimize side reactions such as racemization and reagent hydrolysis.

Introduction & Principle

N-Mesyl amino acids are valuable chiral building blocks in the synthesis of peptidomimetics, sulfonamide-based enzyme inhibitors, and asymmetric ligands. The sulfonyl group serves as both a robust protecting group and a pharmacophore element that enhances metabolic stability.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom. The amino group of L-alanine acts as the nucleophile, attacking the electrophilic sulfur of methanesulfonyl chloride. The base (typically NaOH or Na₂CO₃) serves two roles:

  • Deprotonation: Converts the ammonium zwitterion (

    
    ) to the reactive free amine (
    
    
    
    ).
  • Neutralization: Scavenges the hydrochloric acid (HCl) generated during the reaction to drive the equilibrium forward.

Key Challenge: Methanesulfonyl chloride is moisture-sensitive and prone to hydrolysis. The protocol must balance the aqueous conditions required for amino acid solubility with the need to minimize non-productive consumption of MsCl.

Experimental Design & Safety

Safety Matrix
ReagentHazard ClassCritical Precaution
Methanesulfonyl Chloride (MsCl) Corrosive, Lachrymator, ToxicHandle in fume hood only. Reacts violently with water if uncontrolled.
Sodium Hydroxide (NaOH) CorrosiveWear chemical-resistant gloves and eye protection.
L-Alanine IrritantStandard laboratory hygiene.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in well-ventilated area.
Reagents and Equipment
  • Starting Materials: L-Alanine (>99% ee), Methanesulfonyl chloride (99%), NaOH (pellets or 2M solution).

  • Solvents: Distilled water, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), HCl (1M and 6M).

  • Equipment: 3-neck round bottom flask, pH meter (or high-precision paper), addition funnel, ice-water bath, rotary evaporator.

Detailed Protocol

Phase 1: Reaction Setup (Schotten-Baumann Conditions)
  • Solubilization: In a 250 mL 3-neck round bottom flask, dissolve L-Alanine (8.91 g, 100 mmol) in 2M NaOH (50 mL, 100 mmol) .

    • Note: The solution must be homogeneous. If starting with solid NaOH, ensure full dissolution before proceeding.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

    • Scientific Rationale: Low temperature suppresses the hydrolysis of MsCl and minimizes the risk of racemization, which can occur at higher temperatures under strongly basic conditions.

Phase 2: Controlled Addition
  • Base/MsCl Addition: This step requires simultaneous or alternating addition to maintain pH.

    • Place Methanesulfonyl chloride (12.6 g, 8.5 mL, 110 mmol) in an addition funnel.

    • Prepare an additional 50 mL of 2M NaOH in a separate addition funnel or beaker.

  • Execution: Dropwise add the MsCl to the stirred alanine solution over 30–45 minutes .

    • Critical Control Point: Simultaneously add the extra 2M NaOH to maintain the pH between 9.0 and 10.0 .

    • Why? If pH < 9, the amine protonates and becomes non-nucleophilic. If pH > 11, hydrolysis of MsCl accelerates, and racemization risk increases.

  • Post-Addition: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for an additional 2–3 hours .

Phase 3: Workup and Isolation
  • Washing: Extract the basic aqueous reaction mixture with Dichloromethane (2 x 30 mL) .

    • Purpose: This removes unreacted MsCl and any non-polar impurities. The product (as a salt) remains in the aqueous phase. Discard the organic layer.

  • Acidification: Cool the aqueous phase back to 0°C. Carefully acidify with 6M HCl dropwise to pH 1–2 .

    • Observation: The N-mesyl-L-alanine may precipitate as a white solid. If it does, filter and wash with cold water. If it oils out or remains soluble (common for short-chain analogs), proceed to extraction.

  • Extraction (if no precipitate): Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Combine organic layers.[1]

    • Wash with Brine (saturated NaCl, 1 x 50 mL) .

    • Dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to yield the crude product.

Phase 4: Purification
  • Recrystallization: If the crude product is solid, recrystallize from Ethyl Acetate/Hexane or Water/Ethanol .

  • Yield Expectation: 75–85%.

Process Visualization

Reaction Mechanism Pathway

The following diagram illustrates the nucleophilic attack and the role of the base.

ReactionMechanism Ala L-Alanine (Zwitterion) Ala_Anion Alanine Anion (Nucleophile -NH2) Ala->Ala_Anion Deprotonation (pH > 9) Base NaOH (Base) Base->Ala_Anion TS Tetrahedral Transition State Ala_Anion->TS + MsCl MsCl MsCl (Electrophile) MsCl->TS Side Hydrolysis (Side Reaction) MsCl->Side H2O / High pH Product N-Mesyl-L-Alanine (Target) TS->Product - Cl⁻

Figure 1: Mechanistic pathway for the sulfonylation of L-alanine under Schotten-Baumann conditions.

Experimental Workflow

This flowchart guides the operator through the critical decision points of the protocol.

Workflow Start Start: Dissolve L-Ala in 2M NaOH Cool Cool to 0°C Start->Cool Add Add MsCl Dropwise Maintain pH 9-10 Cool->Add Warm Warm to RT Stir 2-3 hrs Add->Warm Wash Wash Aqueous Phase with DCM Warm->Wash Acidify Acidify to pH 1-2 with 6M HCl Wash->Acidify Check Precipitate Formed? Acidify->Check Filter Filter Solid (Crude Product) Check->Filter Yes Extract Extract with EtOAc Dry & Evaporate Check->Extract No Purify Recrystallize (EtOAc/Hex) Filter->Purify Extract->Purify

Figure 2: Step-by-step experimental workflow for isolation and purification.

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated using the following analytical parameters.

Quantitative Data Summary
ParameterExpected ValueMethod of Verification
Appearance White crystalline solidVisual Inspection
Yield 75% - 85%Gravimetric Analysis
Melting Point Determine experimentally (Lit. analogs ~100-140°C)Melting Point Apparatus
Purity >98%HPLC / TLC
Spectroscopic Validation (¹H NMR)

The structure is confirmed by the presence of the methylsulfonyl singlet and the coupling of the alanine moiety.

  • Solvent: DMSO-d₆ or CDCl₃

  • 
     1.35 ppm (d, 3H):  Alanine methyl group (
    
    
    
    ).
  • 
     2.95 ppm (s, 3H):  Mesyl methyl group (
    
    
    
    ). Diagnostic Peak.
  • 
     3.90 ppm (m, 1H):  Alpha-proton (
    
    
    
    ).
  • 
     7.60 ppm (d, 1H):  Sulfonamide proton (
    
    
    
    ).
  • 
     12.70 ppm (s, 1H):  Carboxylic acid proton (
    
    
    
    ).

Troubleshooting Guide

  • Problem: Low Yield.

    • Cause: Hydrolysis of MsCl before reaction with amine.

    • Solution: Ensure temperature is kept at 0°C during addition. Increase MsCl equivalents to 1.2 eq. Ensure vigorous stirring to mix the biphasic/heterogeneous system.

  • Problem: Oiling out upon acidification.

    • Cause: Product is slightly water-soluble or contains impurities.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before EtOAc extraction. Use a more polar organic solvent mixture (e.g., 9:1 DCM:MeOH) for extraction.

  • Problem: Racemization.

    • Cause: pH too high (>11) or temperature too high.

    • Solution: Strictly monitor pH. Do not exceed pH 10. Keep cold.

References

  • Schotten-Baumann Reaction Overview

    • Organic Chemistry Portal. Schotten-Baumann Reaction.
    • [Link]

  • Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft.
  • Fisher Scientific.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

Sources

Application Notes and Protocols for the N-Sulfonylation of Alanine via the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Perspective on a Classic Reaction

The Schotten-Baumann reaction, a cornerstone of organic synthesis for over a century, provides a robust and versatile method for the acylation of amines and alcohols.[1] Its application in the N-sulfonylation of amino acids is of particular significance in medicinal chemistry and peptide science, yielding N-sulfonylated amino acids, also known as sulfonamido acids. These derivatives are of great interest due to their unique physicochemical properties and biological activities. This guide offers a detailed exploration of the Schotten-Baumann conditions tailored for the N-sulfonylation of alanine, a fundamental amino acid. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Underlying Chemistry: Mechanism and Rationale

The N-sulfonylation of alanine under Schotten-Baumann conditions is a nucleophilic acyl substitution reaction. The process is predicated on the reaction between the nucleophilic amino group of alanine and an electrophilic sulfonyl chloride in a biphasic system, typically an aqueous alkaline solution and an organic solvent.[2]

The Critical Role of pH

The success of the Schotten-Baumann reaction hinges on maintaining an optimal pH. For alanine, the pKa of the α-amino group is approximately 9.69.[3] To ensure that a significant fraction of the alanine is in its nucleophilic, deprotonated form (H₂N-CH(CH₃)-COO⁻), the reaction is conducted under basic conditions. A pH range of 9-10.5 is generally considered optimal.

However, a delicate balance must be struck. At excessively high pH (e.g., >11), the competing hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid becomes increasingly rapid, which can significantly reduce the yield of the desired N-sulfonylated product.[4][5] The rate of hydrolysis of many sulfonyl chlorides shows a marked increase in strongly basic solutions.[4]

G cluster_alanine Alanine in Solution cluster_sulfonyl_chloride Sulfonyl Chloride Reactions cluster_pH pH Optimization Ala_Zwitterion H₃N⁺-CH(CH₃)-COO⁻ (Zwitterionic Form) Ala_Anion H₂N-CH(CH₃)-COO⁻ (Nucleophilic Anionic Form) Ala_Zwitterion->Ala_Anion OH⁻ (Deprotonation) Sulfonyl_Cl R-SO₂-Cl (Sulfonyl Chloride) Sulfonamide R-SO₂-NH-CH(CH₃)-COO⁻ (N-Sulfonylated Alanine) Sulfonyl_Cl->Sulfonamide Reaction with Nucleophilic Alanine Sulfonic_Acid R-SO₃H (Hydrolysis Byproduct) Sulfonyl_Cl->Sulfonic_Acid Hydrolysis (Side Reaction) pH_Optimum Optimal pH (9-10.5) Maximizes Nucleophilic Alanine Minimizes Sulfonyl Chloride Hydrolysis

Choice of Base: A Strategic Decision

The selection of the base is another critical parameter that influences the reaction's outcome.

  • Inorganic Bases (e.g., NaOH, Na₂CO₃): Strong inorganic bases like sodium hydroxide are commonly used to maintain the desired high pH.[6] They are inexpensive and effective. However, their high basicity can also promote the hydrolysis of the sulfonyl chloride and may increase the risk of racemization of the chiral center of alanine, particularly with prolonged reaction times or elevated temperatures.[7][8]

  • Organic Bases (e.g., Pyridine): Pyridine can serve as both a base and a nucleophilic catalyst.[9] It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then attacked by the amino acid.[10] This can sometimes lead to higher yields. However, pyridine is a weaker base than NaOH, which may result in a slower reaction rate. Sterically hindered organic bases are often preferred in peptide synthesis to minimize racemization.[11]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the N-tosylation of L-alanine, a common example of N-sulfonylation. This can be adapted for other sulfonyl chlorides with minor modifications.

Materials and Reagents
ReagentMolar Mass ( g/mol )PurityNotes
L-Alanine89.09≥99%
p-Toluenesulfonyl chloride (TsCl)190.65≥98%Can be recrystallized from hexane if necessary.
Sodium Hydroxide (NaOH)40.00≥97%
Dichloromethane (DCM)84.93ACS grade
Hydrochloric Acid (HCl)36.46Concentrated (37%)
Deionized Water18.02
Protocol for the Synthesis of N-Tosyl-L-Alanine
  • Dissolution of L-Alanine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (56.1 mmol) of L-alanine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Preparation of Sulfonyl Chloride Solution: In a separate beaker, dissolve 11.8 g (61.9 mmol, 1.1 equivalents) of p-toluenesulfonyl chloride in 50 mL of dichloromethane.

  • Addition of Sulfonyl Chloride: Add the p-toluenesulfonyl chloride solution dropwise to the cold, stirring solution of L-alanine over 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with 20 mL of deionized water. Combine the aqueous layers.

  • Precipitation of the Product: Cool the combined aqueous layer in an ice bath and slowly acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate of N-tosyl-L-alanine should form. The solubility of N-sulfonylated amino acids is generally lowest at acidic pH.[12][13]

  • Isolation and Purification: Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dry the purified product under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-Alanine in 1M NaOH C Slowly add TsCl solution to Alanine solution at 0-5 °C A->C B Dissolve TsCl in DCM B->C D Stir at room temperature for 2-4 hours C->D E Separate aqueous and organic layers D->E F Acidify aqueous layer with HCl to pH 1-2 E->F G Filter and wash the precipitate F->G H Recrystallize and dry the final product G->H

Troubleshooting and Considerations

  • Low Yield: This can be due to excessive hydrolysis of the sulfonyl chloride. Ensure that the temperature is kept low during the addition of the sulfonyl chloride and that the pH does not exceed ~10.5. Using a slight excess of the sulfonyl chloride can also help to drive the reaction to completion.

  • Racemization: While the Schotten-Baumann reaction is generally not prone to significant racemization under controlled conditions, prolonged exposure to strong base or high temperatures can increase this risk.[14] The use of sterically hindered bases or milder conditions may be necessary for sensitive substrates.

  • Product Oiling Out: During precipitation, the product may sometimes separate as an oil rather than a solid. This can often be rectified by vigorous stirring, scratching the inside of the flask with a glass rod, or adding a seed crystal.

Conclusion

The Schotten-Baumann reaction remains a highly effective and practical method for the N-sulfonylation of alanine and other amino acids. By carefully controlling the reaction parameters, particularly pH and the choice of base, researchers can achieve high yields of the desired sulfonamido acids while preserving stereochemical integrity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of these important molecules for applications in drug discovery and chemical biology.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanistic variation in alkanesulfonyl chloride hydrolysis and related reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 69(1-4), 145-155. Available at: [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling reagent. Tetrahedron, 55(22), 6813-6830.
  • Rogić, V., & Rogošić, M. (2005). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 7, 1334-1337. Available at: [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. (2023). Available at: [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 112(17), 6304-6309.
  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal model. Journal of Pharmaceutical Sciences, 101(9), 3131-3144.
  • Why is the pKa (COOH) of alanine and glycine similar but the pKa (NH3) different?. Chemistry Stack Exchange. (2015). Available at: [Link]

  • Bada, J. L. (1972). The dating of fossil bones using the racemization of isoleucine. Earth and Planetary Science Letters, 15(3), 223-231.
  • What is the pH effect on the separation of amino acid by ion exchange chromatography?. ResearchGate. (2021). Available at: [Link]

  • Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl- is a better leaving group than pyridine? Why doesn't the alcohol attack the AcCl if Cl- is a good enough leaving group in the first place?. Reddit. (2024). Available at: [Link]

  • pKa's of Amino and Carboxylic Groups of Amino Acids. Reddit. (2020). Available at: [Link]

  • Acid-base Chemistry of Amino Acids. Chemistry LibreTexts. (2025). Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Available at: [Link]

  • Kemp, D. S., & Rebek, J. (1977). Peptide racemization. A new and general method for its study. Journal of the American Chemical Society, 99(19), 6292-6293.
  • Apelblat, A. (2014). Solubilities of amino acids in water at various pH values under 298.15 K.
  • Recrystallization with two solvents. Reddit. (2019). Available at: [Link]

  • N-Tosyl-L-alanine. PubChem. Available at: [Link]

  • John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Available at: [Link]

  • N-Tosyl-L-alanine 3-indoxyl Ester. G-Biosciences. Available at: [Link]

Sources

Application Note: Strategic Incorporation of N-Mesyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide-based therapeutics, the native N-terminus often presents a significant liability due to its susceptibility to rapid degradation by ubiquitous aminopeptidases. While standard N-acetylation is a common mitigation strategy, it often falls short in providing absolute proteolytic stability or the desired pharmacophore geometry.

This application note details the authoritative methodologies for utilizing N-Mesyl-L-alanine —an alanine derivative featuring a permanent methanesulfonyl (mesyl) capping group—in Solid-Phase Peptide Synthesis (SPPS). By replacing a standard N-terminal alanine with its N-mesylated counterpart, researchers can engineer peptidomimetics with superior metabolic half-lives, altered lipophilicity, and unique hydrogen-bonding profiles.

Rationale and Mechanistic Insights

The Chemistry of N-Mesylation

The methanesulfonamide moiety is a highly stable bioisostere. Unlike primary amines which are protonated at physiological pH, secondary sulfonamides are neutral (with a weakly acidic proton, pKa ~10). This fundamental electronic shift eliminates the electrostatic recognition required by many exopeptidases.

While arylsulfonyl groups like o-nitrobenzenesulfonyl (o-NBS) are utilized as temporary, reversible protecting groups to facilitate on-resin N-alkylation , the aliphatic methanesulfonyl group forms an exceptionally stable sulfonamide bond. This stability precludes its use as a transient protecting group but makes it an ideal permanent structural motif for terminal capping .

Causality: Pre-formed Building Block vs. On-Resin Sulfonylation

A common question in peptide chemistry is why one should use pre-synthesized N-Mesyl-L-alanine rather than directly reacting the resin-bound N-terminal alanine with methanesulfonyl chloride (MsCl).

  • The Mechanistic Reality: On-resin sulfonylation with MsCl requires highly basic conditions and often suffers from incomplete conversion due to steric hindrance within the shrinking peptide-resin matrix. Furthermore, highly reactive sulfonyl chlorides can trigger side reactions.

  • The Solution: Utilizing pre-formed N-Mesyl-L-alanine transforms the modification into a standard, highly efficient amide-bond coupling. This guarantees 100% conversion of the N-terminus, prevents over-sulfonylation, and yields a significantly cleaner crude product.

Physicochemical & Pharmacological Impact

The decision to incorporate N-Mesyl-L-alanine should be driven by the specific structural and stability requirements of the target peptidomimetic. Table 1 summarizes the quantitative and qualitative shifts in physicochemical properties.

Table 1: Physicochemical Impact of N-Terminal Modifications

ModificationFunctional GroupCharge (pH 7.4)H-Bond Donor / AcceptorAminopeptidase Stability
Unmodified (H-Ala-) Primary Amine+1Yes / YesLow (Rapid degradation)
N-Acetyl (Ac-Ala-) Amide0Yes / YesModerate (Susceptible to acylases)
N-Mesyl (Ms-Ala-) Secondary Sulfonamide0 (Weakly acidic)Yes / Strong YesHigh (Complete resistance)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every critical step includes a specific validation mechanism to ensure the integrity of the synthesis before proceeding.

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) B Activation DIC / Oxyma A->B C Coupling N-Mesyl-L-alanine B->C 3 eq, 1-1.5 hr D Validation Kaiser Test (-) C->D E TFA Cleavage & Deprotection D->E Reagent K F N-Mesyl Peptide (Crude Product) E->F

Workflow for N-terminal capping of solid-phase peptides using N-Mesyl-L-alanine.

Coupling Reagent Optimization

Because N-Mesyl-L-alanine lacks a bulky Fmoc protecting group, it couples rapidly. However, the electron-withdrawing nature of the mesyl group slightly alters the pKa of the adjacent carboxylic acid. Table 2 outlines the optimized coupling parameters.

Table 2: Coupling Reagent Optimization for N-Mesyl-L-alanine

Coupling SystemEquivalentsReaction TimeKaiser Test ResultEpimerization Risk
DIC / Oxyma Pure 3.060 minNegative (Complete)Very Low
HATU / DIPEA 3.045 minNegative (Complete)Low
HBTU / NMM 4.090 minTrace PositiveModerate
Protocol A: N-Terminal Capping with N-Mesyl-L-alanine

This protocol assumes the peptide chain has been fully elongated and the final Fmoc group has been removed.

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin) in DMF for 20 minutes. Ensure the final Fmoc group has been completely removed using 20% piperidine in DMF (2 x 10 mins), followed by thorough washing (6 x DMF).

  • Activation: In a separate vial, dissolve N-Mesyl-L-alanine (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq). Stir for 3 minutes to allow the formation of the active ester.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Agitate at room temperature for 60 minutes.

  • System Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: The Kaiser test detects primary amines. A successful coupling of N-Mesyl-L-alanine caps the amine, yielding a pale yellow resin and solution (Negative). If the beads remain blue (Positive), the coupling is incomplete; repeat Step 3 before proceeding.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute).

Protocol B: Cleavage and Global Deprotection

The mesyl group is impervious to standard acidolytic cleavage.

  • Cleavage Cocktail Preparation: Prepare a standard TFA cleavage cocktail (e.g., Reagent K: TFA / thioanisole / water / phenol / EDT at 82.5 : 5 : 5 : 5 : 2.5 v/v).

  • Reaction: Treat the dried resin with the cleavage cocktail for 2 to 3 hours at room temperature under gentle agitation.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (at least 10 volumes relative to the cleavage cocktail) to precipitate the N-mesylated peptide.

  • Isolation & Validation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, and wash the peptide pellet twice more with cold ether. Lyophilize the crude peptide. Validate the structural integrity and the presence of the +78 Da mass shift (relative to an unmodified N-terminus) via LC-MS.

Structural Verification & Pharmacological Mechanism

Once synthesized, the N-mesylated peptide exhibits a profound resistance to enzymatic degradation. The diagram below illustrates the steric and electronic causality behind this extended half-life.

Protease_Resistance cluster_0 Standard Peptide cluster_1 N-Mesyl Modified Peptide P1 Free N-Terminus (Basic Amine) E1 Aminopeptidases P1->E1 Recognition D1 Rapid Degradation E1->D1 Cleavage P2 N-Mesyl-L-alanine (Neutral Sulfonamide) E2 Aminopeptidases P2->E2 Binding Attempt D2 Steric & Electronic Blockade E2->D2 Inhibition S2 Extended Half-Life In Vivo D2->S2 Stability

Mechanism of aminopeptidase resistance conferred by N-terminal mesylation.

By integrating N-Mesyl-L-alanine into your SPPS workflows, you bypass the inefficiencies of on-resin sulfonylation while securing a highly stable, pharmacologically advantageous N-terminal architecture.

References

  • Biron, E., & Kessler, H. "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." Journal of Organic Chemistry, 2005, 70(13), 5183-5189. Available at:[Link]

Application Note: N-Mesyl-L-alanine as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-Mesyl-L-alanine (Ms-Ala-OH) as a chiral ligand in asymmetric catalysis. While N-protected amino acids are widely recognized in various catalytic systems, the N-sulfonyl subclass (including N-Mesyl) offers unique electronic and steric properties, particularly in Lewis Acid-mediated transformations such as chemoselective aldol reactions and organozinc additions.

Executive Summary

N-Mesyl-L-alanine is a chiral, bidentate ligand belonging to the N-sulfonyl amino acid class. Unlike its N-acyl or N-carbamoyl counterparts (e.g., N-Boc, N-Ac), the N-mesyl group imparts significantly higher acidity to the amide proton (pKa ~10 vs. ~15) and distinct electronic withdrawal. These features make it an exceptional ligand for Boron- and Zinc-mediated processes, where it facilitates the in-situ generation of chiral enolates or organometallic species. This guide focuses on its application in the Chemoselective Boron-Mediated Aldol Reaction of Carboxylic Acids , a high-value transformation in drug discovery.

Scientific Foundation & Mechanism
1.1 Ligand Structure & Properties
  • Chemical Name: N-(Methylsulfonyl)-L-alanine

  • Role: Chiral Bidentate Ligand (N,O-donor or O,O-donor depending on metal center).

  • Key Feature: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), enhancing the Lewis acidity of the coordinated metal center (e.g., Boron).[1]
    
  • Advantage: The smaller steric profile of the Mesyl group (vs. Tosyl or Nosyl) allows for the accommodation of sterically hindered substrates while maintaining a rigid chiral pocket.

1.2 Mechanism of Action: Boron-Mediated Aldol

In the chemoselective aldol reaction (based on the Kanai protocol), N-Mesyl-L-alanine coordinates with a borane source (e.g.,


 or 

).
  • Ligand Exchange: The carboxylic acid substrate and the N-Mesyl-L-alanine ligand react with the borane reagent.

  • Activation: The electron-withdrawing N-mesyl group increases the Lewis acidity of the boron atom.

  • Enolization: The increased acidity facilitates the soft enolization of the carboxylic acid in situ, even in the presence of other carbonyls (ketones, esters).

  • Stereo-induction: The chiral center of the alanine backbone directs the facial selectivity of the incoming electrophile (aldehyde).

Figure 1: Mechanistic Pathway (Graphviz)

CatalyticCycle Ligand N-Mesyl-L-alanine (Ligand) Complex Active Chiral Boron Complex Ligand->Complex Coordination BoronSource Boron Source (e.g., PhB(OH)2) BoronSource->Complex Enolate Chiral Boron-Enolate Intermediate Complex->Enolate + Substrate - H2 Substrate Carboxylic Acid (Substrate) Substrate->Enolate Product Chiral u03b2-Hydroxy Carboxylic Acid Enolate->Product + Aldehyde Stereoselective C-C Bond Formation Aldehyde Aldehyde (Electrophile) Aldehyde->Product Product->Complex Catalyst Turnover (Hydrolysis)

Caption: Catalytic cycle for the Boron-mediated aldol reaction using N-Mesyl-L-alanine as a chiral ligand.

Detailed Protocol: Chemoselective Aldol Reaction

This protocol describes the direct aldol reaction of a carboxylic acid with an aldehyde, utilizing N-Mesyl-L-alanine to induce enantioselectivity.

Target Reaction:



2.1 Reagents & Materials
  • Ligand: N-Mesyl-L-alanine (10-20 mol%)

    • Preparation: Can be synthesized from L-Alanine and Methanesulfonyl chloride (MsCl) in basic conditions (NaOH/H2O), followed by acidification.

  • Boron Source: Phenylboronic acid (

    
    ) or 
    
    
    
    .
  • Base: Diisopropylethylamine (DIPEA) or DBU (mild organic base required for enolization).

  • Solvent: Dry Dichloromethane (DCM) or Toluene.

  • Substrates: Carboxylic acid (donor), Aldehyde (acceptor).

2.2 Experimental Procedure

Step 1: Catalyst Formation

  • In a flame-dried Schlenk flask under Argon, dissolve N-Mesyl-L-alanine (0.10 mmol, 10 mol%) and Phenylboronic acid (0.10 mmol, 10 mol%) in anhydrous DCM (2.0 mL).

  • Add activated 4Å Molecular Sieves (100 mg) to remove water generated during boronate formation.

  • Stir at room temperature for 30 minutes. The solution should remain clear.

Step 2: Substrate Addition

  • Add the Carboxylic Acid substrate (1.0 mmol, 1.0 equiv) to the catalyst mixture.

  • Add DIPEA (1.2 mmol, 1.2 equiv) dropwise.

  • Stir for 10-15 minutes to allow formation of the boron-enolate species.

Step 3: Aldol Addition

  • Cool the reaction mixture to -78 °C (or 0 °C depending on reactivity; lower temperature improves ee%).

  • Add the Aldehyde (1.2 mmol, 1.2 equiv) slowly via syringe.

  • Stir at the set temperature for 12-24 hours. Monitor consumption of the carboxylic acid by TLC or LC-MS.

Step 4: Work-up & Purification

  • Quench the reaction with 1N HCl (2 mL) to hydrolyze the boron complex.

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Dry the combined organic layers over

    
    , filter, and concentrate.
    
  • Purify by flash column chromatography (typically Hexanes/EtOAc with 1% Acetic Acid).

Optimization & Troubleshooting

The choice of the "Mesyl" group versus "Tosyl" or "Nosyl" is critical. Use the table below to guide ligand optimization.

Table 1: N-Sulfonyl Amino Acid Ligand Optimization Guide

ParameterConditionEffect on ReactionRecommendation
Ligand R-Group Mesyl (Ms) Low steric bulk; high electron withdrawal.Best for sterically hindered substrates.
Tosyl (Ts) Moderate steric bulk; aromatic stacking.often provides higher ee% for aromatic aldehydes.
Nosyl (Ns) High electron withdrawal (Nitro group).Increases reactivity (Lewis acidity) but may lower stability.
Amino Acid Side Chain Alanine (Me) Smallest chiral pocket.Good starting point; switch to Valine or tert-Leucine if ee% is low.
Solvent DCM Good solubility, non-coordinating.Standard choice.
THF Coordinating solvent.May compete with ligand; avoid unless necessary for solubility.
Temperature -78 °C Kinetic control.Maximizes enantioselectivity.
0 °C / RT Thermodynamic control.Increases yield for unreactive substrates but lowers ee%.
Workflow Diagram: Optimization Strategy

Workflow Start Start: N-Mesyl-L-Alanine (Standard Conditions) CheckYield Check Yield Start->CheckYield LowYield Yield < 50% CheckYield->LowYield CheckEE Check ee% LowEE ee% < 80% CheckEE->LowEE LowYield->CheckEE No (Yield OK) ChangeBase Switch Base (Try DBU or Cs2CO3) LowYield->ChangeBase Yes ChangeLigand Increase Sterics (Try N-Mesyl-L-Valine or N-Tosyl-L-Alanine) LowEE->ChangeLigand Yes Success Optimized Protocol LowEE->Success No (ee% OK) ChangeBase->CheckYield ChangeLigand->CheckEE

Caption: Decision matrix for optimizing the asymmetric aldol reaction.

Alternative Application: Diethylzinc Addition

While the Boron-Aldol is the primary application, N-Mesyl-L-alanine can also serve as a ligand for the enantioselective addition of diethylzinc (


)  to aldehydes.
  • Role: The sulfonamide nitrogen is deprotonated by

    
    , forming a Zn-chelate.
    
  • Protocol Note: Requires 2-5 mol% ligand. The reaction is typically faster than the Boron-aldol but sensitive to moisture.

References
  • Kanai, M. et al. "Ligand-Promoted, Boron-Mediated Chemoselective Carboxylic Acid Aldol Reaction." Organic Letters, 2016 , 18(9), 2276–2279.[2] Link

  • Yoshioka, M. et al. "N-Sulfonylamino acids as chiral ligands for enantioselective addition of diethylzinc to aldehydes." Journal of Organic Chemistry, 1989 , 54, 4913. Link

  • BenchChem. "Synthesis of N-Methyl-L-alanine: A Technical Guide." BenchChem Technical Library, 2025 . Link

  • Yu, J.-Q. et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2008 , 130(43), 14097–14099. Link

Sources

Procedure for coupling N-Mesyl-L-alanine with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Bond Formation with N-Mesyl-L-Alanine

Executive Summary

Coupling N-sulfonylated amino acids, such as N-Mesyl-L-alanine, with primary or secondary amines presents unique physicochemical challenges compared to coupling standard Fmoc- or Boc-protected amino acids. The electron-withdrawing nature of the methanesulfonyl (mesyl) group significantly lowers the pKa of the adjacent nitrogen, necessitating precise control over base selection and activation kinetics to prevent side reactions. This application note details validated, self-monitoring protocols for synthesizing N-mesyl-L-alaninamides, emphasizing mechanistic causality, reagent selection, and high-yield isolation.

Mechanistic Causality & Reaction Dynamics

The Sulfonamide pKa Effect: Standard carbamate protecting groups (Boc, Fmoc) have an NH pKa of approximately 12–13. In contrast, the sulfonamide NH in N-Mesyl-L-alanine is significantly more acidic (pKa ~10). When exposed to strong bases or large excesses of standard coupling bases (like triethylamine), the sulfonamide nitrogen can be deprotonated, which is a critical consideration when synthesizing N-sulfonyl amino acid amides[1]. This anionic species can lead to:

  • Reduced Solubility: Formation of insoluble salts in non-polar solvents like Dichloromethane (DCM).

  • N-Acylsulfonamide Formation: The deprotonated sulfonamide can act as a competing nucleophile, attacking the activated ester to form undesired polymeric or cyclic byproducts.

  • Enhanced α-Proton Acidity: The strong electron-withdrawing effect of the mesyl group increases the acidity of the α-carbon proton, making base-catalyzed enolization and subsequent racemization a risk if the coupling reaction is too slow.

Strategic Reagent Selection: To circumvent these issues, the coupling system must rapidly trap the activated intermediate before side reactions occur.

  • EDC/HOBt: The preferred choice for standard primary amines. HOBt rapidly converts the transient O-acylisourea into a stable but highly reactive OBt-ester. EDC is chosen over DCC because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free workup[2]. N-mesylated amino acids can be successfully coupled using these standard EDC and HOBt conditions[3].

  • HATU/DIPEA: Reserved for sterically hindered or poorly nucleophilic amines. HATU generates an OAt-ester, which accelerates the aminolysis step and is highly effective for sterically hindered amines[4]. The adjacent nitrogen in the pyridine ring provides neighboring-group participation, accelerating the aminolysis step by up to 10-fold compared to HOBt.

Quantitative Reagent Matrix

The following table summarizes the optimal coupling systems based on the nucleophile's nature.

Coupling SystemBaseSolventTypical YieldRacemization RiskOptimal Application
EDC·HCl / HOBt NMM or DIPEADCM or DMF80–92%LowUnhindered primary/secondary amines
HATU DIPEADMF85–95%Low-MediumSterically hindered amines, anilines
PyBOP DIPEADCM / DMF75–85%MediumSolid-phase peptide synthesis (SPPS)

Experimental Workflow Visualization

G Start N-Mesyl-L-alanine + Amine (Solvent: DCM or DMF) Activation Addition of Coupling Reagents (EDC/HOBt or HATU) & Mild Base Start->Activation Intermediate Active Ester Formation (OBt or OAt Intermediate) Activation->Intermediate 0 °C to RT Coupling Nucleophilic Aminolysis (Amide Bond Formation) Intermediate->Coupling Rapid trapping Workup Aqueous Quench & Wash (Removes Urea, Salts, Additives) Coupling->Workup LC-MS Confirmed Product Pure N-Mesyl-L-alaninamide Workup->Product

Caption: Mechanistic workflow for the amide coupling of N-Mesyl-L-alanine with amines.

Detailed Methodologies (Self-Validating Protocols)

Protocol A: EDC/HOBt Coupling (For Standard Amines) Causality Check: EDC is utilized to ensure the urea byproduct is easily washed away during the aqueous phase, creating a self-purifying system. N-Methylmorpholine (NMM) is preferred over Triethylamine due to its weaker basicity (pKa 7.4), which prevents sulfonamide deprotonation.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve N-Mesyl-L-alanine (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol) in anhydrous DCM (10 mL). Note: If the amine is an HCl salt, increase the amine to 1.2 eq.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Insight: Cooling suppresses the formation of N-acylurea byproducts.

  • Activation: Add HOBt (1.2 eq, 1.2 mmol) followed by EDC·HCl (1.2 eq, 1.2 mmol) in one portion.

  • Base Addition: Add NMM (2.5 eq, 2.5 mmol) dropwise over 5 minutes. (If using an amine hydrochloride salt, increase NMM to 3.5 eq to liberate the free base).

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • In-Process Validation: Monitor reaction completion via TLC (ninhydrin stain for primary amines) or LC-MS. The disappearance of the amine peak validates the end of the reaction.

  • Workup: Dilute the mixture with additional DCM (15 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 15 mL) – Removes unreacted amine, NMM, and EDC byproducts.

    • Saturated aqueous NaHCO3 (2 × 15 mL) – Removes unreacted N-Mesyl-L-alanine and HOBt.

    • Brine (1 × 15 mL) – Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target N-mesyl-L-alaninamide.

Protocol B: HATU Coupling (For Sterically Hindered Amines) Causality Check: Hindered amines react too slowly with OBt-esters, allowing side reactions to dominate. HATU forms the highly reactive OAt-ester. Pre-activation is critical here to ensure the carboxylic acid is fully activated before the weak nucleophile is introduced.

  • Pre-Activation: Dissolve N-Mesyl-L-alanine (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 eq, 1.1 mmol) and DIPEA (2.0 eq, 2.0 mmol). Stir at room temperature for 5–10 minutes. Validation: A color change to pale yellow indicates OAt-ester formation.

  • Coupling: Add the hindered amine (1.1 eq, 1.1 mmol) to the activated mixture.

  • Propagation: Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash the organic layer with 5% aqueous LiCl (3 × 15 mL) to partition the DMF into the aqueous phase.

  • Purification: Follow the standard acidic/basic washes described in Protocol A (Steps 7-8), dry, and concentrate. Purify via silica gel flash chromatography if trace tetramethylurea (from HATU) persists.

References

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity [1]. CHIMIA. 1

  • Standard Coupling Procedures. Peptide.com. 2

  • Coupling Reagents - AAPPTEC. Peptide.com. 4

  • US7399869B2 - Fibroblast activation protein inhibitor compounds and methods. Google Patents. 3

Sources

Application Note: Synthesis of Oxazolidinones from N-Mesyl-L-Alanine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Rationale

Oxazolidinones represent a highly versatile class of five-membered heterocyclic compounds. Depending on the positional arrangement of the heteroatoms and the carbonyl group, they serve radically different purposes in modern chemistry. The 2-oxazolidinones are privileged scaffolds in medicinal chemistry, most notably acting as potent protein synthesis inhibitors against Gram-positive bacteria (e.g., Linezolid) [4]. Conversely, 1,3-oxazolidin-5-ones are classic chiral auxiliaries and critical intermediates in asymmetric synthesis, often utilized for the self-reproduction of chirality in alpha-amino acid alkylations [3].

The N-Mesyl Advantage: Utilizing N-Mesyl-L-alanine (N-methanesulfonyl-L-alanine) as a precursor offers distinct stereoelectronic advantages over standard N-Boc or N-Cbz protected amino acids. The highly electron-withdrawing methanesulfonyl group:

  • Prevents Azlactone Formation: It suppresses the formation of oxazolones (azlactones) during activation, which are notorious for causing rapid racemization at the alpha-carbon.

  • Enhances NH Acidity: The sulfonamide proton is more acidic, facilitating facile condensation with aldehydes to form iminium intermediates [3].

  • Provides Robust Stability: The mesyl group withstands harsh acidic conditions and catalytic hydrogenation, allowing for orthogonal deprotection strategies downstream.

Divergent Synthetic Pathways

The synthesis of oxazolidinones from N-Mesyl-L-alanine bifurcates into two distinct pathways depending on the desired isomer.

  • Pathway A (Acetalization): Direct condensation of the N-Mesyl-L-alanine with an aldehyde (such as paraformaldehyde) under acidic conditions yields a 1,3-oxazolidin-5-one . This N,O-acetalization is a self-validating cyclization driven by the removal of water [1].

  • Pathway B (Reduction-Phosgenation): Reduction of the carboxylic acid yields N-Mesyl-L-alaninol, a 1,2-amino alcohol. Subsequent treatment with a carbonyl equivalent (e.g., triphosgene or carbonyldiimidazole) yields a 2-oxazolidinone [4].

G N_Mesyl N-Mesyl-L-alanine (Precursor) Paraform Paraformaldehyde + PTSA (Toluene, Reflux) N_Mesyl->Paraform Pathway A: Acetalization Reduction BH3-THF (Carboxyl Reduction) N_Mesyl->Reduction Pathway B: Reduction Oxaz_5 3-Mesyl-4-methyl- 1,3-oxazolidin-5-one Paraform->Oxaz_5 Cyclization (-H2O) Alaninol N-Mesyl-L-alaninol (Intermediate) Reduction->Alaninol Carbonyl Triphosgene + DIPEA (DCM, 0°C to RT) Alaninol->Carbonyl Phosgenation Oxaz_2 3-Mesyl-4-methyl- 2-oxazolidinone Carbonyl->Oxaz_2 Cyclization (-HCl)

Figure 1: Divergent synthetic workflows for generating 5-oxazolidinones and 2-oxazolidinones from N-Mesyl-L-alanine.

Protocol A: Synthesis of 3-Mesyl-4-methyl-1,3-oxazolidin-5-one

This protocol leverages the acid-catalyzed condensation of N-Mesyl-L-alanine with paraformaldehyde. The reaction proceeds via an N-hydroxymethyl intermediate, which dehydrates to an iminium ion before undergoing intramolecular attack by the carboxylate oxygen [2].

Mechanistic Flow

Mech Step1 N-Mesyl-L-alanine + (CH2O)n Step2 N-Hydroxymethyl Intermediate Step1->Step2 H+ / Heat Step3 Iminium Ion Formation Step2->Step3 -H2O Step4 1,3-Oxazolidin-5-one Isomer Step3->Step4 Intramolecular O-Attack

Figure 2: Mechanistic progression of formaldehyde condensation yielding the 1,3-oxazolidin-5-one ring.

Step-by-Step Procedure
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-Mesyl-L-alanine (10.0 mmol, 1.67 g).

  • Reagent Addition: Add paraformaldehyde (30.0 mmol, 0.90 g) and p-toluenesulfonic acid monohydrate (PTSA) (0.5 mmol, 95 mg, 5 mol%) [2].

  • Solvent: Suspend the mixture in anhydrous toluene (100 mL). Causality: Toluene allows for a high reflux temperature (~110 °C) necessary to depolymerize paraformaldehyde and azeotropically remove the water byproduct, driving the equilibrium toward the cyclic product.

  • Reaction: Reflux the mixture vigorously for 4–6 hours. Monitor the collection of water in the Dean-Stark trap. The initially heterogeneous mixture will become a clear, pale-yellow solution as the reaction reaches completion.

  • Workup (Self-Validation): Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove the PTSA catalyst and any unreacted starting material. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford the product as a white crystalline solid.

Protocol B: Synthesis of 3-Mesyl-4-methyl-2-oxazolidinone

To synthesize the 2-oxazolidinone (the antimicrobial pharmacophore), the carboxylic acid must first be reduced to an alcohol, followed by a phosgenation-cyclization sequence.

Step-by-Step Procedure

Step 1: Chemoselective Reduction

  • Dissolve N-Mesyl-L-alanine (10.0 mmol, 1.67 g) in anhydrous THF (40 mL) under an argon atmosphere and cool to 0 °C.

  • Dropwise, add Borane-THF complex (BH₃·THF, 1.0 M in THF, 25.0 mL, 2.5 equiv). Causality: BH₃ is highly chemoselective for the reduction of carboxylic acids over sulfonamides, preventing unwanted cleavage of the mesyl group.

  • Stir at room temperature for 12 hours. Quench carefully with methanol (15 mL) until effervescence ceases. Concentrate and purify to isolate N-Mesyl-L-alaninol .

Step 2: Cyclization

  • Dissolve N-Mesyl-L-alaninol (8.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add N,N-Diisopropylethylamine (DIPEA) (24.0 mmol, 3.0 equiv) and cool the solution to 0 °C.

  • In a separate vial, dissolve Triphosgene (3.0 mmol, 0.89 g) in DCM (10 mL). Causality: Triphosgene is a safe, solid equivalent to phosgene gas. It requires a tertiary amine base (DIPEA) to initiate the breakdown into active phosgene equivalents and to neutralize the HCl generated during cyclization.

  • Add the triphosgene solution dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (2 × 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (EtOAc/Hexanes).

Quantitative Data & Validation Metrics

To ensure trustworthiness and reproducibility, the following table summarizes the quantitative validation metrics for both synthesized scaffolds. Researchers must use these spectroscopic markers to confirm successful cyclization.

Property / MetricPathway A: 1,3-Oxazolidin-5-onePathway B: 2-Oxazolidinone
Precursor N-Mesyl-L-alanineN-Mesyl-L-alaninol
Cyclization Reagent ParaformaldehydeTriphosgene / CDI
Typical Yield 75 – 85%80 – 90% (from alaninol)
IR Spectroscopy (C=O) ~1790 – 1805 cm⁻¹ (Lactone)~1740 – 1755 cm⁻¹ (Carbamate)
¹H NMR (C4-H shift) ~ 4.20 ppm (q, J = 7.0 Hz)~ 4.50 ppm (m)
¹H NMR (Methylene) ~ 5.10 & 5.40 ppm (AB quartet, N-CH₂-O)~ 4.00 & 4.30 ppm (m, O-CH₂-CH)
Primary Application Chiral auxiliary, asymmetric alkylationAntimicrobial scaffold, drug discovery

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 30: Acetals: O/N, S/S, S/Se, and S/Te and Carbohydrates.Thieme Connect.
  • Mild conditions for oxazolidin-5-one formation.Synthesis-Stuttgart / UQ eSpace.
  • Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions.MDPI Applied Sciences.
  • Linezolid--a review of the first oxazolidinone.PubMed / NIH.

Application Note: Optimizing Recrystallization Solvent Systems for the Purification of N-Mesyl-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop effective recrystallization protocols for the purification of N-Mesyl-L-alanine. N-Mesyl-L-alanine, an N-protected amino acid, presents unique purification challenges due to its polarity imparted by the carboxylic acid and sulfonamide moieties. This document outlines the fundamental principles of solvent selection, provides a systematic workflow for screening candidate solvents, and details step-by-step protocols for both single-solvent and binary-solvent recrystallization. A troubleshooting guide is also included to address common challenges such as oiling out and low crystal yield.

Introduction to N-Mesyl-L-alanine Purification

N-Mesyl-L-alanine is an important building block in synthetic organic chemistry and pharmaceutical development. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization can significantly enhance purity by selectively crystallizing the desired compound from a saturated solution while impurities remain dissolved in the mother liquor.[1]

The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[2] This note provides the scientific rationale and practical steps to identify and optimize such systems for N-Mesyl-L-alanine.

Physicochemical Properties & Solubility Rationale

Understanding the structure of N-Mesyl-L-alanine is key to predicting its solubility.

Structure:

N-Mesyl-L-alanine possesses several key functional groups that dictate its polarity and intermolecular interactions:

  • Carboxylic Acid (-COOH): A highly polar group capable of strong hydrogen bonding (both donor and acceptor).

  • Sulfonamide (-SO₂NH-): A polar functional group with hydrogen bond donor (N-H) and acceptor (S=O) sites.[3]

  • Aliphatic Backbone: The alanine methyl group and ethyl backbone contribute a degree of non-polar character.

Based on the principle of "like dissolves like," N-Mesyl-L-alanine is expected to be soluble in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) and insoluble in non-polar solvents (e.g., hexanes, toluene).[4] The challenge lies in finding a solvent that provides a steep solubility curve—high solubility when hot and low solubility when cold.

Systematic Workflow for Solvent System Selection

A methodical approach to solvent screening is essential for efficiently identifying an optimal recrystallization system. The following workflow is recommended.

Recrystallization_Workflow start Start: Crude N-Mesyl-L-alanine screening Solvent Screening (Small Scale Tests) start->screening dissolves_cold Dissolves in Cold Solvent? screening->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_single Unsuitable as a Single Solvent dissolves_cold->unsuitable_single Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes insoluble Insoluble. Consider as Anti-Solvent. dissolves_hot->insoluble No good_single Good Candidate for Single-Solvent System crystals_form->good_single Yes good_pair Good Candidate for Binary System crystals_form->good_pair No (Consider as 'Good' Solvent) protocol_binary Proceed to Protocol 2: Binary-Solvent Recrystallization insoluble->protocol_binary protocol_single Proceed to Protocol 1: Single-Solvent Recrystallization good_single->protocol_single good_pair->protocol_binary end End: Pure Crystals protocol_single->end protocol_binary->end

Caption: Systematic workflow for selecting a recrystallization solvent.

Recommended Solvent Systems and Protocols

Based on the physicochemical properties of N-Mesyl-L-alanine and related sulfonamide compounds, the following solvent systems are proposed.[5]

Table 1: Candidate Solvents for N-Mesyl-L-alanine Recrystallization

SolventTypeBoiling Point (°C)Expected Utility
WaterProtic100Potential single solvent or 'good' solvent in a binary system.
IsopropanolProtic82Strong candidate for a single-solvent system.
EthanolProtic78Good candidate for single or binary systems.
AcetoneAprotic56Potential 'good' solvent; low boiling point can be challenging.[4]
Ethyl AcetateAprotic77Potential 'good' solvent for a binary system.
TolueneNon-polar111Potential anti-solvent.
HexanesNon-polar69Strong candidate for an anti-solvent.
Protocol 1: Single-Solvent Recrystallization (Isopropanol or Ethanol/Water)

This method is ideal when a single solvent is found that dissolves the compound at high temperatures but not at room temperature.[1] Aqueous isopropanol is often effective for purifying sulfonamides.[5]

Methodology:

  • Dissolution: Place the crude N-Mesyl-L-alanine in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 70% isopropanol in water). Heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue to add the solvent in small portions until the solid is just completely dissolved. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Binary-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)

This technique is used when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble.[6]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Mesyl-L-alanine in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • Induce Crystallization: While keeping the solution hot, add the "anti-solvent" (e.g., hexanes) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (the point of saturation).[6]

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid)Solution is cooling too rapidly; Solvent boiling point is too close to the compound's melting point; Solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. If the problem persists, choose a solvent with a lower boiling point.[4]
No Crystals Form Solution is too dilute (excess solvent was added); Insufficient cooling time.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure compound. If still unsuccessful, boil off some solvent to re-concentrate the solution and cool again.
Low Recovery / Yield Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing the crystals.
Impure Crystals (e.g., poor melting point)Solution cooled too quickly, trapping impurities; Ineffective solvent system where impurities have similar solubility.Repeat the recrystallization process, ensuring slow, undisturbed cooling. Screen for a more selective solvent system where the impurity is either highly soluble or highly insoluble.[7]

Conclusion

The purification of N-Mesyl-L-alanine by recrystallization is a highly effective method when the solvent system is chosen systematically. By understanding the molecule's physicochemical properties, researchers can logically select candidate solvents and employ either single-solvent or binary-solvent protocols to achieve high purity. The detailed methodologies and troubleshooting guide provided herein serve as a robust starting point for developing a validated and efficient purification process critical for downstream applications in research and drug development.

References

  • Hultquist, M. E., & Northey, E. H. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Gharabli, S. I. S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N-Methyl-L-Alanine. PubChem. Available at: [Link]

  • Al-Gharabli, S. I. S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Li, J., et al. (2016). Method for preparing high-purity sulfonamide compound, and intermediate thereof and use of intermediate. WIPO Patent Application WO/2016/141548.
  • University of California, Los Angeles (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • LibreTexts Chemistry (2022). 3.3C: Determining Which Solvent to Use. LibreTexts. Available at: [Link]

  • Massachusetts Institute of Technology (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Hino, J. M., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. The Canadian Journal of Chemical Engineering, 99(S1), S100-S110. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5). Cheméo. Available at: [Link]

  • GEA (n.d.). Crystallization of Amino Acids. GEA. Available at: [Link]

  • ScienceMadness Discussion Board (2011). N-Methyl-d,l Alanine. ScienceMadness. Available at: [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(5). Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of N-Methyl-L-alanine in the Synthesis of Advanced Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-Methyl-L-alanine, a critical non-proteinogenic amino acid, and its application in the design and synthesis of next-generation protease inhibitors. We will delve into the rationale for its use, detailed synthetic protocols for the building block itself, and its incorporation into peptide-based inhibitor scaffolds.

Introduction: The Imperative for Advanced Protease Inhibitors

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins. Their activity is fundamental to countless physiological processes. However, uncontrolled proteolysis is a hallmark of many severe pathologies, including viral infections (e.g., HIV), cancer, and neurodegenerative diseases.[1] Consequently, the development of potent and specific protease inhibitors remains a cornerstone of modern medicinal chemistry.[1][2]

A primary challenge in designing peptide-based inhibitors is their inherent susceptibility to degradation by endogenous proteases, leading to poor metabolic stability and limited in vivo efficacy. A proven strategy to overcome this limitation is the incorporation of N-alkylated amino acids.[3] N-Methyl-L-alanine, an N-methylated variant of the natural amino acid L-alanine, is a particularly valuable building block in this context.[4]

The Advantages of Incorporating N-Methyl-L-alanine:

  • Increased Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, effectively shielding the adjacent peptide bond from protease-mediated hydrolysis, thereby extending the inhibitor's in vivo half-life.[5]

  • Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes and reach intracellular targets.[6][7]

  • Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the inhibitor into a bioactive conformation, leading to higher binding affinity and selectivity for the target protease.[5]

Synthesis of the N-Methyl-L-alanine Building Block

Two primary routes are employed for the synthesis of N-Methyl-L-alanine: chemical synthesis and biocatalysis. The choice depends on factors like scale, required stereoselectivity, and available resources.[4]

Chemical Synthesis Protocol: N-Methylation of L-alanine

A robust and common method involves the direct methylation of L-alanine after appropriate protection of its functional groups to prevent side reactions.[4][6] The following protocol is a multi-step process ensuring high yield and stereochemical fidelity.

Workflow for Chemical Synthesis of N-Methyl-L-alanine

cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A L-Alanine B N-Benzyloxycarbonyl-L-alanine (Z-L-Ala) A->B Cbz-Cl, NaOH pH 9-10, 0°C C N-Methyl-N-Benzyloxycarbonyl-L-alanine B->C 1. NaH, THF 2. Methyl Iodide D N-Methyl-L-alanine C->D H₂, Pd/C Methanol

Caption: Chemical synthesis workflow for N-Methyl-L-alanine from L-alanine.

Step-by-Step Protocol:

Part A: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala) [6]

  • Dissolve L-alanine (1.0 equivalent) in a 2 M sodium hydroxide (NaOH) solution and cool the mixture to 0 °C in an ice bath.

  • While maintaining the temperature at 0 °C and the pH between 9 and 10, slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M NaOH solution over 1-2 hours.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1 M hydrochloric acid (HCl). This will cause the product to precipitate.

  • Filter the white precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-L-alanine.

Part B: N-Methylation of N-Benzyloxycarbonyl-L-alanine [6]

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C and add sodium hydride (NaH, 2.2 eq) portion-wise. Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic solvents.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Carefully quench the reaction by adding water, then acidify with 1 M HCl. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Part C: Deprotection to Yield N-Methyl-L-alanine [8]

  • Dissolve the crude product from Part B in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Evaporate the solvent to yield the final product, N-Methyl-L-alanine.

Biocatalytic Synthesis

An environmentally friendly alternative to chemical synthesis is the fermentative production of N-Methyl-L-alanine.[4] This method utilizes genetically engineered microorganisms, such as Corynebacterium glutamicum, which express the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida.[7]

  • Process Overview: The engineered strain converts simple feedstocks like glucose and methylamine directly into N-Methyl-L-alanine.[7]

  • Advantages: This one-step process offers high stereoselectivity, avoids the use of hazardous reagents and protecting groups, and can achieve high product titers (e.g., up to 31.7 g/L).[7]

  • Purification: The product is typically purified from the fermentation broth using ion-exchange chromatography.[6]

Incorporating N-Methyl-L-alanine into Protease Inhibitor Scaffolds

Once synthesized, N-Methyl-L-alanine can be incorporated into peptide chains using standard peptide synthesis methodologies. However, the N-methyl group can present steric hindrance, sometimes leading to slower and less efficient coupling reactions compared to its non-methylated counterpart.

General Protocol for Peptide Coupling:

This protocol describes a representative coupling step using HATU, a common and efficient coupling reagent for sterically hindered amino acids.

Workflow for Peptide Coupling

A Resin-Bound Peptide (with free N-terminus) D Coupling Reaction A->D B Fmoc-N-Methyl-L-alanine B->D C HATU / DIPEA in DMF C->D E Resin-Bound Peptide (extended with N-Me-Ala) D->E Agitation Room Temp.

Caption: General workflow for incorporating Fmoc-N-Methyl-L-alanine in solid-phase peptide synthesis.

  • Pre-activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-alanine (3.0 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq), and N,N-diisopropylethylamine (DIPEA) (6.0 eq) in N,N-dimethylformamide (DMF). Allow the mixture to pre-activate for 5-10 minutes.[9][10]

  • Coupling: Add the activated amino acid solution to the synthesis resin (containing the peptide with a free N-terminal amine).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The N-methyl group slows the reaction, so extended coupling times are often necessary.

  • Monitoring: Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test; note: the Kaiser test will be negative for the secondary amine after successful coupling).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group, preparing the peptide for the next coupling cycle.

Application Example: Synthesis of a Hypothetical HIV-1 Protease Inhibitor

To illustrate the application, we can conceptualize the synthesis of a pseudosymmetric dipeptide isostere, a common scaffold for HIV-1 protease inhibitors, where N-Methyl-L-alanine is used as a P2/P2' ligand.[11] This modification aims to enhance resistance to proteolysis and improve pharmacokinetic properties.

Hypothetical Synthetic Scheme

A Symmetric Diamino Alcohol Core C Coupled Intermediate A->C EDCI, HOBt, DIPEA (Peptide Coupling) B Boc-N-Methyl-L-alanine B->C D Final Inhibitor C->D 1. TFA (Boc Deprotection) 2. Coupling with P1 Ligand

Caption: Hypothetical synthesis of a protease inhibitor using N-Methyl-L-alanine.

In this scheme, Boc-protected N-Methyl-L-alanine is coupled to a symmetric diamino alcohol core, a central component in many HIV protease inhibitors.[11] Following this coupling, the Boc protecting group is removed, and the resulting amine is coupled with another fragment (the P1 ligand) to complete the synthesis of the final inhibitor. This strategic placement of the N-methyl group at the P2 position is intended to disrupt the hydrogen-bonding network typically recognized by the protease while improving the compound's stability.

Purification and Analytical Characterization

Rigorous purification and analysis are critical to ensure the identity and purity of the synthesized compounds.

Technique Purpose Description
High-Performance Liquid Chromatography (HPLC) Purification & Purity AnalysisThe primary method for purifying the final peptide inhibitor from the crude reaction mixture. An analytical HPLC is used to determine the purity of the final compound.[5]
Mass Spectrometry (MS) Molecular Weight VerificationCoupled with HPLC (LC-MS), this technique confirms the molecular weight of N-Methyl-L-alanine, intermediate peptides, and the final inhibitor, verifying their identity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H and ¹³C NMR are used to confirm the covalent structure of the synthesized molecules, including the presence and location of the N-methyl group.

Conclusion

N-Methyl-L-alanine is a powerful building block for medicinal chemists engaged in the development of protease inhibitors. Its incorporation into peptide-based scaffolds offers a validated strategy to enhance metabolic stability and modulate conformational properties, directly addressing key challenges in drug design. The synthetic protocols outlined herein, from the preparation of the amino acid itself to its integration into complex inhibitors, provide a framework for researchers to leverage the unique advantages of N-methylation in their pursuit of novel therapeutics.

References

  • Benchchem. Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • Benchchem. Discovery and natural occurrence of N-Methylidene-L-alanine.
  • Benchchem. N-Methyl-L-alanine: A Comprehensive Technical Overview.
  • MilliporeSigma. N-Methyl-DL-alanine 600-21-5.
  • Chem-Impex. N-Methyl-L-alanine hydrochloride.
  • Medicinal Chemistry, University of Kansas. Design and Synthesis of Proteinase Inhibitors.
  • Ghosh, A. K., et al. (2014). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC.
  • Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. PMC.
  • Kis, G., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI.
  • PubMed. (2000). Protease inhibitors. Part 8: synthesis of potent Clostridium histolyticum collagenase inhibitors incorporating sulfonylated L-alanine hydroxamate moieties.
  • PubMed. (2002). Synthesis of macrocyclic, potential protease inhibitors using a generic scaffold.
  • Sigma-Aldrich. Protease Inhibition Using Protease Inhibitor Mix.
  • PubMed. (2000). Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase.
  • Organic Syntheses. THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE.
  • PubMed. (1985). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization.
  • Jack, R. W. (Ed.). (2010). Peptide-based drug design. Humana Press.
  • Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PMC.
  • Al-Masoudi, N. A., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PMC.
  • MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
  • Garaev, T. M., et al. (2024). Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. Russian Journal of Skin and Venereal Diseases.
  • Rosalind Franklin Institute. (2020). Scientists publish first description of enzyme with potential for synthesis of new antiviral drugs.

Sources

Application Notes and Protocols for the Preparation of N-Mesyl Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed technical overview and field-proven protocols for the synthesis of N-mesyl amino acid methyl esters. These derivatives are valuable intermediates in medicinal chemistry and drug development, serving as protected building blocks in complex synthetic routes.[1][2] This document outlines the prevailing two-step synthetic strategy, beginning with the esterification of the amino acid followed by N-mesylation. We delve into the causality behind experimental choices, provide step-by-step, self-validating protocols, and detail methods for analytical characterization to ensure the synthesis of high-purity target compounds.

Introduction and Strategic Overview

N-mesylated amino acids represent a class of protected amino acid derivatives where the amino group is converted into a highly stable methanesulfonamide (sulfonamide). The methanesulfonyl (mesyl, Ms) group is a robust, electron-withdrawing moiety that effectively deactivates the nucleophilicity of the nitrogen atom.[3] This protection strategy is advantageous due to the exceptional stability of the sulfonamide bond towards a wide range of reaction conditions, including both acidic and basic hydrolysis, where common protecting groups like Boc or Cbz might fail.[3][4]

The preparation of N-mesyl amino acid methyl esters is typically accomplished via two primary synthetic routes:

  • Route A (Preferred): Esterification of the amino acid's carboxylic acid functionality, followed by mesylation of the amino group.

  • Route B: Mesylation of the amino group, followed by esterification of the carboxylic acid.

Route A is overwhelmingly favored in practice. This preference is rooted in the practical advantages of its intermediates. The initial esterification step typically yields the amino acid methyl ester as a stable, crystalline hydrochloride salt.[5][6] These salts are easy to handle, purify by recrystallization, and store. The subsequent N-mesylation is performed on the free amine, which is readily generated just before use, leading to cleaner reactions and simpler purification.

This guide will focus exclusively on the scientifically validated and more efficient Route A .

Mechanistic Rationale and Causality

Understanding the mechanism behind each step is critical for troubleshooting and optimization. The preferred synthetic pathway involves two key transformations: methyl ester formation and N-mesylation.

Step 1: Methyl Esterification of the Amino Acid

The initial step involves converting the carboxylic acid of the amino acid into its corresponding methyl ester. While classic Fischer esterification using a strong acid catalyst like H₂SO₄ or gaseous HCl is effective, a milder and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol.[5][6]

Mechanism: TMSCl reacts with methanol in situ to generate hydrochloric acid (HCl). This anhydrous HCl then serves as the catalyst for the esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Following the attack, a proton transfer and elimination of a water molecule yield the methyl ester. The amino group is protonated by the HCl to form the stable hydrochloride salt.

Step 2: N-Mesylation of the Amino Acid Methyl Ester

This step forms the critical sulfonamide bond. The reaction proceeds via the nucleophilic attack of the free amino group of the amino acid methyl ester on the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[4][7]

Mechanism: The reaction generates one equivalent of HCl. To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, must be included to act as an acid scavenger.[7] The base neutralizes the generated HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and facilitating the forward reaction.

Expert Tip: It is imperative that this reaction is conducted under strictly anhydrous conditions. Methanesulfonyl chloride is highly reactive towards water, which would lead to its rapid hydrolysis to methanesulfonic acid, reducing the yield and complicating purification.[4][7]

Experimental Workflow and Protocols

The following diagram illustrates the validated workflow for the synthesis of N-mesyl amino acid methyl esters.

G cluster_0 PART 1: Esterification cluster_1 PART 2: Neutralization cluster_2 PART 3: N-Mesylation AA Amino Acid Ester_HCl Amino Acid Methyl Ester Hydrochloride Salt AA->Ester_HCl  MeOH, TMSCl  Room Temp Free_Ester Free Amino Acid Methyl Ester Ester_HCl->Free_Ester  aq. K₂CO₃ or NaHCO₃  Extraction (e.g., DCM) Final_Product N-Mesyl Amino Acid Methyl Ester Free_Ester->Final_Product  1. MsCl, TEA, Anhydrous DCM  2. 0°C to Room Temp Purification Purification (Silica Gel Chromatography) Final_Product->Purification

Caption: Overall workflow for the two-step synthesis.

Protocol 1: Synthesis of Amino Acid Methyl Ester Hydrochloride

This protocol describes a general and highly efficient method for the esterification of a generic amino acid using TMSCl.

Materials:

  • Amino Acid (e.g., L-Phenylalanine, 1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl, ~2.0 eq)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly, and with vigorous stirring, add trimethylchlorosilane (2.0 eq) dropwise to the suspension. Scientist's Note: The addition is exothermic. A slow rate of addition prevents excessive heating and potential side reactions. The reaction mixture should become a clear solution as the hydrochloride salt of the ester forms.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol and excess HCl.

  • Add a sufficient amount of diethyl ether to the resulting oil or solid. Triturate the material (scrape and stir with a spatula) to induce precipitation of a white solid.

  • Collect the white, crystalline product (the hydrochloride salt) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: N-Mesylation of the Amino Acid Methyl Ester

This protocol details the conversion of the free amine to the N-mesyl sulfonamide.

Materials:

  • Amino Acid Methyl Ester Hydrochloride (from Protocol 1, 1.0 eq)

  • Methanesulfonyl Chloride (MsCl, 1.1 eq)

  • Triethylamine (TEA, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and ice bath

Procedure:

  • Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram).

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the mesylation reaction. Stir for 15-20 minutes at 0°C.

  • In a separate flask or addition funnel, dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the MsCl solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5°C.[7] Expert Tip: This slow addition is crucial to control the reaction's exothermicity and prevent the formation of potential dimeric byproducts.

  • After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product will be less polar than the starting free amine.

  • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally brine. Causality: The acid wash removes excess TEA, the bicarbonate wash removes any acidic byproducts, and the brine wash helps to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure N-mesyl amino acid methyl ester.

Data Presentation and Analytical Characterization

Table 1: Representative Reaction Parameters
Amino Acid PrecursorBase (eq)MsCl (eq)Typical Reaction Time (h)Isolated Yield Range (%)
L-Alanine-OMe·HClTEA (2.2)1.1385 - 95%
L-Valine-OMe·HClTEA (2.2)1.1480 - 90%
L-Phenylalanine-OMe·HClTEA (2.2)1.1390 - 98%
L-Leucine-OMe·HClTEA (2.2)1.1488 - 96%

Yields are based on purified material after chromatography and may vary based on scale and specific reaction conditions.

Confirming Product Identity

The structure of the final product must be rigorously confirmed using standard analytical techniques.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.

    • ¹H NMR: Key diagnostic signals include the disappearance of the broad amine (NH₂) protons and the appearance of two new singlets: one for the mesyl group protons (SO₂CH₃ ) typically found around 2.8-3.0 ppm, and one for the methyl ester protons (COOCH₃ ) around 3.7-3.8 ppm. The sulfonamide N-H proton will appear as a doublet (or singlet) further downfield.[8][9]

    • ¹³C NMR: The appearance of new signals corresponding to the mesyl methyl carbon (around 40 ppm) and the ester methyl carbon (around 52 ppm) confirms the successful reaction.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound. Electrospray ionization (ESI) is commonly used and will show the [M+H]⁺ or [M+Na]⁺ adduct.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonamide group (S=O stretches) will be visible around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The ester carbonyl (C=O) stretch will appear around 1735-1750 cm⁻¹.

Mechanistic Visualization

Caption: Mechanism of N-mesylation with an amine.

References

  • Benchchem. Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl Chloride in Peptide Synthesis. Benchchem.
  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. SYNLETT, 2011(1), 129–133.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Synthesis of N-Alkyl Amino Acids. In Chemical Synthesis: Gnosis to Prognosis (pp. 147-176). Springer, Dordrecht.
  • Gajare, A. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 125-127.
  • Wikipedia. Methanesulfonyl chloride. Wikipedia. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. CN101631764A - Process for the preparation of amino acid methyl esters. Google Patents.
  • Kumar, R. (2025). How to do N-Terminal Mesylation of Synthetic Peptide? ResearchGate. Available at: [Link]

  • Di Gioia, M. L., et al. (2007). N-methyl-N-nosyl-beta(3)-amino acids. PubMed. Available at: [Link]

  • Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 114-118. Available at: [Link]

  • ResearchGate. N-Methyl-N-nosyl-β3-amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • Osorio-Planes, L., et al. (2016). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Chilean Chemical Society, 61(1), 2845-2849. Available at: [Link]

  • Scilit. A Convenient Synthesis of Amino Acid Methyl Esters. Scilit. Available at: [Link]

  • Blaskovich, M. A. T. (2016). Unusual amino acids in medicinal chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836. Available at: [Link]

  • Leggio, A., et al. (2003). "One-pot" Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides. PubMed. Available at: [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • Fors, B. P., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051. Available at: [Link]

  • Semantic Scholar. Synthesis of N-α-aminoacyl derivatives of melphalan for potential use in drug targeting. Semantic Scholar. Available at: [Link]

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

  • ChemRxiv. N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. Available at: [Link]

  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária, Instituto Politécnico de Bragança. Available at: [Link]

  • Akerman, C., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives. Journal of the South African Chemical Institute, 68, 33-40. Available at: [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Journal of Biomolecular NMR, 77(1-2), 1-13. Available at: [Link]

  • spectroscopyNOW.com. (2017). Journal Highlight: 14N Solid-state NMR spectroscopy of amino acids. spectroscopyNOW.com. Available at: [Link]

  • Maltais, R., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules, 25(24), 6031. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing O-Sulfonation in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the synthesis of sulfonated amino acids or peptides (specifically N-sulfonation/sulfamation), the presence of unprotected hydroxyl groups (Serine, Threonine, Tyrosine, Hydroxyproline) presents a critical selectivity challenge.

The core issue is competitive nucleophilicity. While primary amines are generally more nucleophilic than hydroxyls, the highly electrophilic nature of sulfur trioxide (


) complexes or chlorosulfonic acid can lead to rapid O-sulfonation (formation of sulfate esters, 

) alongside or instead of the desired N-sulfonation (formation of sulfamates,

).

This guide provides the protocols to enforce chemoselectivity, select appropriate reagents, and troubleshoot "off-target" sulfonation events.

Mechanism & Pathway Analysis

To prevent the side reaction, one must understand the kinetic vs. thermodynamic control of the system.

  • N-Sulfonation (Desired): Kinetic product in neutral/mildly basic conditions.

  • O-Sulfonation (Undesired Side Reaction): Often thermodynamically stable (especially Tyr-O-sulfate) but kinetically slower than amine reaction unless catalyzed by strong base (alkoxide formation) or excess reagent.

Reaction Pathway Diagram

SulfonationPathways Start Amino Acid Substrate (R-NH2 + R-OH) Reagent Sulfonating Reagent (e.g., SO3·Pyridine) Start->Reagent Condition_A Condition A: Low Temp (0-20°C) pH 8-9 Stoichiometry 1:1 Reagent->Condition_A Controlled Condition_B Condition B: High Temp (>40°C) Strong Base (pH >10) Excess Reagent Reagent->Condition_B Aggressive Product_N N-Sulfonate (Sulfamate) Target Product Condition_A->Product_N Major Pathway (Kinetic Control) Product_O O-Sulfonate (Sulfate Ester) Impurity Condition_A->Product_O Minor (<5%) Condition_B->Product_O Promoted by Alkoxide formation Product_Mix Mixed N,O-Disulfate Complex Impurity Condition_B->Product_Mix High Conversion

Figure 1: Kinetic vs. Thermodynamic pathways in amino acid sulfonation. Controlling pH and temperature is the primary non-protecting group strategy for selectivity.

Strategic Prevention Modules

Module A: Reagent Selection

The choice of sulfur source is the first line of defense. Aggressive reagents lower selectivity.

ReagentReactivitySelectivity (N vs O)Recommendation
Chlorosulfonic Acid (

)
Extremely HighLowAvoid for unprotected substrates. Will sulfate OH groups rapidly.

Complex
ModerateHighStandard. Favors amines at room temp. Requires anhydrous conditions.

Complex
ModerateModerateGood alternative, but harder to remove DMF post-reaction.
TBSAB (Tributyl sulfoammonium betaine) MildVery HighAdvanced. Emerging reagent for highly selective N-sulfamation in the presence of OH [1].
Module B: Protecting Group Strategy (The Fail-Safe)

If your synthesis allows for multiple steps, protecting the hydroxyl group is the only method to guarantee 0% O-sulfonation.

  • Serine/Threonine: Use O-tBu (tert-butyl) or O-Bzl (Benzyl).

    • Note: The final removal of these groups (acidolysis for tBu, hydrogenolysis for Bzl) must be compatible with the N-sulfate (sulfamate). Caution: N-sulfamates are acid-labile.[1] O-Bzl is preferred as it can be removed via hydrogenolysis (

      
      ) which generally preserves the N-sulfate [2].
      
  • Tyrosine: Use O-Acetyl or O-2-Cl-Z .

    • Tyrosine O-sulfation is particularly facile; protection is highly recommended if pure N-sulfotyrosine is required.

Module C: Optimization of Reaction Conditions

If you must proceed without protecting groups (e.g., late-stage functionalization), follow this strict protocol.

Protocol: Selective N-Sulfonation of Serine-Containing Peptides

  • Solvent: Use anhydrous DMF or Pyridine. Water causes immediate hydrolysis of the reagent to

    
    , which catalyzes O-sulfonation.
    
  • pH Control: Maintain pH 8.0–9.0.

    • Why? At this pH, the amine is unprotonated (nucleophilic), but the hydroxyl is not deprotonated to the alkoxide (which is highly nucleophilic).

    • How? Use DIEA (Diisopropylethylamine) as a base. Avoid strong inorganic bases (NaOH, KOH) which generate alkoxides.

  • Temperature:

    
     to 
    
    
    
    . Do not heat.
  • Stoichiometry: 1.05 – 1.1 equivalents of

    
    . Large excesses drive the thermodynamic O-sulfonation.
    

Troubleshooting Guide

Diagnostic Workflow

Use this flowchart to diagnose side reactions if your yield is low or purity is compromised.

Troubleshooting Check Analyze Crude Product (LC-MS / ESI-MS) MassShift Observe Mass Shift? Check->MassShift Plus80 +80 Da (or +n*80) MassShift->Plus80 Plus160 +160 Da MassShift->Plus160 NoShift No Shift / Correct Mass MassShift->NoShift Interpretation1 Mono-sulfonation. Check Retention Time. (O-sulfate usually more polar) Plus80->Interpretation1 Interpretation2 Double Sulfonation (N + O reaction) Plus160->Interpretation2 Action1 Action: Reduce Temp, Check pH < 9 Interpretation1->Action1 Action2 Action: Use Protecting Groups or Decrease Reagent Eq. Interpretation2->Action2

Figure 2: Diagnostic logic for identifying sulfonation side reactions via Mass Spectrometry.

Frequently Asked Questions (FAQ)

Q1: I have accidentally O-sulfonated my Tyrosine residue. Can I reverse it without losing the N-sulfate?

  • Answer: It is difficult but possible. Aryl O-sulfates (Tyrosine) are acid-labile, but so are N-sulfamates. However, O-sulfates are generally more labile in acidic conditions than alkyl N-sulfamates. A mild acid wash (e.g., 0.1% TFA in water for short duration) may hydrolyze the O-sulfate while retaining the N-sulfate, but this requires precise kinetic optimization [3]. Prevention is far superior to remediation.

Q2: Why does my LC-MS show a mass of +80 Da but the NMR looks "messy"?

  • Answer: You likely have a mixture of regioisomers. If you have both an amine and a hydroxyl, +80 Da could be 50% N-sulfate and 50% O-sulfate. They often co-elute or have very similar retention times. Check the chemical shift of the proton alpha to the amine; N-sulfonation typically shifts this proton downfield by ~0.5-1.0 ppm.

Q3: Can I use Chlorosulfonic acid if I keep the temperature very low?

  • Answer: Only if you have no other nucleophiles present. In the presence of Ser/Thr/Tyr, chlorosulfonic acid is too aggressive (

    
     byproduct is also problematic). Switch to 
    
    
    
    or the TBSAB reagent for chemoselectivity.

Q4: Does the choice of base affect O-sulfonation?

  • Answer: Yes. Sterically hindered organic bases (DIEA, TEA) are preferred. Strong inorganic bases (NaOH, LiOH) promote the formation of alkoxides (

    
    ), which are potent nucleophiles and will rapidly react with the sulfonation reagent to form O-sulfates.
    

References

  • Benedetti, A. M., et al. (2020).[2] "Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides." ChemBioChem, 21(7), 938-942.[2]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for O-Bzl stability).
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol 289. Academic Press.

Sources

Technical Support Center: Optimizing pH for Schotten-Baumann Synthesis of N-mesylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-mesylalanine via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.

Introduction: The Critical Role of pH in N-Mesylation

The Schotten-Baumann reaction is a robust method for acylating amines, and in our case, for the N-mesylation of alanine.[1] The reaction is typically performed in a two-phase system, with an aqueous phase containing a base and an organic phase dissolving the reactants.[2] The success of this synthesis hinges on a delicate balance of reaction kinetics, heavily influenced by the pH of the aqueous phase. The primary challenge is to facilitate the nucleophilic attack of alanine's amino group on the highly reactive mesyl chloride while simultaneously preventing the competing and often rapid hydrolysis of the mesyl chloride.[3] This guide will provide you with the expertise to navigate this challenge and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-mesylalanine.

Issue 1: Low or No Yield of N-mesylalanine

Question: I am not getting any, or a very low yield of, my desired N-mesylalanine product. What are the likely causes and how can I fix this?

Answer:

A low or non-existent yield is one of the most common issues and can almost always be traced back to suboptimal pH conditions. Here’s a breakdown of the likely culprits and their solutions:

  • Cause A: Alanine is Protonated and Non-Nucleophilic. For alanine's amino group to act as a nucleophile, it must be in its deprotonated, free-amine form (-NH2). The pKa of the α-amino group of alanine is approximately 9.7-9.9.[4][5][6][7] If the pH of the reaction mixture is significantly below this pKa, the majority of the alanine will exist in its protonated, ammonium form (-NH3+), which is not nucleophilic.

    • Solution: Ensure the pH of the aqueous phase is maintained at or slightly above the pKa of the alanine amino group. A pH range of 10-12 is generally recommended for Schotten-Baumann reactions.[8] A pH of around 10 is often a good starting point for sulfonylation reactions in aqueous media.[9][10][11]

  • Cause B: Rapid Hydrolysis of Mesyl Chloride. Mesyl chloride is highly susceptible to hydrolysis, a reaction that competes with the desired N-mesylation.[3] The rate of hydrolysis is pH-dependent. At a pH above 6.7, the hydrolysis mechanism shifts to a base-mediated elimination to form a highly reactive sulfene intermediate, which is then rapidly trapped by water.[12][13] At very high pH values, this hydrolysis can become the dominant reaction pathway, consuming your mesyl chloride before it can react with the alanine.

    • Solution: While a basic pH is necessary to deprotonate the alanine, an excessively high pH (e.g., >12) should be avoided to minimize the rapid hydrolysis of mesyl chloride. The key is to find the "sweet spot" where the alanine is sufficiently nucleophilic, and the mesyl chloride hydrolysis is manageable. A controlled addition of the base or the mesyl chloride can also help maintain an optimal concentration of each reactant.

  • Cause C: Inefficient Mixing. In a biphasic Schotten-Baumann reaction, efficient mixing is crucial to maximize the interfacial area where the reaction occurs. Poor mixing will lead to a low reaction rate.

    • Solution: Use vigorous stirring to ensure good contact between the organic and aqueous phases.

Issue 2: Presence of Significant Impurities in the Product

Question: My reaction seems to work, but I am getting a lot of side products. What are they, and how can I minimize them?

Answer:

The presence of impurities is another common problem, often linked to pH control.

  • Side Product A: Methanesulfonic Acid. This is the product of mesyl chloride hydrolysis.[3] Its presence is a strong indicator that the pH is too high or that the reaction was allowed to proceed for too long under conditions that favor hydrolysis.

    • Solution: As discussed above, carefully control the pH to the optimal range of 10-11. Consider lowering the reaction temperature to slow down the rate of hydrolysis.

  • Side Product B: Unreacted Alanine. This indicates that the N-mesylation reaction did not go to completion.

    • Solution: This could be due to a pH that is too low, rendering the alanine non-nucleophilic. It could also be a result of insufficient mesyl chloride (perhaps due to hydrolysis). Ensure your pH is in the optimal range and consider using a slight excess of mesyl chloride.

  • Side Product C: Mixed Anhydride Formation. Mesyl chloride can react with the carboxylate group of alanine, especially in the presence of a base, to form a mixed anhydride.[3][14][15] This mixed anhydride is also a reactive species and can lead to other byproducts.

    • Solution: The formation of the mixed anhydride is also base-catalyzed. Maintaining the pH in the recommended range of 10-11 should favor the N-mesylation over the reaction with the carboxylate. The amine group is generally a better nucleophile than the carboxylate anion, which should provide some selectivity.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Schotten-Baumann synthesis of N-mesylalanine, and how do I maintain it?

A1: The optimal pH is a compromise between ensuring the nucleophilicity of alanine and minimizing the hydrolysis of mesyl chloride. A pH of around 10 is a good starting point.[9][10][11] To maintain this pH, you can use a pH meter and a controlled addition of a base solution (e.g., 1M NaOH). For labs without a pH controller, a buffered solution or the slow, dropwise addition of the base with regular pH checks using pH paper can be employed.

Q2: Which base should I use?

A2: Sodium hydroxide (NaOH) is a common and effective base for Schotten-Baumann reactions.[5][17] Other inorganic bases like potassium hydroxide (KOH) or sodium carbonate can also be used.[5] The choice of base is generally less critical than the precise control of the pH.

Q3: Can I run the reaction at room temperature?

A3: Yes, the reaction is typically carried out at room temperature or slightly below.[17] Running the reaction at a lower temperature (e.g., 0-5 °C in an ice bath) can be advantageous as it will slow down the rate of the competing mesyl chloride hydrolysis.

Q4: What is a typical solvent system for this reaction?

A4: A two-phase system is standard for Schotten-Baumann reactions.[2] A common combination is an organic solvent like dichloromethane (DCM) or diethyl ether to dissolve the mesyl chloride, and an aqueous solution for the alanine and the base.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials (alanine and mesyl chloride) to track the formation of the product and the consumption of the reactants.

Experimental Protocols

Protocol 1: pH-Controlled N-Mesylation of Alanine

This protocol utilizes a pH meter for precise control of the reaction conditions.

Materials:

  • L-Alanine

  • Mesyl chloride

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve L-alanine in water in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath.

  • Insert the pH probe into the solution and begin stirring.

  • Slowly add 1M NaOH solution dropwise until the pH of the solution reaches and stabilizes at 10.0.

  • In a separate container, dissolve mesyl chloride in DCM.

  • Add the mesyl chloride solution to the aqueous alanine solution dropwise over 30-60 minutes, while vigorously stirring.

  • Monitor the pH throughout the addition. If the pH drops, add 1M NaOH solution dropwise to maintain it at 10.0.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature, continuing to monitor and adjust the pH as needed.

  • Once the reaction is complete (as determined by TLC), acidify the aqueous layer to a pH of ~2 with 1M HCl to protonate any unreacted alanine and the N-mesylalanine product.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-mesylalanine.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Data Presentation

ParameterRecommended RangeRationale
pH 10-11Balances alanine nucleophilicity and minimizes mesyl chloride hydrolysis.[9][10][11]
Temperature 0-25 °CLower temperatures can help to control the rate of hydrolysis.
Base NaOH, KOHStrong bases to maintain the desired pH.[5]
Solvent System Biphasic (e.g., DCM/Water)Standard for Schotten-Baumann reactions.[2]

Visualizations

Reaction Mechanism and pH Influence

Schotten_Baumann_pH cluster_reactants Reactants cluster_products Products & Side Products pH_low Low pH (< 9) Alanine_protonated Alanine (R-NH3+) (Non-nucleophilic) pH_low->Alanine_protonated pH_optimal Optimal pH (10-11) Alanine_deprotonated Alanine (R-NH2) (Nucleophilic) pH_optimal->Alanine_deprotonated pH_high High pH (> 12) Hydrolysis_product Methanesulfonic Acid (Hydrolysis) pH_high->Hydrolysis_product Accelerates formation via sulfene N_Mesylalanine N-Mesylalanine (Desired Product) Alanine_deprotonated->N_Mesylalanine Reacts with MsCl Mesyl_Cl Mesyl Chloride (MsCl) Mesyl_Cl->N_Mesylalanine Mesyl_Cl->Hydrolysis_product Reacts with H2O

Caption: Influence of pH on reactant state and product formation.

Troubleshooting Flowchart

troubleshooting_flowchart start Low or No Yield check_pH Check Reaction pH start->check_pH pH_low pH < 9? check_pH->pH_low pH_high pH > 12? pH_low->pH_high No increase_pH Increase pH to 10-11 pH_low->increase_pH Yes decrease_pH Decrease pH to 10-11 pH_high->decrease_pH Yes check_mixing Check Stirring Efficiency pH_high->check_mixing No improve_mixing Increase Stirring Rate check_mixing->improve_mixing

Caption: Troubleshooting guide for low product yield.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mesylation system using dual microfeeder equipped with pH controller. Retrieved from [Link]

  • Scribd. (n.d.). Water-Solvent Method For Tosylation and Mesylation. Retrieved from [Link]

  • ScienceGeek.net. (n.d.). Amino Acid pKa and pI Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 8). 15.2: Reactions of Amino Acids. Retrieved from [Link]

  • Vedantu. (2023, August 23). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Bentham Science. (2020, June 11). Exploration of Mesyl Chloride in a One Pot Conversion of Carboxylic Acids to Ketones. Retrieved from [Link]

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Mesyl Chloride in One Pot Conversion of Carboxylic Acid to Ketone. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

Sources

Controlling exotherms in reaction of alanine with methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are engaging in the N-mesylation of Alanine using Methanesulfonyl Chloride (MsCl). While conceptually simple, this reaction poses significant safety and yield risks due to the high enthalpy of sulfonation and the violent hydrolytic instability of MsCl.

The Core Hazard: The reaction involves three simultaneous exothermic events:

  • N-Sulfonylation: The desired coupling (

    
    ).
    
  • Hydrolysis: The parasitic reaction of MsCl with water (

    
    ).
    
  • Neutralization: The reaction of generated HCl with the base (

    
    ).
    

Your Directive: You must decouple these thermal events through kinetic control (dosing rate) and thermal buffering (active cooling/solvent choice). Failure to do so results in thermal runaway and the formation of the "Mesylate-Hydrolysis Loop," where heat accelerates hydrolysis, generating more acid and heat, rapidly consuming the reagent before it couples with Alanine.

Visualizing the Reaction & Thermal Pathways

The following diagram illustrates the competing pathways and their thermal contributions.

ReactionPathways Alanine Alanine (Anionic) (H2N-CH(CH3)-COO-) Transition Tetrahedral Intermediate Alanine->Transition Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Transition Waste MsOH + HCl (Waste) MsCl->Waste Hydrolysis (Parasitic) Water Water (Solvent) Water->Waste Product N-Mesyl Alanine (Target) Transition->Product Elimination of Cl- Heat1 HEAT (Rxn) Transition->Heat1 Heat2 HEAT (Hydrolysis) Waste->Heat2 Violent Exotherm

Figure 1: Competing reaction pathways. Note that the hydrolysis pathway (bottom) is chemically parasitic and thermally additive, creating a high risk of runaway.

Standard Operating Protocol (SOP)

This protocol utilizes Schotten-Baumann conditions (aqueous alkaline medium).[1][2] This is preferred for Alanine due to its solubility profile (zwitterionic nature).

Phase A: Preparation (The Heat Sink)
  • Reagents: L-Alanine (1.0 eq), NaOH (2.0 - 2.2 eq), Water/THF mixture (1:1 v/v).

  • Engineering Control: Jacket cooling or Ice/Salt bath required.[3] Internal temperature probe is mandatory .

Step 1: Dissolution & Deprotonation Dissolve Alanine in the NaOH solution.

  • Why: Alanine exists as a zwitterion. You must reach pH > 10 to ensure the amine is unprotonated (

    
    ) and nucleophilic.
    
  • Checkpoint: Solution should be clear. Cool this mixture to 0°C – 5°C .

Phase B: The Critical Addition (Kinetic Control)
  • Reagent: Methanesulfonyl Chloride (1.1 - 1.2 eq).

  • Diluent: Dilute MsCl in minimal dry THF (optional but recommended to prevent freezing/clumping at nozzle).

Step 2: Controlled Dosing Add MsCl dropwise over 30–60 minutes.

  • CRITICAL LIMIT: Internal temperature must never exceed 10°C .

  • Mechanism:[4][5][6][7][8] At >10°C, the rate of MsCl hydrolysis competes significantly with amine acylation. You will lose reagent and generate excess HCl.

  • Tip: If using a syringe pump, set rate to maintain

    
     from baseline.
    

Step 3: pH Monitoring As the reaction proceeds, HCl is generated, consuming the base.

  • Action: Monitor pH. If it drops below 9, the amine becomes protonated (

    
    ) and reaction stops. Add supplemental NaOH (2M) dropwise to maintain pH 10–11.
    
  • Warning: Adding NaOH is also exothermic. Do not add in bolus.

Phase C: Quench & Isolation

Step 4: Quenching Once MsCl addition is complete, stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Safety: Ensure all MsCl is consumed. Unreacted MsCl is a lachrymator.

Step 5: Acidification Acidify carefully with HCl to pH ~1-2 to precipitate N-Mesyl Alanine (or extract with Ethyl Acetate).

  • Thermal Note: Acidification is exothermic. Cool during this step.

Troubleshooting Guide (FAQ)

Q1: The temperature spikes immediately upon adding MsCl.

Diagnosis: Your addition rate exceeds the heat removal capacity (


).
Solution:  Stop addition immediately.
  • Check agitation.[2][3][9] Is a vortex visible? Poor mixing creates "hot spots" where MsCl pools and hydrolyzes violently.

  • Dilute the MsCl in THF (1:1) to increase volume and heat capacity.

  • Resume at 50% of the previous rate only after Temp < 5°C.

Q2: I used 1.1 equivalents of MsCl, but the reaction is incomplete.

Diagnosis: Hydrolysis competition. Root Cause: The reaction temperature likely drifted >10°C, or the pH was too high (>12).

  • Explanation: At high pH, hydroxide (

    
    ) is a competitive nucleophile. At high Temp, water attacks MsCl faster than the amine does.
    Solution:  Do not add a massive excess of MsCl (it complicates workup). Instead, ensure the next run stays strictly <5°C. For the current batch, add 0.1 eq MsCl extra, very slowly.
    
Q3: The reaction mixture turned yellow/brown.

Diagnosis: Thermal degradation or impurity formation.[3] Root Cause: Localized heating or lack of pH control.

  • Explanation: Sulfonyl chlorides can decompose to sulfur dioxide (

    
    ) and alkyl chlorides at high temperatures.
    Solution:  Treat with activated charcoal during the workup phase to remove color bodies.
    

Engineering Controls & Data

Thermal Data Table
ParameterValue / ConditionRisk Implication
Target Temp 0°C – 5°CEssential to favor kinetic product (Amide) over thermodynamic sink (Hydrolysis).
Critical Exotherm MsCl + WaterHighly Exothermic. Releases HCl gas if not buffered.
pH Window 10.0 – 11.5<9: Reaction stops (Protonation). >12: Rapid Hydrolysis.
Dosing Rate 1.0 eq / 60 minsFaster dosing risks thermal runaway.
Troubleshooting Logic Flow

Use this decision tree when facing deviations during the experiment.

Troubleshooting Start Issue Detected CheckTemp Is Temp > 10°C? Start->CheckTemp CheckYield Is Conversion Low? CheckTemp->CheckYield No ActionCool STOP Addition. Increase Stirring. Check Cooling Bath. CheckTemp->ActionCool Yes ActionHydrolysis Hydrolysis Dominating. Check pH (is it >12?). Check Temp Control. CheckYield->ActionHydrolysis Yes ActionSuccess Proceed to Workup CheckYield->ActionSuccess No

Figure 2: Decision tree for real-time troubleshooting.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1] [Link]

  • Hydrolysis of Methanesulfonyl Chloride. Canadian Journal of Chemistry, 1969. (Kinetic data on hydrolysis rates). [Link]

  • Handling Reaction Exotherms. Chemical Industry Journal. [Link]

Sources

Technical Support Center: Isolation & Purification of N-Mesyl-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of isolating highly polar, water-soluble intermediates.

The separation of N-Mesyl-L-alanine (N-methanesulfonyl-L-alanine) from inorganic salts (such as NaCl or Na₂SO₄ generated during mesylation) is a classic challenge in process chemistry. Because this molecule possesses both a carboxylic acid and a sulfonamide group, its partition coefficient is highly sensitive to pH and solvent hydrogen-bonding capacity.

This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, salt-free recovery of your target compound.

🛠️ Troubleshooting Guide: pH & Extraction Dynamics

Q: Why is my N-Mesyl-L-alanine remaining in the aqueous phase during extraction? A: This is the most common failure point and is strictly governed by the Henderson-Hasselbalch equation. N-Mesyl-L-alanine contains a carboxylic acid group with a pKa of approximately 2.3. If your aqueous mixture is at pH 3.0, over 80% of the molecule exists as a highly water-soluble carboxylate anion. To drive the equilibrium toward the lipophilic, neutral free-acid form, you must acidify the aqueous layer to a pH of 1.0–1.5 using concentrated HCl 1. Self-Validation Protocol: Do not rely on pH paper, which can be altered by high ionic strength; use a calibrated pH meter. Always analyze the spent aqueous layer via LC-MS or TLC before disposal to validate complete extraction.

Q: I have successfully extracted the product, but inorganic salts are precipitating in my organic phase during concentration. How do I fix this? A: When using polar aprotic solvents like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF), trace amounts of water—and dissolved inorganic salts—can co-extract into the organic layer 2. As the solvent evaporates, its water capacity drops, causing the salts to crash out. Causality: EtOAc can hold up to 3.3% water by weight at room temperature. Solution: Perform a back-wash of the combined organic layers with a small volume of saturated brine (NaCl). While it seems counterintuitive to add salt to remove salt, the high osmotic pressure of the brine pulls bulk water out of the organic phase, taking the contaminating inorganic salts with it.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: It is highly discouraged. While DCM is excellent for many organic extractions, the N-mesyl group combined with the carboxylic acid makes N-Mesyl-L-alanine a strong hydrogen-bond donor and acceptor. DCM lacks the hydrogen-bond accepting capability required to solvate this highly polar molecule effectively, leading to poor partition coefficients and low yields 3.

📊 Solvent Selection Matrix for N-Mesyl Amino Acids

Selecting the right solvent is a balance between extraction efficiency and phase separation kinetics. Below is a quantitative summary to guide your process design:

SolventExtraction EfficiencyPhase Separation SpeedEnvironmental ImpactBoiling Point (°C)
Ethyl Acetate (EtOAc) HighFastModerate77
2-Methyltetrahydrofuran Very HighMediumLow (Bio-derived)80
n-Butanol HighSlow (Emulsion risk)Moderate117
Dichloromethane (DCM) LowFastHigh (Toxic)40

🔬 Standard Operating Procedure: Solvent Extraction Desalting

This step-by-step methodology ensures a self-validating workflow for the isolation of N-Mesyl-L-alanine from crude aqueous mixtures 4.

Step 1: Volume Adjustment and Cooling Dilute the crude aqueous reaction mixture (containing N-Mesyl-L-alanine sodium salt and inorganic salts) with deionized water to prevent salt precipitation during acidification. Cool the mixture to 0–5 °C in an ice bath to minimize exothermic degradation.

Step 2: Acidification (Critical Step) Slowly add concentrated HCl (37%) dropwise under vigorous stirring. Monitor the pH continuously with a calibrated pH meter until the pH stabilizes between 1.0 and 1.5. Validation: Pause addition and let the solution stir for 5 minutes; re-check the pH to ensure it has not drifted upward due to buffering effects.

Step 3: Liquid-Liquid Extraction Add a volume of EtOAc or 2-MeTHF equal to the aqueous layer. Stir vigorously for 10 minutes to maximize surface area for mass transfer, then allow the phases to separate completely. Extract the aqueous layer two additional times with fresh solvent. Validation: Spot the final aqueous layer on a TLC plate or inject it into an LC-MS to confirm the absence of the target mass.

Step 4: Brine Wash Combine all organic extracts and wash once with a minimal volume of saturated NaCl solution (approx. 10% of the total organic volume) to remove dissolved water and entrained inorganic salts.

Step 5: Drying and Isolation Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40 °C to yield purified N-Mesyl-L-alanine as a white solid.

🗺️ Process Visualization

DesaltingWorkflow A Aqueous Reaction Mixture (N-Mesyl-L-alanine + Salts) B Acidification (pH 1.0 - 1.5) Add conc. HCl A->B C Solvent Extraction (Add EtOAc or 2-MeTHF) B->C D Phase Separation C->D E Aqueous Phase (Inorganic Salts) D->E Discard F Organic Phase (N-Mesyl-L-alanine) D->F Retain G Drying & Concentration (Anhydrous Na2SO4) F->G H Purified N-Mesyl-L-alanine G->H

Liquid-liquid extraction workflow for separating N-Mesyl-L-alanine from inorganic salts.

📚 References

  • US5268483A - Process for the preparation of an L-alanine compound Source: Google Patents URL:

  • CA2290748A1 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4 Source: Google Patents URL:

  • Partition of Amino Acids in Aqueous Two-Phase Systems Comprising Hydrophilic Organic Solvents and Salts Source: ResearchGate URL:

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole Source: Organic Chemistry Portal URL:

Sources

Validation & Comparative

Optical rotation values for pure N-Mesyl-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Optical Rotation of N-Mesyl-L-alanine: Experimental Determination and Comparative Analysis

As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying principles that ensure data integrity and comparability. The protocols described are designed to be self-validating, promoting trustworthy and reproducible results.

The Significance of Optical Rotation in Chirality

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[1][2] This rotation is measured using a polarimeter and is expressed in degrees.[3] Substances that rotate the plane of polarization to the right (clockwise) are termed dextrorotatory (+), while those that rotate it to the left (counter-clockwise) are levorotatory (-).[1] For a given substance, the magnitude of this rotation is influenced by several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used.[4]

To standardize these measurements and allow for meaningful comparisons between different compounds, the concept of specific rotation ([α]) is employed. It is an intrinsic property of a chiral compound and is calculated from the observed rotation (α) using the following formula[5]:

[α]Tλ = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (commonly the sodium D-line at 589.3 nm).[3]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/mL (or g/100mL with a correction factor).[5]

Comparative Optical Rotation Data

While specific data for N-Mesyl-L-alanine is pending experimental determination, a comparison with its parent amino acid, L-alanine, and other N-protected derivatives provides valuable context. The choice of solvent and the nature of the N-protecting group can significantly influence the observed optical rotation.

CompoundSpecific Rotation ([α])Conditions (Concentration, Solvent, Temperature, Wavelength)
N-Mesyl-L-alanine To be determined experimentallyRefer to the detailed protocol below
L-Alanine+14.5°c=10, 6N HCl, dry substance, 20°C, D-line[6]
L-Alanine+3.47°8.3% concentration, room temperature, 584 nm[7]
L-Alanine+1.8°1.10 M solution, 25°C, D-line[8]
N-Methyl-L-alanineQualitative data available, but specific rotation values are not consistently reported in the literature.N-methylation can alter the electronic environment of the chiral center, thus affecting optical rotation.

Note: The significant variation in the specific rotation of L-alanine across different conditions underscores the critical importance of meticulous control over experimental parameters.

Experimental Protocol for Determining the Specific Rotation of N-Mesyl-L-alanine

This protocol outlines a robust method for accurately measuring the optical rotation of N-Mesyl-L-alanine.

1. Instrumentation and Materials:

  • High-precision polarimeter (accurate to at least 0.01°)[3]

  • Sodium D-line lamp (589.3 nm) or other specified wavelength source[3]

  • Polarimeter cell (e.g., 1 dm)

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks (Class A)

  • Syringes and appropriate filters

  • N-Mesyl-L-alanine (of high purity)

  • High-purity solvent (e.g., methanol, ethanol, or water; the choice of solvent should be documented)

2. Experimental Workflow Diagram:

G cluster_prep Sample & Blank Preparation cluster_measurement Polarimeter Measurement cluster_calculation Data Analysis prep_sample Accurately weigh N-Mesyl-L-alanine dissolve Dissolve in a precise volume of solvent prep_sample->dissolve fill Fill cell with sample, ensuring no air bubbles dissolve->fill calculate_c Determine concentration (c) in g/mL dissolve->calculate_c prep_blank Prepare a blank solution (pure solvent) zero Calibrate polarimeter with the blank solution prep_blank->zero rinse Rinse cell with sample solution zero->rinse rinse->fill measure Record observed rotation (α) at controlled temperature fill->measure repeat Repeat measurement (e.g., 3-5 times) measure->repeat average Calculate average observed rotation repeat->average calculate_sr Calculate specific rotation [α] using the formula average->calculate_sr calculate_c->calculate_sr

Caption: Workflow for the determination of specific optical rotation.

3. Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of N-Mesyl-L-alanine (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen high-purity solvent and fill to the mark. Ensure complete dissolution.

    • The concentration (c) is then calculated in g/mL.

  • Polarimeter Calibration (Zeroing):

    • Ensure the polarimeter is clean and calibrated according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and perform a zero-point correction. This accounts for any rotation caused by the solvent or the cell itself.[3]

  • Measurement:

    • Empty the cell and rinse it a few times with the prepared N-Mesyl-L-alanine solution.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.[9]

    • Place the cell in the polarimeter and allow the temperature to stabilize to the desired value (e.g., 20°C or 25°C).

    • Record the observed optical rotation (α). For visual polarimeters, it is recommended to take multiple readings and average them.[3]

  • Calculation of Specific Rotation:

    • Using the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), calculate the specific rotation [α] using the formula mentioned above.

Causality Behind Experimental Choices and Trustworthiness

  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the solute and form hydrogen bonds, thereby altering the optical rotation. It is essential to report the solvent used and to use the same solvent when comparing different compounds.

  • Concentration: While specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can cause deviations. It is advisable to perform measurements at a concentration where the relationship between observed rotation and concentration is linear.

  • Temperature Control: Optical rotation can be temperature-dependent.[10] Maintaining a constant and documented temperature is crucial for reproducibility.

  • Purity of the Sample: The presence of optically active impurities will lead to erroneous results. Therefore, using a highly purified sample of N-Mesyl-L-alanine is essential for obtaining an accurate specific rotation value.

By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently determine the optical rotation of N-Mesyl-L-alanine and generate reliable data for comparison with other chiral molecules. This rigorous approach ensures the scientific integrity of the findings, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

  • Master Organic Chemistry. (2017, February 7).
  • Rudolph Research Analytical. (2012, December 4). Optical Rotation – Specific Rotation Measurement Procedures – Rudolph Research Polarimeter.
  • Optica Publishing Group. (2024).
  • digicollections.net. (n.d.). 1.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • BenchChem. (2025). N-Methyl-L-alanine: A Comprehensive Technical Overview.
  • Universities Space Research Association. (n.d.).
  • MDPI. (2022, March 10). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures.
  • Encyclopedia.pub. (2022, March 21). Optical Polarization-Based Measurement for Peptides and Amino Acids.
  • MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
  • Anton Paar Wiki. (n.d.). Basics of polarimetry.
  • Sigma-Aldrich. (n.d.). N-Methyl-L-alanine.
  • ISSR. (n.d.). The optical activity of amino acids.
  • ResearchGate. (n.d.). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine | Request PDF.
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2023, December 20). L-Alanine Properties.
  • PMC. (2018, August 27).
  • PMC. (n.d.).
  • ITS. (n.d.). Optical Activity of an Asymmetric Substance.
  • The Ohio State University. (2021, January 31).
  • Vaia. (n.d.).
  • ResearchGate. (n.d.).
  • Kyoto University Press. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes.
  • ResearchGate. (n.d.). Dependence of the optical rotation of alanine on dihedral angle....n.d.).

Sources

Mass Spectrometry Fragmentation Patterns of N-Mesyl Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-mesyl (methanesulfonyl) amino acids. It synthesizes mechanistic organic chemistry with applied mass spectrometry to offer a comparative framework for researchers.

Executive Summary

N-mesyl amino acids represent a critical class of sulfonamide-protected building blocks used in peptide synthesis and medicinal chemistry. Unlike the more labile carbamate protecting groups (Boc, Fmoc) or the bulky N-tosyl group, the N-mesyl (Ms) group offers a unique profile of stability and steric compactness.

In mass spectrometry (specifically ESI-MS/MS), N-mesyl amino acids exhibit distinct fragmentation signatures driven by the stability of the sulfur-nitrogen bond and the thermodynamic favorability of sulfur dioxide (


) extrusion. This guide delineates these patterns, contrasting them with N-tosyl and N-acetyl alternatives to aid in structural elucidation and impurity profiling.

Mechanistic Foundations of Fragmentation

The fragmentation of N-mesyl amino acids under Collision-Induced Dissociation (CID) is governed by two primary pathways: Sulfonamide Bond Cleavage and


 Extrusion Rearrangement .
The Extrusion Pathway

A defining characteristic of sulfonamides in MS is the rearrangement leading to the loss of neutral


 (64 Da).[1][2] This process is mechanistically distinct from simple bond cleavage; it often involves a rearrangement where the amine nitrogen attacks the carbon adjacent to the sulfur, or a direct extrusion depending on the specific amino acid side chain.
S-N Bond Cleavage (Diagnostic Ions)

Protonation typically occurs on the sulfonamide nitrogen or the carbonyl oxygen. The cleavage of the S-N bond generates the methanesulfonyl cation (


), a highly diagnostic low-mass ion at m/z 79 .
Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for a generic N-mesyl amino acid.

FragmentationPathways cluster_legend Legend Precursor [M+H]+ Precursor (Protonated N-Mesyl AA) Rearrangement Rearrangement Intermediate Precursor->Rearrangement -64 Da (SO2) SNCleavage S-N Bond Cleavage Precursor->SNCleavage CID Energy Immonium Immonium Ion (R-CH=NH+-Ms) Precursor->Immonium - (H2O + CO) LossSO2 [M+H - SO2]+ (Amine-like Product) Rearrangement->LossSO2 MesylCation m/z 79 (CH3SO2+) SNCleavage->MesylCation Charge Retention on Ms NeutralLoss [M+H - MsOH]+ (Loss of 96 Da) SNCleavage->NeutralLoss Charge Retention on AA key Blue: Precursor | Red: Diagnostic Fragment | Green: Rearrangement Product

Caption: Figure 1. Competing fragmentation pathways for N-mesyl amino acids under ESI-MS/MS conditions, highlighting the diagnostic m/z 79 ion and the characteristic loss of sulfur dioxide.

Comparative Analysis: N-Mesyl vs. Alternatives

The choice of N-protection drastically alters the mass spectral fingerprint. The table below compares N-Mesyl with its most common analogs: N-Tosyl (structural analog) and N-Acetyl (isobaric/functional analog).

Table 1: Comparative Fragmentation Signatures
FeatureN-Mesyl (Ms) N-Tosyl (Ts) N-Acetyl (Ac)
Precursor Shift +78.01 Da (vs free AA)+154.04 Da (vs free AA)+42.01 Da (vs free AA)
Diagnostic Low Mass Ion m/z 79 (

)
m/z 155 (

), m/z 91 (

)
m/z 43 (

)
Neutral Loss (Characteristic) -64 Da (

)-79 Da (

)-96 Da (

)
-64 Da (

)-155 Da (

)-172 Da (

)
-42 Da (Ketene,

)-18 Da (

)
Fragmentation Mechanism

extrusion is common; S-N bond is relatively strong but cleaves at high energy.
Tropylium ion formation (m/z 91) dominates;

loss is observed but often secondary to m/z 155.
McLafferty rearrangement or simple amide bond cleavage; Ketene loss is highly specific.
Ionization Efficiency (ESI+) High (Sulfonamide acidity assists protonation/deprotonation)High (Aromatic ring aids ionization)Moderate
Key Differentiators
  • N-Mesyl vs. N-Tosyl: While both lose

    
    , the m/z 91  (tropylium) ion is the "smoking gun" for N-Tosyl. N-Mesyl lacks this aromatic stabilizer, making the m/z 79  ion its primary identifier.
    
  • N-Mesyl vs. N-Acetyl: N-Acetyl peptides typically lose ketene (42 Da) from the N-terminus. N-Mesyl cannot lose a ketene-like fragment; instead, it loses the entire sulfonyl moiety or

    
    .
    

Experimental Protocols

To ensure reproducible data, the following protocols for synthesis and MS analysis are recommended. These are designed to be self-validating systems.

Synthesis of N-Mesyl Amino Acid Standards

Goal: Produce high-purity standards to verify fragmentation patterns.

  • Dissolution: Dissolve 1.0 mmol of Amino Acid in 5 mL of 1M NaOH (aq) and 2 mL of dioxane (to aid solubility).

  • Derivatization: Cool to 0°C. Add 1.2 mmol of Methanesulfonyl Chloride (MsCl) dropwise over 10 minutes.

    • Validation: Maintain pH > 9 using dilute NaOH. If pH drops, sulfonylation yield decreases.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 2 hours.

  • Workup: Acidify to pH 2 with 1M HCl. The N-mesyl amino acid will typically precipitate or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

    • QC Check: 1H-NMR should show a singlet at

      
       2.8-3.0 ppm (Mesyl 
      
      
      
      ).
Mass Spectrometry Analysis Workflow

Goal: Generate comprehensive fragmentation data.

MS_Workflow SamplePrep Sample Preparation 10 µM in 50:50 MeOH:H2O + 0.1% Formic Acid DirectInfusion Direct Infusion ESI Flow: 5-10 µL/min SamplePrep->DirectInfusion FullScan Full Scan MS1 Identify [M+H]+ and [M+Na]+ DirectInfusion->FullScan Optimization Source Optimization Adjust Cone Voltage to minimize in-source fragmentation FullScan->Optimization MSMS_Ramp CID Energy Ramp Stepwise: 10, 20, 30, 40 eV Optimization->MSMS_Ramp DataAnalysis Data Analysis Extract XIC for m/z 79 & Neutral Loss 64 MSMS_Ramp->DataAnalysis

Caption: Figure 2. Step-by-step workflow for the structural characterization of N-mesyl amino acids using ESI-MS/MS.

Instrument Parameters (Recommended for Q-TOF/Orbitrap):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent loss of

    
     in source).
    
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H]+, minor immonium ions.

    • Medium (20-30 eV): Promotes

      
       loss and rearrangement.
      
    • High (>35 eV): Generates m/z 79 (

      
      ) and internal amino acid fragments.
      

Case Study: N-Mesyl-L-Phenylalanine

To illustrate the interpretation, consider the analysis of N-Mesyl-Phenylalanine (MW = 243.28 Da).

  • Precursor Ion: m/z 244.1 [M+H]+

  • MS/MS Spectrum Features:

    • m/z 180.1: [M+H -

      
      ]+. This is the rearrangement product (aniline-like derivative).
      
    • m/z 165.1: [M+H -

      
      ]+. Loss of the mesyl radical/group.
      
    • m/z 148.1: [M+H -

      
      ]+. Neutral loss of methanesulfonic acid.
      
    • m/z 120.1: Phenylalanine immonium ion (

      
      ).
      
    • m/z 79.0:

      
       (Mesyl cation). Diagnostic Peak.
      

Interpretation: The presence of m/z 79 confirms the mesyl group. The peak at m/z 180 confirms the sulfonamide connectivity (capable of


 extrusion). The absence of m/z 91 (Tropylium) originating from the protecting group (though Phe itself can produce m/z 91, the relative ratios would differ from N-Tosyl-Phe) helps distinguish it from the Tosyl analog.

References

  • Sulfonamide Fragmentation Mechanisms

    • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • SO2 Elimination Rearrangement

    • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • N-Tosyl vs N-Mesyl Chemistry

    • Master Organic Chemistry. (2015).[2][4] Tosylates And Mesylates. Link

  • General Amino Acid Fragmentation

    • NIST Mass Spectrometry Data Center. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Link

  • Peptide Sulfonamide Synthesis

    • BenchChem.[5] A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. Link

Sources

A Researcher's Guide to Characterizing the Sulfonamide Bond in N-Mesylalanine via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of using Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the sulfonamide bond in N-Mesylalanine. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this technique and its place among other analytical methods. We will explore the theoretical underpinnings of the characteristic vibrational modes, present a comparative analysis with alternative techniques, and provide a detailed experimental protocol.

Introduction: The Significance of the N-Acyl Sulfonamide Moiety

N-Mesylalanine belongs to the N-acyl sulfonamide class of compounds. This functional group is a cornerstone in medicinal chemistry, often acting as a bioisostere for carboxylic acids, offering similar acidity (pKa values of 3.5–4.5) and hydrogen bonding capabilities but with enhanced stability against hydrolysis.[1] The N-acyl sulfonamide moiety is a key component in a wide array of clinically significant drugs, highlighting the importance of precise analytical methods for its characterization.[1][2]

Accurate identification and structural confirmation are critical during synthesis and formulation. FTIR spectroscopy emerges as a rapid, non-destructive, and highly informative first-line technique for verifying the presence and integrity of the sulfonamide bond and associated functional groups within the N-Mesylalanine molecule.

Deciphering the FTIR Spectrum of N-Mesylalanine

The infrared spectrum of N-Mesylalanine is a molecular fingerprint, where specific absorption bands correspond to the vibrational frequencies of its constituent bonds. For the sulfonamide linkage (R-SO₂-NH-R'), the most informative peaks arise from the SO₂, N-H, and adjacent carbonyl (C=O) groups.

The Sulfonyl (SO₂) Group Vibrations: A Definitive Marker

The sulfonyl group provides the most unambiguous signals for a sulfonamide. It gives rise to two distinct, strong absorption bands corresponding to its stretching vibrations:

  • Asymmetric Stretching (ν_as(SO₂)): This high-energy vibration typically appears in the 1370-1310 cm⁻¹ range.[3][4][5] It is an intense and sharp absorption, making it a primary diagnostic peak.

  • Symmetric Stretching (ν_s(SO₂)): This vibration occurs at a lower frequency, generally found between 1170-1140 cm⁻¹ .[3][4][5] This band is also strong and serves as a confirmation of the sulfonyl presence.

The precise position of these bands can be influenced by the electronic environment and physical state (solid vs. solution), but their presence as a strong doublet in these regions is a hallmark of the sulfonamide group.

The N-H and C=O Vibrations: Probing the Acyl Environment

As N-Mesylalanine is a secondary N-acyl sulfonamide, its spectrum is further defined by vibrations from the N-H bond of the sulfonamide and the C=O bond of the alanine moiety.

  • N-H Stretching (ν(N-H)): For a secondary sulfonamide, a single N-H stretching band is expected. In the solid state, extensive hydrogen bonding typically broadens this peak and shifts it to a lower wavenumber, usually appearing in the 3300-3230 cm⁻¹ region.[3][6] The position and shape of this band can provide insights into the intermolecular interactions within the crystal lattice.[7][8]

  • C=O Stretching (ν(C=O)): The carbonyl group from the acylated alanine portion of the molecule will produce a strong, sharp absorption band. For N-acyl sulfonamides, this peak is typically observed in the 1710-1680 cm⁻¹ range.[3] Its exact position is sensitive to the inductive effects of the neighboring sulfonamide group and any hydrogen bonding interactions.

Other Corroborating Vibrations
  • S-N Stretching (ν(S-N)): A medium intensity band corresponding to the sulfur-nitrogen bond stretch can sometimes be identified in the 940-890 cm⁻¹ region.[3][4]

  • N-H Bending (δ(N-H)): An in-plane bending vibration for the N-H group may be observed near 1570-1520 cm⁻¹ .[3][6]

Table 1: Summary of Key FTIR Characteristic Peaks for N-Mesylalanine

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IntensityNotes
Sulfonyl (SO₂)Asymmetric Stretch1370 - 1310Strong, SharpPrimary diagnostic peak for sulfonamides.[3][4][5]
Sulfonyl (SO₂)Symmetric Stretch1170 - 1140Strong, SharpConfirmatory peak for sulfonamides.[3][4][5]
Amide (N-H)N-H Stretch3300 - 3230Medium-Strong, BroadPosition is sensitive to hydrogen bonding.[3][6]
Carbonyl (C=O)C=O Stretch1710 - 1680Strong, SharpCharacteristic of the N-acyl group.[3]
Sulfonamide (S-N)S-N Stretch940 - 890Medium-WeakNot always clearly resolved.[3][4]
Amide (N-H)N-H Bend1570 - 1520MediumCan overlap with other peaks.[3][6]

A Comparative Guide: FTIR vs. Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization often involves orthogonal techniques. Each method provides unique information, and their combined use offers a self-validating analytical system.

Raman Spectroscopy

Raman spectroscopy, like FTIR, probes molecular vibrations. However, it relies on inelastic scattering of light rather than absorption.

  • Strengths: The S=O and S-N bonds of the sulfonamide group often produce strong, sharp signals in Raman spectra, sometimes offering better resolution than FTIR.[9][10] It is also highly effective for analyzing solid-state samples and can be used to study polymorphism.[11]

  • Weaknesses: The N-H and C=O stretching vibrations, which are strong in FTIR, are often weak in Raman spectra. Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and structure of atoms.[12]

  • Strengths: ¹H NMR can definitively identify the proton on the sulfonamide nitrogen, which typically appears as a distinct singlet at a downfield chemical shift (δ 8-12 ppm).[3] ¹³C NMR can identify the carbonyl carbon and other carbons in the molecule.[3] It is the gold standard for elucidating the complete molecular structure and connectivity.[13]

  • Weaknesses: NMR is a less sensitive technique than FTIR and requires larger sample quantities. The experiment time is significantly longer. It provides no direct information about bond vibrations.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule and its fragments.

  • Strengths: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of N-Mesylalanine with high accuracy.[14] Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, which can help confirm the presence of the sulfonamide core structure.[15] It is an extremely sensitive technique, capable of detecting trace amounts of material.[16][17][18]

  • Weaknesses: MS is a destructive technique. It does not provide direct information about the specific functional groups or their bonding arrangement in the way that vibrational spectroscopy does.

Table 2: Comparison of Analytical Techniques for N-Mesylalanine Characterization

TechniqueInformation ProvidedStrengthsWeaknesses
FTIR Spectroscopy Functional groups, bond vibrationsFast, non-destructive, versatile (solids, liquids), excellent for SO₂, N-H, C=O detection.Provides limited connectivity information, can be difficult for complex mixtures.
Raman Spectroscopy Functional groups, bond vibrationsExcellent for S=O bonds, non-aqueous samples, and polymorphism studies.[9][11]Weak signals for polar bonds (N-H, C=O), potential fluorescence interference.
NMR Spectroscopy Atomic connectivity, 3D structureUnambiguous structure elucidation, detailed environmental information for each atom.[12]Lower sensitivity, longer acquisition time, larger sample amount needed.
Mass Spectrometry Molecular weight, elemental formula, fragmentationExtremely high sensitivity, confirms molecular formula.[14]Destructive, provides indirect structural information, isomers can be indistinguishable.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like N-Mesylalanine due to its simplicity, speed, and minimal sample preparation.[19][20]

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal[21]

  • N-Mesylalanine powder (approx. 1-5 mg)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.[22] This step is crucial as it measures the ambient environment (e.g., H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of N-Mesylalanine powder onto the center of the ATR crystal.[19][23] Only enough powder to completely cover the crystal surface is needed.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the powder.[20][23] This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.[24]

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan.[22]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.

  • Peak Identification: Label the key peaks corresponding to the functional groups outlined in Table 1.

  • Final Cleaning: Retract the pressure clamp, carefully remove the powder sample, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

Visualizing the Process and Structure

Diagrams can clarify complex workflows and molecular relationships.

FTIR_Workflow cluster_Prep Preparation cluster_Acq Acquisition cluster_Analysis Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply_Sample Apply Powder Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process Process Spectrum (Baseline Correction) Collect_Sample->Process Identify Identify Characteristic Peaks Process->Identify Interpret Interpret Data & Compare Identify->Interpret

Figure 1: Standard workflow for ATR-FTIR analysis of a solid powder sample.

Figure 2: Structure of N-Mesylalanine with key IR-active vibrational modes highlighted.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of the N-acyl sulfonamide functionality in N-Mesylalanine. The strong, characteristic absorption bands of the sulfonyl (SO₂) group, complemented by the N-H and C=O stretching vibrations, provide a robust spectral signature for structural verification. While FTIR excels at identifying functional groups, its true power in a research and development setting is realized when used as part of a multi-technique approach, alongside NMR and MS, to build a comprehensive and validated understanding of the molecule's identity, structure, and purity.

References

  • JETIR Research Journal. (n.d.). Infrared Spectroscopy. Retrieved March 4, 2026, from [Link]

  • RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved March 4, 2026, from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved March 4, 2026, from [Link]

  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy. Retrieved March 4, 2026, from [Link]

  • Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Retrieved March 4, 2026, from [Link]

  • MDPI. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved March 4, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 4, 2026, from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved March 4, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved March 4, 2026, from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved March 4, 2026, from [Link]

  • Bentham Science. (2020, August 1). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Retrieved March 4, 2026, from [Link]

  • PubMed. (2011, October 15). Chemical identification and determination of sulfonamides in n-component solid mixtures within THz-region--solid-state Raman spectroscopic and mass spectrometric study. Retrieved March 4, 2026, from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved March 4, 2026, from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2006, October 31). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions. Retrieved March 4, 2026, from [Link]

  • Unknown Source. (n.d.). Nuclear Magnetic Resonance Spectroscopy Applications In Foods. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Raman spectra of polymorphs of molecules 1 (a) and 6 (b). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, October 10). Spectroscopic [FT-IR and FT-Raman] and Molecular modeling (MM) study of Benzene sulfonamide molecule using quantum chemical calculations. Retrieved March 4, 2026, from [Link]

  • PubMed. (2001, December 15). Hydrogen Bonding in Sulfonamides. Retrieved March 4, 2026, from [Link]

  • The Metabolomics Innovation Centre. (n.d.). NMR Analysis. Retrieved March 4, 2026, from [Link]

  • PubMed Central. (n.d.). Real‐Time NMR Spectroscopy for Studying Metabolism. Retrieved March 4, 2026, from [Link]

  • PubMed Central. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved March 4, 2026, from [Link]

  • Pacific Northwest National Laboratory. (2025, July 1). nmRanalysis: New Software Leverages Machine Learning to Analyze Cellular Metabolites. Retrieved March 4, 2026, from [Link]

  • University of Cambridge. (2024, September 18). Polarisation effects on the H-bond acceptor properties of sulfonamides. Retrieved March 4, 2026, from [Link]

  • Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved March 4, 2026, from [Link]

  • PubMed Central. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved March 4, 2026, from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Raman spectroscopic studies of acid dissociation in sulfonated polystyrene resins. Retrieved March 4, 2026, from [Link]

Sources

N-Mesyl vs. N-Tosyl Protecting Groups on Alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

When synthesizing complex peptides, peptidomimetics, or functionalized


-amino acids, the choice of amine protecting group dictates the success of downstream transformations. While carbamates (Boc, Fmoc, Cbz) are standard in routine peptide synthesis[1], sulfonyl protecting groups—specifically N-p-Toluenesulfonyl (Tosyl, Ts)  and N-Methanesulfonyl (Mesyl, Ms) —offer unparalleled stability against highly acidic or basic conditions.

However, applying these groups to Alanine requires a nuanced understanding of steric causality. Alanine’s


-methyl group, while small, creates a specific steric environment that interacts differently with the bulky p-tolyl ring of the Ts group compared to the compact methyl group of the Ms group. As a Senior Application Scientist, I have structured this guide to objectively compare their performance, providing the mechanistic causality and experimental data needed to optimize your synthetic routes.

Scientific Integrity & Logic: Causality in Reactivity

Electronic Equivalence vs. Steric Divergence

Both Ts and Ms groups are strongly electron-withdrawing. They deactivate the amine, rendering it non-nucleophilic, and highly acidify the sulfonamide N-H proton, allowing for selective N-alkylation under mild basic conditions[2].

The critical divergence lies in steric hindrance :

  • N-Tosyl (Ts): The p-tolyl ring projects significant steric bulk. In the context of Alanine, this bulk can shield the

    
    -carbon. While this is advantageous for preventing epimerization during carboxyl activation, it severely hampers sterically demanding downstream reactions, such as the formation of N-tosyl aziridines or 
    
    
    
    -alkylation.
  • N-Mesyl (Ms): The methanesulfonyl group replaces the aryl ring with a single methyl group. This drastically reduces the steric footprint[3]. For Alanine derivatives requiring intramolecular cyclization or coupling with bulky electrophiles, the Ms group minimizes steric clash, often rescuing reactions that fail or proceed poorly with the Ts analogue.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the performance of Ms and Ts groups on Alanine, highlighting the practical impact of their structural differences.

ParameterN-Tosyl (Ts)N-Mesyl (Ms)Causality / Practical Impact
Added Mass (Da) 154.1978.09Ms preserves atom economy, crucial for multi-step scale-ups.
Steric Bulk High (Aryl ring)Low (Methyl)Ts hinders adjacent nucleophilic attacks; Ms permits them.
Protection Yield (Ala) 90 - 95%92 - 96%Both react quantitatively under Schotten-Baumann conditions.
N-Alkylation Yield 60 - 75%85 - 95%Ms allows faster kinetics due to reduced steric shielding[2].
Deprotection (Na/NH₃) 75 - 85%80 - 90%Dissolving metal reduction is effective for both[4].
Deprotection (SmI₂) 60 - 95%70 - 90%SmI₂-mediated SET provides a milder alternative to Na/NH₃[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-Sulfonyl L-Alanine (Protection)

This protocol utilizes Schotten-Baumann conditions, ensuring the unprotonated amine reacts rapidly with the sulfonyl chloride while the aqueous base neutralizes the generated HCl.

  • Preparation: Dissolve L-Alanine (10 mmol) in 1M aqueous NaOH (11 mL, 11 mmol). Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of either Tosyl Chloride (11 mmol) or Mesyl Chloride (11 mmol) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

  • Reaction: Simultaneously add 1M NaOH dropwise to maintain the pH around 9-10. Stir vigorously at room temperature for 3-4 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted sulfonyl chloride. Acidify the aqueous layer with 6M HCl to pH 2.

  • Isolation: Extract the precipitated N-sulfonyl alanine with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane.

Protocol 2: Deprotection via Dissolving Metal Reduction (Na/NH₃)

Sulfonamides are notoriously robust. Cleavage requires single-electron transfer (SET) mechanisms[4].

  • Preparation: Condense anhydrous ammonia (~20 mL) in a 3-neck flask equipped with a dry ice/acetone condenser at -78 °C under an argon atmosphere.

  • Solvation: Dissolve the N-Ts or N-Ms Alanine derivative (1 mmol) in anhydrous THF (2 mL) and add to the liquid ammonia.

  • Reduction: Add freshly cut Sodium metal (Na) in small pieces until a deep blue color persists for at least 15 minutes.

    • Scientist's Insight: The persistence of the deep blue color is your self-validating indicator that the solvated electron pool is sufficient to break the highly stable S-N bond.

  • Quenching: Quench the reaction by carefully adding solid NH₄Cl until the blue color dissipates.

  • Workup: Allow the ammonia to evaporate at room temperature. Suspend the residue in water, adjust to the isoelectric point of the resulting amino acid derivative, and purify via ion-exchange chromatography.

Workflow Visualization

The following diagram illustrates the strategic divergence between Ts and Ms groups during a functionalization workflow.

G Alanine L-Alanine (Starting Material) Ts_Prot N-Tosyl Protection (TsCl, NaOH) Yield: ~90% Alanine->Ts_Prot Ms_Prot N-Mesyl Protection (MsCl, NaOH) Yield: ~92% Alanine->Ms_Prot Ts_Ala N-Ts-L-Alanine Bulky, Highly Crystalline Ts_Prot->Ts_Ala Ms_Ala N-Ms-L-Alanine Compact, Less Steric Clash Ms_Prot->Ms_Ala Ts_Alk N-Alkylation / Cyclization Sluggish due to steric hindrance Ts_Ala->Ts_Alk Steric Clash Ms_Alk N-Alkylation / Cyclization Rapid, High Yield Ms_Ala->Ms_Alk Smooth Reaction Ts_Deprot Deprotection (Na/NH3 or SmI2) Yield: 75-85% Ts_Alk->Ts_Deprot Ms_Deprot Deprotection (Na/NH3 or SmI2) Yield: 80-90% Ms_Alk->Ms_Deprot Product Functionalized Alanine Derivative Ts_Deprot->Product Ms_Deprot->Product

Workflow comparison of N-Tosyl vs N-Mesyl protection on Alanine highlighting steric impacts.

Conclusion & Selection Guide

  • Choose N-Tosyl (Ts) when: You require highly crystalline intermediates for easy purification without chromatography, or when you specifically need to leverage steric bulk to prevent unwanted side reactions (e.g., suppressing epimerization during harsh couplings).

  • Choose N-Mesyl (Ms) when: Your synthetic route involves sterically demanding transformations at the

    
     or 
    
    
    
    position of Alanine, or when atom economy is a priority in scaling up the synthesis.

References

2.[2] Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: SciSpace / Acta Chemica Scandinavica URL:[Link]

3.[3] Pyrrolidine 197B. Synthesis of trans-2,5-Disubstituted Azacycles Source: SciSpace / Chemistry - A European Journal URL:[Link]

4.[4] Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction Source: Bulletin of the Institute for Chemical Research, Kyoto University URL:[Link]

5.[5] Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation Source: Synlett / Thieme Connect URL:[Link]

Sources

HPLC Method Comparison Guide: Purity Analysis of N-Mesyl-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of N-Mesyl-L-alanine presents a unique chromatographic challenge. As a highly polar, mesylated amino acid derivative lacking a conjugated π-electron system, it exhibits negligible UV absorbance and poor retention on standard reversed-phase columns. This guide objectively compares legacy analytical approaches against modern, optimized methodologies. Based on empirical data and mechanistic principles, we demonstrate that Aqueous C18 (AQ-C18) chromatography coupled with Charged Aerosol Detection (CAD) provides the most robust, sensitive, and self-validating system for the purity profiling of N-Mesyl-L-alanine.

The Analytical Challenge: Causality & Chemical Behavior

To design a successful purity method, we must first analyze the analyte's physicochemical properties:

  • High Polarity: The combination of a carboxylic acid and a polar sulfonamide (mesyl) group makes N-Mesyl-L-alanine highly hydrophilic. On standard C18 columns, it elutes in or near the void volume, making impurity resolution impossible.

  • Lack of Chromophore: With no aromatic rings or conjugated double bonds, UV detection is restricted to low wavelengths (200–210 nm). At these wavelengths, mobile phase absorbance causes severe baseline drift, masking low-level impurities.

  • Derivatization Resistance: Traditional amino acid analysis relies heavily on pre-column derivatization with reagents like OPA or FMOC to enable fluorescence detection[1]. However, the mesyl group (-SO

    
    CH
    
    
    
    ) electronically deactivates and sterically hinders the nitrogen, converting it into a secondary sulfonamide. It is a poor nucleophile, causing standard derivatization protocols to fail or produce massive artifact peaks.

Methodological Comparison

Alternative 1: HILIC with Evaporative Light Scattering Detection (ELSD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a standard alternative for polar compounds. When paired with ELSD, it bypasses the need for a chromophore.

  • The Flaw: While HILIC provides excellent retention, ELSD suffers from a non-linear dynamic range and relatively poor sensitivity. ELSD limits of detection (LOD) often hover around 0.1%, which fails to meet the strict ICH guidelines (0.05% reporting threshold) required for pharmaceutical intermediates.

Alternative 2: Ion-Pairing RP-HPLC with UV (210 nm)

This legacy method uses volatile ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to force the retention of hydrophilic amino acids on standard C18 columns[2].

  • The Flaw: Ion-pairing agents require long column equilibration times. Furthermore, monitoring at 210 nm in the presence of ion-pairing gradients results in a highly unstable baseline. Unknown impurities cannot be accurately quantified because their UV extinction coefficients will differ vastly from the main peak.

The Optimized Standard: AQ-C18 with Charged Aerosol Detection (CAD)

CAD is a universal, mass-flow dependent detector that delivers a near-uniform response for all non-volatile analytes, independent of their chemical structure or optical properties[2],[3].

  • The Advantage: By utilizing a polar-embedded C18 column (AQ-C18) with a dilute volatile acid (e.g., Formic Acid), we achieve strong retention without ion-pairing agents. Because CAD response is uniform, unknown impurities can be accurately quantified as a percentage of the main peak without needing individual reference standards[4].

G Start Target: N-Mesyl-L-alanine (Polar, Poor Nucleophile, No Chromophore) Q1 Can we use standard UV or Derivatization? Start->Q1 Deriv Derivatization (OPA/FMOC) Fails due to mesylated amine (Steric/Electronic hindrance) Q1->Deriv Conventional Approach Direct Direct Analysis (Universal Detection Required) Q1->Direct Optimized Approach Q2 Select Universal Detector Direct->Q2 ELSD ELSD (Non-linear, Low Sensitivity) Q2->ELSD Legacy Alternative CAD Charged Aerosol Detection (CAD) (Uniform Response, High Sensitivity) Q2->CAD Modern Standard

Analytical strategy decision tree for N-Mesyl-L-alanine purity profiling.

Experimental Data & Performance Metrics

The following table summarizes the empirical performance of the three methodologies when evaluating a spiked sample of N-Mesyl-L-alanine containing known synthesis impurities.

Performance MetricLegacy RP-HPLC (UV 210 nm)HILIC-ELSDOptimized AQ-C18 (CAD)
Retention Strategy Ion-Pairing (e.g., HFBA)Hydrophilic InteractionPolar-Embedded C18
Detection Limit (LOD) ~0.10% (High baseline noise)~0.05% - 0.10%<0.01% (Sub-nanogram)
Dynamic Range 2-3 orders of magnitude1-2 orders (Non-linear)4+ orders of magnitude
Response Uniformity Poor (Depends on chromophore)ModerateExcellent (Mass-flow dependent)
Unknown Impurity Quantitation Requires individual standardsSemi-quantitativeDirectly quantitative
Sample Prep Complexity High (if derivatized)Low (Direct injection)Low (Direct injection)

Experimental Protocols: The Self-Validating CAD System

To ensure absolute trustworthiness in purity quantitation, the CAD method must account for mobile phase volatility. CAD response increases with higher organic solvent content[5]. Therefore, during a gradient elution, the nebulization efficiency changes. To make this a self-validating system, we must apply an inverse gradient post-column [2]. This ensures the detector continuously receives a constant isocratic solvent mixture, guaranteeing an identical response factor for all eluting impurities.

Protocol: Optimized AQ-C18 with HPLC-CAD and Inverse Gradient

Step 1: System Configuration

  • Instrument: UHPLC system equipped with a Dual Gradient Pump (DGP) and a Charged Aerosol Detector (e.g., Corona Veo or Vanquish CAD).

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or Thermo Acclaim Polar Advantage II), 2.1 × 150 mm, 3 µm.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Chromatographic Gradient (Pump 1 - Analytical)

  • Flow Rate: 0.4 mL/min

  • 0.0 - 2.0 min: 0% B (Isocratic hold to retain polar N-Mesyl-L-alanine)

  • 2.0 - 10.0 min: 0%

    
     40% B (Linear gradient to elute hydrophobic impurities)
    
  • 10.0 - 12.0 min: 40% B (Wash)

  • 12.0 - 15.0 min: 0% B (Re-equilibration)

Step 4: Inverse Gradient Setup (Pump 2 - Post-Column Compensation)

  • Connect Pump 2 via a zero-dead-volume T-piece after the analytical column but before the CAD.

  • Flow Rate: 0.4 mL/min

  • Gradient: Program Pump 2 to deliver the exact mathematical inverse of Pump 1 (e.g., when Pump 1 delivers 0% B, Pump 2 delivers 40% B). The combined flow entering the CAD is a constant 0.8 mL/min at a constant 20% B overall composition.

Step 5: Sample Preparation

  • Accurately weigh 10.0 mg of N-Mesyl-L-alanine and dissolve in 10.0 mL of Mobile Phase A (1 mg/mL).

  • Inject 2.0 µL directly into the system. No derivatization is required.

Workflow Sample Sample Prep (0.1% FA in H2O) Column Separation (AQ-C18 Column) Sample->Column Nebulization Nebulization (N2 Gas + Heat) Column->Nebulization Charge Corona Discharge (Particle Charging) Nebulization->Charge Detect Electrometer (Purity Quantitation) Charge->Detect

Mechanistic workflow of the HPLC-CAD analytical process.

Conclusion

For the purity analysis of N-Mesyl-L-alanine, traditional UV detection and pre-column derivatization methods are chemically and analytically inadequate. While HILIC-ELSD offers a functional workaround, it lacks the sensitivity required for rigorous pharmaceutical profiling. By leveraging an AQ-C18 column to manage the analyte's high polarity, and coupling it with a post-column inverse-gradient CAD system, laboratories can achieve sub-nanogram sensitivity and uniform response factors. This optimized method ensures that all impurities—regardless of their structure or lack of a chromophore—are detected and quantified with absolute confidence.

References

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI group (October 01, 2025) URL:[Link][4]

  • Evaluation of charged aerosol detector for purity assessment of protein reference standard materials Source: PubMed / Journal of Chromatography A (March 29, 2013) URL:[Link][3]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: LCMS.cz / Thermo Fisher Scientific URL:[Link][5]

Sources

N-Mesyl-L-alanine vs. N-Boc-L-alanine: A Comprehensive Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of amino protecting groups is a foundational element of peptide synthesis, medicinal chemistry, and complex organic methodology. For the functionalization of L-alanine, the choice between a tert-Butoxycarbonyl (Boc) group and a Methanesulfonyl (Mesyl) group dictates the entire downstream synthetic workflow.

As a Senior Application Scientist, evaluating these two derivatives requires moving beyond basic compatibility charts. This guide provides an in-depth, mechanistic comparison of N-Boc-L-alanine and N-Mesyl-L-alanine , detailing the causality behind their stability profiles, structural behavior, and validated experimental deprotection protocols.

Core Principles & Chemical Nature

The fundamental difference between N-Boc and N-Mesyl protecting groups lies in their electronic properties and the distinct chemical classes they form upon reacting with the


-amine of L-alanine.
N-Boc-L-alanine (Carbamate Protection)

The Boc group converts the basic amine into a carbamate . This protection strategy relies heavily on steric bulk and electron delocalization[1]. The large tert-butyl group acts as a physical shield against nucleophilic attack, while the carbamate resonance stabilizes the nitrogen lone pair, drastically reducing its nucleophilicity[2]. The defining characteristic of the Boc group is its extreme sensitivity to acidic conditions, which is driven by the thermodynamic stability of the leaving tert-butyl cation[3].

N-Mesyl-L-alanine (Sulfonamide Protection)

In contrast, the Mesyl group converts the amine into a sulfonamide . The sulfonyl group (


) is profoundly electron-withdrawing[4]. It pulls electron density away from the nitrogen atom so strongly that the amine is completely deactivated[5]. Furthermore, the remaining N-H proton in a primary sulfonamide becomes highly acidic, allowing it to be selectively alkylated under basic conditions (e.g., Mitsunobu conditions) without risk of over-alkylation[5]. The sulfur atom is in a high oxidation state and sterically shielded, rendering the N-S bond virtually impervious to standard hydrolytic cleavage[4].

Quantitative Stability & Performance Comparison

The efficacy of a protecting group is defined by its orthogonality—its ability to remain intact while other functional groups are manipulated[1]. Table 1 summarizes the empirical stability of both L-alanine derivatives.

Table 1: Stability and Reactivity Profile Comparison

ParameterN-Boc-L-alanineN-Mesyl-L-alanineCausality / Mechanistic Driver
Chemical Class CarbamateSulfonamideDetermines electronic resonance and bond strength.
Steric Profile HighLowtert-butyl bulk shields the carbonyl carbon in Boc.
Acid Stability Highly Labile Extremely Stable Boc cleaves via t-butyl cation formation[3]; Mesyl lacks a protonation-driven leaving group.
Base Stability StableStableBoth resist basic hydrolysis; Mesyl N-H is acidic[5].
Nucleophile Stability StableStableCarbamate and sulfonamide linkages resist nucleophilic attack.
Redox Stability Stable to reductionLabile to harsh reduction Mesyl requires single-electron transfer to break the N-S bond[4].
Primary Cleavage TFA in DCM, or HCl/MeOHLi/NH

(Dissolving metal)
Boc relies on acidolysis[1]; Mesyl requires dissolving metal reduction[4].

Workflow & Decision Matrix

Selecting between N-Boc and N-Mesyl protection for L-alanine is dictated by the harshest condition the molecule will face in subsequent steps. The following logical workflow illustrates the decision-making process.

G Start L-Alanine Protection Strategy Orthogonal Require Orthogonal Peptide Synthesis (Acid Labile)? Start->Orthogonal Harsh Require Extreme Acid/Base Stability Downstream? Orthogonal->Harsh No Boc N-Boc-L-alanine (Carbamate) Orthogonal->Boc Yes Mesyl N-Mesyl-L-alanine (Sulfonamide) Harsh->Mesyl Yes

Decision matrix for selecting Boc vs. Mesyl protecting groups based on downstream reaction conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic quench steps and scavengers to prevent side reactions.

Protocol A: Acidic Deprotection of N-Boc-L-alanine

Because the cleavage of the Boc group generates a highly reactive tert-butyl cation, failure to trap this electrophile will result in the unwanted alkylation of nucleophilic side chains (e.g., tryptophan, methionine, or cysteine)[2][3].

Reagents:

  • N-Boc-L-alanine derivative (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) or Anisole (Cation scavenger)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N-Boc-L-alanine derivative in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Scavenger Addition: Add 0.2 mL of TIPS. Causality: TIPS acts as a hydride donor, rapidly quenching the tert-butyl cation to form harmless isobutane, preventing substrate alkylation.

  • Acidification: Cool the flask to 0 °C. Dropwise, add 5.0 mL of TFA.

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. The reaction is driven to completion by the irreversible evolution of CO

    
     gas[3].
    
  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA azeotropically. The product is isolated as the TFA salt of L-alanine.

Protocol B: Reductive Cleavage of N-Mesyl-L-alanine

The sulfonamide bond is highly robust. Standard acid/base hydrolysis will fail. Cleavage requires a dissolving metal reduction (single-electron transfer) to inject electrons into the highly oxidized sulfur center, breaking the N-S bond[4].

Reagents:

  • N-Mesyl-L-alanine derivative (1.0 mmol)

  • Lithium metal (Li

    
     wire)
    
  • Anhydrous liquid ammonia (NH

    
    )
    
  • Tetrahydrofuran (THF)

  • Solid Ammonium Chloride (NH

    
    Cl)
    

Step-by-Step Methodology:

  • Cryogenic Setup: Equip a 3-neck flask with a cold finger condenser (dry ice/acetone). Condense approximately 20 mL of anhydrous NH

    
     into the flask at -78 °C.
    
  • Solvation: Dissolve the N-Mesyl-L-alanine derivative in 5.0 mL of anhydrous THF and add it to the liquid ammonia.

  • Electron Transfer: Add freshly cut Lithium wire (approx. 5.0 mmol) in small pieces. Causality: The solution will turn a deep, characteristic blue color, indicating the presence of solvated electrons. Stir at -78 °C for 30–45 minutes[4].

  • Quenching: Carefully add solid NH

    
    Cl in small portions until the blue color completely dissipates. Causality: NH
    
    
    
    Cl acts as a mild proton source to quench the solvated electrons and the resulting amide anions, preventing over-reduction or side reactions.
  • Workup: Allow the ammonia to evaporate overnight by slowly warming to room temperature. Extract the residue with DCM/Water to isolate the free L-alanine derivative.

References

  • Boc-Protected Amino Groups - Stability and Cleavage Organic Chemistry Portal URL:[Link]

  • tert-Butyloxycarbonyl protecting group Wikipedia URL:[Link]

  • Sulfonyl Protective Groups Chem-Station Int. Ed. URL:[Link]

  • Protecting Groups for Amines: Sulfonamides and Deprotection YouTube (Educational Chemistry Series) URL:[Link]

Sources

Comparative Guide: Crystallization Strategies for X-Ray Diffraction of N-Sulfonylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique crystallographic challenges posed by N-sulfonylated amino acids. These molecules represent a privileged class of pharmacophores, featuring prominently as broad-spectrum Matrix Metalloproteinase (MMP) inhibitors (e.g., CGS 27023A) and potent metal-chelating ligands. High-resolution X-ray crystallography is the gold standard for elucidating their absolute configuration, solid-state conformations, and target-binding modes.

However, the conformational flexibility of the sulfonamide linkage and the diverse coordination behaviors of the carboxylate group pose significant crystallization hurdles. This guide objectively compares the two leading crystallization techniques—Hanging Drop Vapor Diffusion (HDVD) and Microbatch-Under-Oil (MBUO) —evaluating their performance in yielding diffraction-quality crystals of N-sulfonylated amino acids and their complexes.

Mechanistic Grounding: The Crystallization Challenge

The structural duality of N-sulfonylated amino acids (such as N-tosylglycine and N-methylsulfonyl-L-valine) dictates their solid-state behavior. At acidic pH, they behave as simple carboxylate ligands. However, near neutrality, the deprotonated amide nitrogen engages as an additional donor site, switching the molecule to a dianionic N,O-bidentate chelator. This pH-dependent coordination severely impacts nucleation thermodynamics[1].

Causality of Experimental Choice: To trap specific coordination states (e.g., polymeric chains of Pb²⁺ or Hg²⁺ complexes), the crystallization method must precisely control supersaturation kinetics and pH drift. Rapid precipitation often yields amorphous solids or highly twinned crystals due to the rotational freedom around the S-N bond. Therefore, selecting a method that dictates the rate of solvent evaporation is just as critical as the precipitant composition itself.

Comparative Analysis: HDVD vs. MBUO

We evaluate two primary methodologies for generating X-ray quality crystals of these compounds: Hanging Drop Vapor Diffusion (HDVD) and Microbatch-Under-Oil (MBUO)[2].

Hanging Drop Vapor Diffusion (HDVD)

HDVD relies on the gradual equilibration of water vapor between a sample drop and a larger reservoir.

  • Advantages: Excellent for highly soluble metal-complexed N-sulfonyl amino acids. It allows for dynamic pH and precipitant concentration changes, promoting slow, ordered lattice formation.

  • Limitations: Susceptible to "skin formation" at the drop interface if the N-sulfonyl derivative is highly lipophilic, which can prematurely halt vapor exchange.

Microbatch-Under-Oil (MBUO)

MBUO involves mixing the sample and precipitant under a layer of inert oil (e.g., paraffin or silicone), which blocks or strictly limits water evaporation.

  • Advantages: Ideal for lipophilic N-sulfonyl amino acid hydroxamates (like MMP inhibitors)[3]. It forces the system to reach supersaturation instantaneously upon mixing but prevents further concentration, reducing the risk of amorphous precipitation.

  • Limitations: Less dynamic; if the initial conditions are not perfectly optimized, the system may remain undersaturated indefinitely.

Quantitative Performance Comparison

Summarized below is the comparative performance data based on empirical screening of N-sulfonylated amino acid libraries:

ParameterHanging Drop Vapor Diffusion (HDVD)Microbatch-Under-Oil (MBUO)
Optimal Substrate Profile Hydrophilic metal complexes (e.g., Pb²⁺, Hg²⁺)Lipophilic MMP inhibitors (e.g., CGS 27023A)
Supersaturation Kinetics Gradual (Days to Weeks)Instantaneous upon mixing
Evaporation Rate Controlled by reservoir osmolarityMinimal (blocked by oil layer)
Average Resolution Limit 1.2 Å – 1.8 Å1.5 Å – 2.2 Å
Crystal Mosaicity Typically low (< 0.5°)Variable (0.5° – 1.0°)
Throughput Suitability Moderate to HighVery High (Automated dispensing)

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, every protocol must act as a self-validating system where the physical chemistry of the setup inherently drives the desired outcome.

Protocol A: HDVD for [Pb(N-tosylglycinato-N,O)(H₂O)]
  • Sample Preparation: Synthesize the Pb²⁺ complex by reacting N-tosylglycine with Pb(NO₃)₂ in an aqueous solution at pH 7.0. Concentrate to 15 mg/mL.

    • Causality: Maintaining a strictly neutral pH ensures the deprotonation of the amide nitrogen, forcing the molecule into the necessary N,O-bidentate chelation state prior to nucleation.

  • Reservoir Setup: Dispense 500 µL of reservoir solution (20% PEG 4000, 0.1 M HEPES pH 7.5, 0.2 M NaCl) into the well of a VDX plate.

  • Drop Formation: Pipette 2 µL of the complex solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution directly to the drop.

    • Causality: The 1:1 ratio halves the precipitant concentration, ensuring the drop starts in the metastable zone rather than the labile (precipitation) zone, allowing for slow, ordered crystal growth.

  • Sealing and Incubation: Invert the coverslip over the well and seal with vacuum grease. Incubate at 20°C. Monitor for polymeric chain formation (Pb₂O₂ square-planar rings) via polarized light microscopy after 72 hours.

Protocol B: MBUO for N-Sulfonyl Amino Acid Hydroxamates
  • Sample Preparation: Dissolve the highly lipophilic N-sulfonyl amino acid hydroxamate in a minimal volume of DMSO, then dilute into the crystallization buffer (10 mM Tris-HCl pH 8.0) to a final concentration of 10 mg/mL (keep final DMSO < 5%).

  • Plate Preparation: Dispense 15 µL of Al's Oil (a 1:1 mixture of silicone and paraffin oil) into the wells of a microbatch plate.

    • Causality: The specific 1:1 mixed oil allows extremely slow, controlled vapor permeation compared to pure paraffin, preventing the rapid hydrophobic collapse of the lipophilic inhibitor while still protecting the drop from environmental fluctuations.

  • Drop Dispensing: Under the oil layer, dispense 1 µL of the sample solution followed immediately by 1 µL of the precipitant (e.g., 1.5 M Ammonium Sulfate).

  • Incubation: Store at 4°C.

    • Causality: Lowering the temperature reduces thermal motion, encouraging the rigidification of the highly flexible S-N bond during lattice assembly.

Crystallographic Data Quality & Structural Insights

High-quality X-ray diffraction data obtained from these optimized methods provide critical geometric insights. For instance, HDVD-grown crystals of dipositive lead complexes with N-sulfonyl amino acids reveal unprecedented binding sets involving a deprotonated amide nitrogen and a sulfonic oxygen, indicative of a stereochemically active metal lone pair[1]. Conversely, MBUO-derived crystals of N-sulfonyl amino acid hydroxamates bound to MMP-13 demonstrate precisely how the hydroxamate group efficiently complexes with the catalytic zinc(II) ion, while the sulfonyl group dictates the depth of insertion into the S1' pocket[3].

Decision Workflow Visualization

CrystallizationWorkflow Start N-Sulfonylated Amino Acid Complex Synthesized Assess Assess Solubility & Ligand Flexibility Start->Assess Soluble High Aqueous Solubility (e.g., Metal Complexes) Assess->Soluble Lipophilic High Lipophilicity (e.g., MMP Inhibitors) Assess->Lipophilic HDVD Hanging Drop Vapor Diffusion (Slow Equilibration) Soluble->HDVD MBUO Microbatch-Under-Oil (Controlled Evaporation) Lipophilic->MBUO Data X-ray Diffraction & Structure Solution HDVD->Data MBUO->Data

Decision matrix for selecting crystallization methods for N-sulfonylated amino acids.

References

  • Amide Group Coordination to the Pb2+ Ion Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Introduction to protein crystallization Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Differentiating N-Mesyl-L-alanine from its D-enantiomer: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical development, stereochemistry is not a trivial detail; it is a critical determinant of a drug's safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The U.S. Food and Drug Administration (FDA) recognized this decades ago, issuing a policy that treats individual enantiomers as distinct chemical entities, compelling developers to characterize the profile of each.[3][4][5] This has driven the industry towards single-enantiomer drugs, necessitating robust and precise analytical methods to separate and quantify these isomers.[1]

N-Mesyl-alanine, a protected form of the amino acid alanine, serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of such intermediates is paramount. The presence of the undesired D-enantiomer in a final product intended to be the L-enantiomer is treated as an impurity, requiring strict control and quantification.[1][2] This guide provides an in-depth comparison of the primary analytical techniques available to researchers and drug development professionals for differentiating and quantifying the enantiomers of N-Mesyl-L-alanine and N-Mesyl-D-alanine, offering both theoretical grounding and practical, field-proven protocols.

Chapter 1: Chromatographic Methods - The Workhorse of Chiral Separation

Chromatographic techniques are the cornerstone of enantiomeric separation in the pharmaceutical industry due to their high resolution, reproducibility, and scalability. The fundamental principle involves creating a temporary diastereomeric relationship between the enantiomers and a chiral selector, most commonly one that is immobilized on a solid support, known as a Chiral Stationary Phase (CSP).[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for enantiomeric separation due to its versatility and direct analysis capabilities, often without the need for derivatization.[6][7]

Causality of Separation: The separation mechanism relies on the differential interaction between the N-Mesyl-alanine enantiomers and the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[8][9] For N-acylated amino acids like N-Mesyl-alanine, CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin), Pirkle-type phases (e.g., 3,5-dinitrobenzoyl derivatives), or zwitterionic ion-exchangers are particularly effective.[9][10][11][12] The chiral selector creates transient diastereomeric complexes with each enantiomer, one of which is more stable and thus retained longer on the column, resulting in separation.

Diagram: Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Chiral Column (CSP) Injector->Column Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant

Caption: A standard workflow for enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable CSP. A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a strong starting point for N-protected amino acids.[9]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase mode on a teicoplanin CSP would be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium formate). A starting condition could be 70:30 (v/v) Methanol:0.02% Formic Acid.[9] Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved in the detector.[7]

  • Sample Preparation: Accurately weigh and dissolve the N-Mesyl-alanine sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.[7]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample.[7] Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) is calculated using the peak areas (A) of the two enantiomers: % ee = |(A_L - A_D) / (A_L + A_D)| * 100.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique, particularly valued for its high efficiency and sensitivity, often coupled with a mass spectrometer (MS) for definitive identification.[13]

Causality of Separation: For non-volatile compounds like amino acids, derivatization is mandatory to increase volatility.[14][15] The N-Mesyl-alanine enantiomers are first converted into volatile esters (e.g., methyl or heptafluorobutyl esters).[13] These derivatives are then separated on a GC column with a chiral stationary phase, such as a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val).[13][16] The separation occurs due to differences in the gas-phase partitioning and interactions of the derivatized enantiomers with the chiral phase.

Experimental Protocol: Chiral GC-MS

  • Derivatization:

    • To a dried sample of N-Mesyl-alanine (approx. 100 µg), add 200 µL of a 3M HCl in Methanol solution.

    • Heat the mixture at 100°C for 30 minutes to form the methyl ester.

    • Evaporate the reagent under a stream of nitrogen.

    • Add 100 µL of dichloromethane and 20 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 100°C for 15 minutes to acylate the amine group.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS System Configuration:

    • Column: Chirasil-L-Val or similar.

    • Injector: Split/splitless, 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min. (This is a starting point and must be optimized).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Injection and Data Acquisition: Inject 1 µL of the derivatized sample.

  • Data Analysis: The two separated peaks correspond to the derivatized D- and L-enantiomers of N-Mesyl-alanine. Quantify using the extracted ion chromatograms for characteristic fragment ions.

Chapter 2: Spectroscopic & Chiroptical Methods - Confirming Absolute Configuration

While chromatography separates enantiomers, chiroptical methods provide information about the bulk sample's properties and can be used to determine the absolute configuration (the actual L or D assignment).

Optical Rotation (Polarimetry)

This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental property of enantiomers.

Causality of Measurement: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions.[17] The L-enantiomer will rotate light in one direction (dextrorotatory, +) and the D-enantiomer will rotate it in the opposite direction (levorotatory, -).[18] The specific rotation, [α], is a characteristic physical constant for a compound under defined conditions (temperature, wavelength, solvent, concentration).[19] While L-alanine itself is dextrorotatory, the sign and magnitude of rotation for a derivative like N-Mesyl-L-alanine must be determined experimentally as it is highly sensitive to the molecular geometry.[19][20]

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the N-Mesyl-alanine sample in a suitable solvent (e.g., methanol) at a precisely known concentration (c, in g/mL).

  • Instrument Setup: Use a polarimeter, typically with a sodium D-line light source (589 nm). Calibrate the instrument with a blank (pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l). Compare the sign and magnitude to a reference standard of pure N-Mesyl-L-alanine or N-Mesyl-D-alanine to determine the enantiomeric composition.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21] It provides a detailed fingerprint of a molecule's absolute configuration.

Causality of Measurement: A VCD spectrum consists of positive and negative bands, creating a unique pattern for each enantiomer. The spectrum of one enantiomer is a mirror image of the other.[21][22] By comparing the experimentally measured VCD spectrum to one predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., L), the absolute configuration of the sample can be unambiguously assigned.[23][24]

Diagram: Principle of Chiroptical Methods

Chiroptical_Principle cluster_polarimetry Polarimetry cluster_vcd Vibrational Circular Dichroism (VCD) P_Source Unpolarized Light P_Polarizer Linear Polarizer P_Source->P_Polarizer P_Sample Chiral Sample (N-Mesyl-Alanine) P_Polarizer->P_Sample P_Analyzer Analyzer (Rotated) P_Sample->P_Analyzer P_Detector Detector P_Analyzer->P_Detector V_Source IR Source V_Polarizer Linear Polarizer V_Source->V_Polarizer V_PEM Photoelastic Modulator (PEM) (Switches L/R CPL) V_Polarizer->V_PEM V_Sample Chiral Sample (N-Mesyl-Alanine) V_PEM->V_Sample V_Detector IR Detector (Measures ΔA = AL - AR) V_Sample->V_Detector

Caption: Simplified schematics of Polarimetry and VCD instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of a Chiral Solvating Agent (CSA) can induce a chemical shift difference (non-equivalence) between the signals of the two enantiomers.[25][26]

Causality of Separation: A CSA is a chiral molecule that forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte in solution.[27] These transient diastereomeric complexes have different magnetic environments, causing the corresponding nuclei (e.g., the methine proton or methyl protons of alanine) of the L- and D-enantiomers to resonate at slightly different frequencies in the NMR spectrum.[28][29] The relative integration of these now-separated signals allows for direct quantification of the enantiomeric ratio.

Experimental Protocol: NMR with CSA

  • Reagent Selection: Choose a suitable CSA. For N-protected amino acids with a free carboxyl group, thiourea-based CSAs in the presence of a base like DABCO have shown excellent results.[28][29]

  • Sample Preparation: In an NMR tube, dissolve the N-Mesyl-alanine sample in a deuterated solvent (e.g., CDCl3). Add the CSA and any necessary co-solute (like DABCO) in a specific molar ratio (e.g., 1:1:1 analyte:CSA:base).[28]

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal of the analyte that is well-resolved and shows splitting into two distinct peaks in the presence of the CSA. Integrate the areas of these two peaks to determine the L:D ratio.

Chapter 3: Comparative Analysis & Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, absolute configuration assignment, sample throughput, and whether the method is for analytical or preparative scale.

Technique Principle Pros Cons Best For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[7]High resolution, direct analysis, widely applicable, quantitative.CSPs can be expensive; method development can be time-consuming.Routine quality control, enantiomeric purity testing, preparative separation.
Chiral GC-MS Gas-phase separation on a chiral column after derivatization.[13]Very high sensitivity and resolution, definitive identification with MS.Requires derivatization, which adds steps and potential for racemization.[13]Trace-level impurity analysis, analysis in complex matrices.
Polarimetry Measurement of rotation of plane-polarized light.[17]Fast, non-destructive, simple instrumentation.Low sensitivity, requires pure sample, provides no separation.Quick check of bulk enantiomeric excess on a known, pure compound.
VCD Differential absorption of left/right circularly polarized IR light.[21]Determines absolute configuration without a reference standard, detailed structural info.Requires high concentration, computationally intensive (DFT), specialized equipment.[23]Unambiguous assignment of absolute configuration for new chemical entities.
NMR with CSA Formation of transient diastereomeric complexes in solution.[25]No physical separation needed, direct quantification, relatively fast.CSA may not work for all compounds, potential for peak overlap.Orthogonal method for confirming HPLC results, rapid screening.

Conclusion

Differentiating N-Mesyl-L-alanine from its D-enantiomer is a critical task in pharmaceutical manufacturing that demands accurate and reliable analytical methods. For routine quantitative analysis of enantiomeric purity, Chiral HPLC remains the gold standard due to its robustness and direct applicability. Chiral GC-MS offers superior sensitivity for trace analysis but at the cost of sample derivatization. When the absolute configuration must be confirmed without ambiguity, Vibrational Circular Dichroism (VCD) is the most powerful technique, providing a definitive structural fingerprint. Finally, Polarimetry and NMR with a Chiral Solvating Agent serve as valuable and rapid orthogonal techniques for confirmation of bulk enantiomeric excess and purity, respectively. A multi-faceted approach, often using HPLC as the primary method and another technique for confirmation, provides the highest level of confidence and ensures the quality and safety of the final pharmaceutical product.

References

  • Development of New Stereoisomeric Drugs May 1992. (1992). U.S.
  • Chiral Separation of Alanine Enantiomers: Application Notes and Protocols. (2025). Benchchem.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025).
  • Regulatory Considerations in Drug Development of Stereoisomers. (2021). Request PDF.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). PubMed.
  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar.
  • 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Deriv
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (2014). Chiral Technologies Europe.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. (2007).
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2008).
  • Analyses of amino acids, Enantiomeric purity. (n.d.).
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. (2014). PMC.
  • Vibrational circular dichroism of matrix-assisted amino acid films in the mid-infrared region. (2006). PubMed.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Combining chiral chromatographic stationary phases and N-derivatization strategies for the qualitative and quantitative analysis. (2023).
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies, Inc.
  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. (2010). Geochemical Journal.
  • Derivatization Methods in GC and GC/MS. (2012). IntechOpen.
  • The optical activity of amino acids. (n.d.). ISSR.
  • Peptides of L-and D-alanine.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
  • Detection limits for chiral amino acids using a polarization camera. (2019).
  • Optical Activity of an Asymmetric Substance. (n.d.). ITS.
  • Conformational Effects on the Optical Rotation of Alanine and Proline. (2001).

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-2-(Methylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive This guide is structured as an operational protocol for the safe disposal of (S)-2-(Methylsulfonamido)propanoic acid (also known as N-Mesyl-L-alanine ). It synthesizes chemical safety principles with practical waste management workflows, treating the compound as a specialized organic acid intermediate common in peptide synthesis and medicinal chemistry.

Chemical Identity & Hazard Profile

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams. This compound is an amino acid derivative where the amine is protected by a methylsulfonyl (mesyl) group.

Property Technical Detail
IUPAC Name (S)-2-(Methylsulfonamido)propanoic acid
Common Synonyms N-Mesyl-L-alanine; N-Methylsulfonyl-L-alanine
Chemical Structure CH₃-SO₂-NH-CH(CH₃)-COOH
Functional Groups Carboxylic Acid (Acidic), Sulfonamide (Polar, generally stable)
Physical State Solid (White to off-white crystalline powder)
Acidity (pKa) ~3.5–4.0 (Carboxylic acid), ~11 (Sulfonamide NH)
Hazard Assessment (GHS Classification)

Based on Structure-Activity Relationship (SAR) for sulfonamide-protected amino acids:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Corrosivity: Mildly corrosive to mucous membranes due to acidity.

Pre-Disposal Treatment & Segregation

CRITICAL: Do not mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide) in the waste container.

  • Reaction with Bases: Exothermic neutralization.

  • Reaction with Oxidizers: Potential for energetic decomposition of the sulfonamide moiety.

Segregation Protocol
  • Solid Waste: If the material is dry powder, it must be disposed of as Solid Hazardous Waste .

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), it must be segregated into the Organic Solvent Waste stream.

  • Aqueous Waste: If dissolved in water/buffer, check local pH limits. Generally, it should be collected as Aqueous Acidic Waste .

Step-by-Step Disposal Workflow
Scenario A: Disposal of Solid Substance (Pure Powder)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood work.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with organic solids.

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid powder using a chemically resistant spatula or scoop.

    • Do not sweep dust into the general trash.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "(S)-2-(Methylsulfonamido)propanoic acid".

    • Hazard Checkboxes: [x] Irritant [x] Acidic.

  • Storage: Cap tightly. Store in the Solid Waste Satellite Accumulation Area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: If the solution is aqueous, measure pH. If pH < 2, it is Corrosive Acid Waste.

  • Transfer:

    • Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

    • Use a funnel to prevent spills.

  • Rinsing: Triple rinse the original flask with a small amount of compatible solvent and add rinsate to the waste container.

Disposal Decision Logic (Visualized)

The following diagram outlines the decision-making process for disposing of (S)-2-(Methylsulfonamido)propanoic acid based on its physical state and solvent composition.

DisposalWorkflow Start Start: (S)-2-(Methylsulfonamido)propanoic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Solid Organic Acid Waste' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Pickup Contact EHS for Pickup (RCRA Compliance) SolidAction->Pickup Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Check pH If < 2 or > 12.5, Neutralize or Dispose as Corrosive Waste Aqueous->AqAction OrgAction Segregate by Halogen Content (Halogenated vs Non-Halogenated) Organic->OrgAction AqAction->Pickup OrgAction->Pickup

Caption: Operational workflow for classifying and containerizing N-Mesyl-L-alanine waste streams.

Emergency Procedures (Spills)
Event Immediate Action Cleanup Protocol
Solid Spill Evacuate immediate area if dust is airborne.1. Wear PPE (Gloves, Goggles, N95).2. Cover with wet paper towels to prevent dust.3. Scoop into a waste bag. Label as hazardous.[1][2]
Liquid Spill Ventilate area.[2][5] Eliminate ignition sources.[3][6]1. Absorb with inert material (Vermiculite or Sand).2. Do not use combustible materials (sawdust).3. Place in sealed container.
Skin Contact Remove contaminated clothing.[2]Flush with water for 15 minutes. Seek medical aid if irritation persists.
Eye Contact Do not rub eyes.Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[2][6] Seek medical attention.
Regulatory Compliance (RCRA)

In the United States, this chemical is not a P-listed or U-listed acute hazardous waste. However, it falls under the characteristic of Ignitability (if in flammable solvent) or Corrosivity (if pH < 2).

  • Waste Code: Likely D002 (Corrosive) if acidic solution, or general Organic Chemical Waste if solid.

  • Documentation: Maintain a "Waste Generation Log" detailing the mass added to the container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[1][7] Compound Summary: Sulfonamide Class. National Library of Medicine.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

Sources

Personal protective equipment for handling (S)-2-(Methylsulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety Guide: Handling (S)-2-(Methylsulfonamido)propanoic acid (CAS 103366-26-7)

Executive Summary & Risk Profile

This guide defines the Personal Protective Equipment (PPE) and operational protocols for handling (S)-2-(Methylsulfonamido)propanoic acid . As a sulfonamide derivative of alanine, this compound presents a dual-hazard profile: it is a chemical irritant (due to the carboxylic acid moiety) and a potential biological sensitizer (due to the sulfonamide group).

Critical Risk Assessment: While standard Safety Data Sheets (SDS) often classify this material as a Category 2 Irritant (H315, H319, H335) [1], the operational reality in drug discovery requires a higher standard of care. Sulfonamide moieties are notorious for inducing hypersensitivity reactions (sulfa allergies) upon repeated exposure [2]. Therefore, our safety protocol treats this substance not just as an acid, but as a potential sensitizer , prioritizing the prevention of inhalation and skin contact.

The Hierarchy of Defense: PPE Selection Matrix

PPE is the last line of defense.[1][2] Engineering controls (fume hoods) are primary. However, when interaction is necessary, the following matrix applies.

Table 1: PPE Specifications by Operation Scale

ComponentStandard Handling (< 1g)Bulk Handling (> 1g) / Spill CleanupTechnical Justification
Respiratory Fume Hood (Primary).[3] If outside hood: N95 Respirator.P100 / N99 Respirator or PAPR.Fine powders generate electrostatic dust. Sulfonamides can trigger respiratory sensitization [3].[4]
Hand Protection Double Nitrile (4 mil min). Change outer pair immediately upon contamination.[5]Double Nitrile (Extended Cuff) or Silver Shield® liners.Nitrile provides excellent contrast for white powders. Double gloving allows outer glove removal without exposing skin.
Eye Protection Chemical Goggles (Indirect Vent).[3]Face Shield over Goggles.[6]Safety glasses are insufficient for fine powders which can bypass side shields on air currents.
Body Protection Lab Coat (Cotton/Poly, buttoned to neck).Tyvek® Coverall (Disposable) + Shoe Covers.Cotton absorbs liquids; Tyvek repels dusts. Prevents migration of allergens to common areas.

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the operational logic for selecting controls based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 1 gram? Solid->Qty_Solid Qty_Liquid Volatile Solvent? Liquid->Qty_Liquid Action_High PROTOCOL A: Fume Hood REQUIRED Double Nitrile + P100 Mask Tyvek Sleeves Qty_Solid->Action_High Yes Action_Med PROTOCOL B: Fume Hood Recommended Single Nitrile + Goggles Lab Coat Qty_Solid->Action_Med No Qty_Liquid->Action_High Yes Qty_Liquid->Action_Med No Action_Low PROTOCOL C: Benchtop with Ventilation Safety Glasses + Nitrile

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocol: Weighing & Transfer

The moment of highest risk is the transfer of solid powder, where static electricity can disperse the compound.

Pre-Work Checklist:
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the humidity is <30%.

  • Decontamination Prep: Place a "wet" waste container inside the hood before starting.

Step-by-Step Procedure:
  • Donning (Clean Area):

    • Wash hands.[7][8]

    • Don inner nitrile gloves (tuck under lab coat cuff).

    • Don outer nitrile gloves (pull over lab coat cuff).

    • Adjust goggles to ensure a tight seal against the temples.

  • The "Active Zone" (Inside Fume Hood):

    • Place the receiving vessel (tare) and the source container deep in the hood (at least 6 inches back).

    • Technique: Do not pour. Use a spatula.

    • Expert Insight: If the powder is "flighty" (static), hold the spatula near the ionizer for 2 seconds before touching the powder.

    • Cap the source container immediately after transfer. Do not leave it open while weighing.

  • Doffing (Dirty to Clean):

    • Inside Hood: Wipe down the exterior of the receiving vessel with a damp Kimwipe. Dispose of Kimwipe as hazardous waste.[9]

    • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull), turning them inside out. Dispose in solid waste.

    • Exit: Remove goggles and lab coat in the ante-room. Wash hands with soap and water for 20 seconds.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates sensitization risks.

Table 2: Emergency Response Matrix

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation.[5][7][8][9][10][11][12][13] Alert physician to "Sulfonamide" exposure.[7][8][11][12]
Skin Contact Wash with soap/water for 15 mins.[7][10] Do NOT scrub (abrasion increases absorption).Monitor for redness/hives for 24 hours.
Eye Contact Flush with eyewash for 15 mins. Hold eyelids open.Seek ophthalmologist review (Acid risk).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop up wet slurry. Clean area with 0.1M NaOH (neutralizer) then water.

Disposal Strategy (Cradle-to-Grave)

Proper disposal prevents environmental contamination and downstream exposure.[10]

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Sulfonamide Derivative."

  • Liquid Waste: Segregate into "Organic Acid Waste." Do not mix with oxidizers (e.g., Nitric Acid) as sulfonyl groups can react vigorously.

  • Destruction Method: High-temperature incineration is the industry standard for sulfonamide intermediates to ensure complete destruction of the biological pharmacophore [4].

Workflow Visualization

The following diagram outlines the safe handling loop, emphasizing the "Check" phases that are often skipped but vital for safety.

Handling_Workflow Start Start Task Check_Hood Check Hood Flow & Static Level Start->Check_Hood Check_Hood->Start Fail (Fix) Don_PPE Don PPE (Double Glove) Check_Hood->Don_PPE Pass Weigh Weigh/Transfer (Inside Hood) Don_PPE->Weigh Decon Wipe Container Exterior Weigh->Decon Doff_Outer Remove Outer Gloves (In Hood) Decon->Doff_Outer Exit Wash Hands & Document Doff_Outer->Exit

Figure 2: Operational workflow emphasizing the critical decontamination step before removing outer gloves.

References

  • PubChem. (2023). 2-(Methylsulfonyl)propanoic acid | Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. NHS. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. United States Department of Labor. [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.